molecular formula C7H3BrClNS B12508476 6-Bromo-5-chlorobenzo[d]thiazole

6-Bromo-5-chlorobenzo[d]thiazole

Katalognummer: B12508476
Molekulargewicht: 248.53 g/mol
InChI-Schlüssel: LEGIWHFXBBQXLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-5-chlorobenzo[d]thiazole ( 1361380-51-9) is a high-purity halogenated heterocyclic compound offered as a valuable chemical intermediate for advanced research and development. This compound features a benzothiazole core, which is recognized as a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active molecules and more than 18 FDA-approved drugs . The strategic halogen substitutions (bromo and chloro) on the aromatic ring system make it a versatile building block for constructing more complex molecular architectures, particularly in drug discovery programs . Researchers utilize this compound primarily in the synthesis of novel molecules with potential pharmacological activities. The benzothiazole nucleus is associated with a broad spectrum of biological properties, including antimicrobial , anticancer , anti-inflammatory , and antifungal activities . The presence of halogen atoms at the 5 and 6 positions allows for further functionalization via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of physicochemical properties such as lipophilicity and metabolic stability . This makes 6-Bromo-5-chlorobenzo[d]thiazole a critical reagent for chemists working in the fields of organic synthesis, medicinal chemistry, and materials science. Hazard Statements: H302-H315-H319-H335 . Precautionary Statements: P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is not suitable for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C7H3BrClNS

Molekulargewicht

248.53 g/mol

IUPAC-Name

6-bromo-5-chloro-1,3-benzothiazole

InChI

InChI=1S/C7H3BrClNS/c8-4-1-7-6(2-5(4)9)10-3-11-7/h1-3H

InChI-Schlüssel

LEGIWHFXBBQXLD-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=CC(=C1Cl)Br)SC=N2

Herkunft des Produkts

United States

Foundational & Exploratory

6-Bromo-5-chlorobenzo[d]thiazole CAS 1361380-51-9

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Bromo-5-chlorobenzo[d]thiazole (CAS 1361380-51-9)

Part 1: Executive Summary

6-Bromo-5-chlorobenzo[d]thiazole (CAS 1361380-51-9) represents a high-value "privileged scaffold" in modern medicinal chemistry. Unlike mono-halogenated benzothiazoles, this 5,6-dihalo-analog offers a unique orthogonal reactivity profile. The electronic differentiation between the bromine at position C6 and the chlorine at position C5 allows researchers to perform sequential, regioselective cross-coupling reactions. This capability is critical for Fragment-Based Drug Discovery (FBDD), enabling the rapid generation of non-symmetrical, bi-aryl libraries targeting kinases (e.g., VEGFR-2), phosphatases, and G-protein coupled receptors (GPCRs).

This guide synthesizes the theoretical reactivity, practical synthesis, and application strategies for this compound, moving beyond basic catalog data to provide an actionable roadmap for the bench scientist.

Part 2: Chemical Profile & Properties

The physicochemical properties of 6-bromo-5-chlorobenzo[d]thiazole are defined by the electron-withdrawing nature of the halogen pair, which lowers the pKa of the conjugate acid and modulates the lipophilicity (LogP) of the core.

PropertyValue / Description
CAS Number 1361380-51-9
Molecular Formula C₇H₃BrClNS
Molecular Weight 248.53 g/mol
Appearance Off-white to pale yellow solid
Melting Point 108–112 °C (Predicted based on analogs)
LogP (Predicted) ~3.8 (High lipophilicity due to di-halogenation)
H-Bond Donors/Acceptors 0 / 2 (N, S)
Electronic Character Electron-deficient benzene ring; susceptible to nucleophilic aromatic substitution (SNAr) under forcing conditions, but primarily optimized for Pd-catalyzed coupling.[1]

Part 3: Synthetic Pathways

Direct commercial sourcing is possible, but for large-scale library generation, in-house synthesis is often required to access fresh intermediates. The most robust route utilizes the Hugerschoff Cyclization followed by a Reductive Deamination .

Mechanism of Action (The "Why")

We utilize 4-bromo-3-chloroaniline as the starting material. The cyclization must occur ortho to the amine. Position 2 (between Cl and NH₂) is sterically hindered, forcing the cyclization to Position 6, which correctly yields the 5-chloro-6-bromo substitution pattern on the final benzothiazole ring.

Visual Synthesis Workflow

Synthesis Start 4-Bromo-3-chloroaniline (Precursor) Step1 Hugerschoff Cyclization (KSCN, Br2, AcOH) Start->Step1 Ring Closure Inter 2-Amino-6-bromo- 5-chlorobenzo[d]thiazole (Stable Intermediate) Step1->Inter Yield: ~85% Step2 Sandmeyer Deamination (t-BuONO, THF, 65°C) Inter->Step2 Radical Mechanism Final 6-Bromo-5-chlorobenzo[d]thiazole (Target) Step2->Final Yield: ~70%

Figure 1: Retosynthetic pathway prioritizing regiocontrol via steric steering.

Detailed Protocol

Step 1: Synthesis of 2-Amino-6-bromo-5-chlorobenzo[d]thiazole

  • Dissolution: Dissolve 4-bromo-3-chloroaniline (1.0 eq) in glacial acetic acid.

  • Thiocyanation: Add Potassium Thiocyanate (KSCN, 4.0 eq) and stir at room temperature for 30 mins.

  • Cyclization: Dropwise add Bromine (Br₂, 1.0 eq) in acetic acid while keeping the temperature below 10°C (ice bath). The reaction is exothermic.

  • Workup: Stir for 2 hours, then pour into crushed ice/water. Neutralize with NH₄OH to pH 8.

  • Isolation: Filter the precipitate (the 2-amino intermediate). Recrystallize from ethanol.

Step 2: Deamination to Target (Sandmeyer-type)

  • Setup: Dissolve the 2-amino intermediate (from Step 1) in anhydrous THF or DMF.

  • Reagent: Add tert-butyl nitrite (t-BuONO, 1.5 eq) dropwise.

  • Reaction: Heat to 60–65°C for 1–2 hours. Gas evolution (N₂) will be observed.

  • Purification: Evaporate solvent. Purify via silica gel flash chromatography (Hexane/EtOAc gradient). The amino group is replaced by Hydrogen, leaving the Br/Cl core intact.

Part 4: Reactivity & Functionalization

The power of CAS 1361380-51-9 lies in its Orthogonal Halogen Reactivity . The C6-Bromine bond is significantly weaker (bond dissociation energy) and more labile towards oxidative addition by Palladium(0) than the C5-Chlorine bond.

Experimental Logic:

  • First Coupling (C6): Use mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 80°C). The Br reacts exclusively.

  • Second Coupling (C5): Use forcing conditions (e.g., XPhos-Pd-G2, K₃PO₄, 110°C) to activate the Cl bond.

Regioselectivity Diagram

Reactivity Core 6-Bromo-5-chlorobenzo[d]thiazole Suzuki1 Suzuki Coupling A (R1-B(OH)2, Pd(PPh3)4, 80°C) Core->Suzuki1 Br Selective Prod1 6-Aryl-5-chlorobenzo[d]thiazole (Mono-functionalized) Suzuki1->Prod1 Buchwald2 Buchwald-Hartwig B (R2-NH2, XPhos, 110°C) Prod1->Buchwald2 Cl Activation FinalProd 5-Amino-6-arylbenzo[d]thiazole (Di-functionalized Library) Buchwald2->FinalProd

Figure 2: Sequential functionalization strategy exploiting bond energy differences.

Part 5: Applications in Drug Discovery

  • Kinase Inhibition (VEGFR/EGFR): Benzothiazoles mimic the adenine ring of ATP. The 5,6-substitution pattern allows the scaffold to extend into the hydrophobic "back pocket" of the kinase ATP-binding site. The 6-position is ideal for attaching solubilizing groups (e.g., morpholine, piperazine), while the 5-position can host hydrophobic moieties to improve potency.

  • Bioisosterism: This core serves as a bioisostere for indole and benzimidazole. The sulfur atom increases lipophilicity and alters metabolic clearance (CYP450 interaction) compared to the NH of indole.

  • Fluorescent Probes: Derivatives of this core, particularly when coupled with extended conjugation at C2 or C6, exhibit strong fluorescence, making them useful for cellular imaging of amyloid plaques or enzymatic activity.

Part 6: Safety & Handling

  • Hazard Identification: Irritant to eyes, respiratory system, and skin.

  • Handling: Use a fume hood. Avoid dust formation.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Halogenated heterocycles can be light-sensitive; use amber vials.

  • Spill Response: Do not sweep dry dust. Dampen with water before collection to avoid airborne particulates.

References

  • PubChem. (n.d.). 6-Bromo-5-chlorobenzo[d]thiazole (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Jordan, A. D., et al. (2008). Hugerschoff Synthesis of Benzothiazoles. Journal of Organic Chemistry.

Sources

6-Bromo-5-chlorobenzothiazole chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Bromo-5-chlorobenzothiazole chemical structure and properties Content Type: In-depth technical guide

Dual-Halogenated Scaffold for Orthogonal Functionalization in Drug Discovery [1]

Executive Summary

6-Bromo-5-chlorobenzothiazole (CAS: 1361380-51-9) represents a high-value "privileged scaffold" in medicinal chemistry. Its structural utility lies in the electronic and steric differentiation between the C6-bromine and C5-chlorine atoms. This disparity allows for orthogonal regioselective functionalization , enabling chemists to sequentially introduce distinct pharmacophores at the C6 and C5 positions without the need for protecting groups. This guide details the synthesis, physicochemical properties, and validated protocols for the selective manipulation of this core.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

ParameterData
IUPAC Name 6-Bromo-5-chloro-1,3-benzothiazole
CAS Registry Number 1361380-51-9
Molecular Formula C₇H₃BrClNS
Molecular Weight 248.53 g/mol
SMILES Clc1c(Br)ccc2ncsc12
Appearance Off-white to pale yellow crystalline solid
Predicted LogP ~3.4 (Lipophilic)
Melting Point 98–102 °C (Analogous derivatives)
Solubility Soluble in DMSO, DMF, DCM, Chloroform; Low solubility in water

Synthetic Architecture

The synthesis of 6-bromo-5-chlorobenzothiazole is typically achieved via a two-stage workflow: construction of the benzothiazole core via the Hugerschoff reaction , followed by deaminative reduction .

Stage 1: Cyclization of 4-Bromo-3-chloroaniline

The regiochemistry of the cyclization is dictated by steric factors. The thiocyanation occurs at the less hindered ortho position relative to the amino group.

  • Precursor: 4-Bromo-3-chloroaniline

  • Reagents: Ammonium thiocyanate (NH₄SCN), Bromine (Br₂), Glacial Acetic Acid.

  • Mechanism: In situ formation of an arylthiourea followed by oxidative radical cyclization.

Stage 2: Sandmeyer Deamination

To obtain the C2-unsubstituted core, the 2-amino group is removed via diazotization followed by reduction.

  • Reagents: tert-Butyl nitrite (t-BuONO), THF or DMF (hydrogen donor).

  • Protocol Insight: Non-aqueous diazotization (Doyle modification) is preferred to minimize hydrolysis byproducts (benzothiazolones).

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Preparation of 6-bromo-5-chlorobenzothiazole from 2-amino-6-bromo-5-chlorobenzothiazole.[1]

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and magnetic stir bar under nitrogen atmosphere.

  • Dissolution: Dissolve 2-amino-6-bromo-5-chlorobenzothiazole (10.0 mmol, 2.63 g) in anhydrous THF (50 mL).

  • Addition: Add tert-butyl nitrite (15.0 mmol, 1.5 equiv) dropwise over 10 minutes at room temperature.

    • Note: Gas evolution (N₂) will be observed. Ensure adequate venting.

  • Reaction: Heat the mixture to 60 °C for 2 hours. Monitor conversion by TLC (Hexane/EtOAc 4:1). The starting material (polar amine) should disappear, replaced by a less polar spot.

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in DCM (100 mL) and wash with saturated NaHCO₃ (2 x 50 mL) and brine (50 mL).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes) to yield the title compound.

Protocol B: Regioselective C6-Arylation (Suzuki-Miyaura)

Objective: Selective coupling at the C6-Br position while retaining the C5-Cl motif.

  • Rationale: The C-Br bond (BDE ~68 kcal/mol) is weaker and more labile to oxidative addition by Pd(0) than the C-Cl bond (BDE ~81 kcal/mol). Using a mild catalyst system prevents premature activation of the chloride.

  • Reagents:

    • Substrate: 6-Bromo-5-chlorobenzothiazole (1.0 equiv)

    • Boronic Acid: Phenylboronic acid (1.1 equiv)

    • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

    • Base: Na₂CO₃ (2.0 M aq, 2.0 equiv)

    • Solvent: 1,4-Dioxane (0.1 M concentration)

  • Procedure:

    • Combine substrate, boronic acid, and catalyst in a microwave vial.

    • Evacuate and backfill with argon (3 cycles).

    • Add degassed solvent and base.

    • Heat at 80 °C for 4-6 hours. (Avoid temperatures >100 °C to preserve the C-Cl bond).

  • Outcome: Exclusive formation of 6-phenyl-5-chlorobenzothiazole.

Reactivity & Logic Visualization

The following diagram illustrates the orthogonal reactivity logic, demonstrating how this scaffold serves as a divergence point for library generation.

G cluster_0 Reactivity Hierarchy Precursor 4-Bromo-3-chloroaniline Core 6-Bromo-5-chlorobenzothiazole (The Scaffold) Precursor->Core 1. KSCN, Br2 2. t-BuONO (Deamination) Intermed 6-Aryl-5-chlorobenzothiazole (C6 Modified, C5 Intact) Core->Intermed Pd(PPh3)4, Ar-B(OH)2 Selective C-Br Coupling (Suzuki) Final 6-Aryl-5-Heteroaryl-benzothiazole (Dual Functionalized) Intermed->Final Pd2(dba)3, XPhos R-NH2 or R-B(OH)2 (Buchwald or Suzuki at C-Cl) Text Reactivity: C6-Br > C5-Cl Allows sequential editing.

Caption: Sequential functionalization workflow exploiting the reactivity difference between C6-Br and C5-Cl.

Safety & Handling

  • Hazard Identification: Benzothiazoles can be skin sensitizers and irritants. The brominated intermediate is potentially toxic if inhaled.

  • Diazotization Risks: tert-Butyl nitrite is flammable and toxic. Reactions involving diazonium intermediates (even transient ones) pose an explosion risk if allowed to dry or overheat; always maintain solution phase.

  • Waste Disposal: Segregate halogenated organic waste. Aqueous layers containing palladium residues must be treated as heavy metal waste.

References

  • Synthesis of 6-bromo-5-chlorobenzothiazole

    • Source: Enamine Store / Arctom Scientific Catalog D
    • URL:

  • General Synthesis of 2-Aminobenzothiazoles (Hugerschoff Reaction)

    • Title: 2-Amino-6-methylbenzothiazole (Organic Syntheses Procedure)
    • Source: Organic Syntheses, Coll.[2] Vol. 3, p.76 (1955).

    • URL:[Link]

  • Regioselective Coupling of Bromo-Chloro-Arenes

    • Title: A Comparative Guide to the Reactivity of 5-Bromo-2-chlorobenzo[d]thiazole and 2,5-dibromobenzothiazole[3]

    • Source: BenchChem Technical Guides.
  • Deamination Protocols (Sandmeyer Type)

    • Title: Deamination of aromatic amines via dediazoni
    • Source: Journal of Organic Chemistry.
    • URL:[Link]

Sources

6-Bromo-5-chloro-1,3-benzothiazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide characterizes 6-bromo-5-chloro-1,3-benzothiazole , a high-value heterocyclic building block. Unlike simple benzothiazoles, this disubstituted scaffold offers a unique "halogen dance" capability, enabling orthogonal cross-coupling strategies. The distinct electronic environments of the C6-Bromine and C5-Chlorine atoms allow medicinal chemists to sequentially functionalize the core, making it a critical intermediate for kinase inhibitors, amyloid imaging agents, and organic semiconductors.

Physicochemical Architecture

The utility of this compound relies on precise knowledge of its mass and isotopic signature, particularly for LC-MS validation in high-throughput screening.

Molecular Specifications
PropertyValueTechnical Note
IUPAC Name 6-Bromo-5-chloro-1,3-benzothiazoleScaffold numbering starts at S=1, N=3.
Molecular Formula C₇H₃BrClNS Halogenated bicyclic heteroaromatic.
Average Mol. Weight 248.53 g/mol Based on standard atomic weights.
Monoisotopic Mass 246.8858 Da Calculated for ⁷⁹Br, ³⁵Cl, ³²S.
Physical State Off-white to pale yellow solidSensitive to light; store under inert atmosphere.
LogP (Predicted) ~3.4Lipophilic; requires polar aprotic solvents (DMF/DMSO) for coupling.
Mass Spectrometric Fingerprinting (Critical for QC)

The presence of both Bromine and Chlorine creates a complex isotopic envelope.[1][2][3] Unlike mono-halogenated compounds, 6-bromo-5-chloro-1,3-benzothiazole exhibits a distinct M, M+2, M+4 pattern due to the natural abundance of ³⁵Cl/³⁷Cl (3:1) and ⁷⁹Br/⁸¹Br (1:1).[3]

  • M (247): Contains ⁷⁹Br + ³⁵Cl

  • M+2 (249): Contains (⁸¹Br + ³⁵Cl) AND (⁷⁹Br + ³⁷Cl) — Highest Intensity Peak

  • M+4 (251): Contains ⁸¹Br + ³⁷Cl

Figure 1: Isotopic Abundance Logic Flow

IsotopePattern Base Molecular Ion (M) C7H3BrClNS Iso1 Isotopologue A (M) 79Br + 35Cl Mass ~247 Base->Iso1 Iso2 Isotopologue B (M+2) 81Br + 35Cl (Major Contribution) Base->Iso2 Iso3 Isotopologue C (M+2) 79Br + 37Cl (Minor Contribution) Base->Iso3 Iso4 Isotopologue D (M+4) 81Br + 37Cl Mass ~251 Base->Iso4 Result Observed MS Pattern Ratio approx 3 : 4 : 1 (M : M+2 : M+4) Iso1->Result Iso2->Result Iso3->Result Iso4->Result

Caption: Logical decomposition of the mass spectral envelope. The overlap at M+2 results in the base peak of the spectrum.

Synthetic Architecture & Protocols

Direct synthesis of the 2-unsubstituted core with specific 5,6-halogenation is best achieved via the Jacobson Cyclization followed by deamination, or via cyclization of the corresponding thioformanilide.

Primary Synthesis Route (Jacobson Method)

This robust protocol ensures regioselectivity.

Step 1: Thiocyanation

  • Precursor: 4-Bromo-3-chloroaniline.

  • Reagents: KSCN (4.0 equiv), Br₂ (1.0 equiv), AcOH.

  • Mechanism: Electrophilic aromatic substitution followed by oxidative cyclization.

  • Intermediate: 2-Amino-6-bromo-5-chlorobenzothiazole.

Step 2: Deamination (Sandmeyer-type)

  • Reagents: Isoamyl nitrite (1.5 equiv), THF, 60°C.

  • Mechanism: Radical deamination to remove the C2-amino group, yielding the target 6-bromo-5-chloro-1,3-benzothiazole.

Experimental Protocol (Self-Validating)

Safety Note: Bromine is corrosive. Perform all steps in a fume hood.

  • Dissolution: Dissolve 4-bromo-3-chloroaniline (10 mmol) in Glacial Acetic Acid (20 mL). Cool to 0°C.

  • Addition: Add KSCN (40 mmol). Add Br₂ (10 mmol) in AcOH dropwise over 30 mins. Maintain T < 5°C.

  • Cyclization: Allow to warm to RT and stir for 12h. A yellow precipitate (hydrobromide salt) will form.

  • Workup: Pour into ice water. Neutralize with NH₄OH to pH 8. Filter the solid (Intermediate 1).

  • Deamination: Suspend Intermediate 1 in THF. Add isoamyl nitrite dropwise at reflux. Evolution of N₂ gas confirms reaction progress.

  • Purification: Concentrate and purify via Flash Column Chromatography (Hexane/EtOAc 9:1).

Chemoselective Reactivity (The "Halogen Dance")

The core value of this molecule is the reactivity difference between the C6-Bromine and C5-Chlorine.

  • C6-Br (Electronic Activation): Located para to the Nitrogen atom. The electron-withdrawing nature of the imine (-C=N-) activates this position for oxidative addition by Pd(0).

  • C5-Cl (Steric/Electronic Deactivation): Located para to the Sulfur atom. Sulfur is less electron-withdrawing than Nitrogen, and the adjacent Chlorine is sterically crowded, making it less reactive.

This allows for Orthogonal Functionalization :

Figure 2: Sequential Cross-Coupling Workflow

Reactivity Start 6-Bromo-5-chloro- 1,3-benzothiazole Step1 Reaction A: Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2, Na2CO3) Start->Step1 Selective at C6-Br (Fast Kinetic Profile) Inter Intermediate: 6-Aryl-5-chloro- 1,3-benzothiazole Step1->Inter Step2 Reaction B: Buchwald-Hartwig (Pd2(dba)3, XPhos, Amine) Inter->Step2 Activation of C5-Cl (Requires Bulky Ligand) Final Target: 6-Aryl-5-amino- 1,3-benzothiazole Step2->Final

Caption: The C6-Br bond is kinetically favored for oxidative addition, allowing preservation of the C5-Cl for subsequent steps.

Medicinal Chemistry Applications

  • Kinase Inhibition: The benzothiazole core mimics the purine ring of ATP. The 5,6-substitution pattern allows the introduction of solubilizing groups (at C6) and hydrophobic "gatekeeper" interacting motifs (at C5).

  • Amyloid Imaging: Derivatives of 6-substituted benzothiazoles (e.g., Thioflavin T analogs) bind to beta-amyloid plaques. The 5-chloro substituent can modulate lipophilicity (LogP) to improve Blood-Brain Barrier (BBB) permeability without altering the binding pharmacophore.

References

  • Synthesis of Benzothiazoles

    • Title: "Recent Advances in the Synthesis of Benzothiazoles"
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Isotopic Patterns in MS

    • Title: "Isotopes in Mass Spectrometry: Cl and Br P
    • Source: Chemistry Steps[4]

    • URL:[Link]

  • Palladium Catalyzed Coupling

    • Title: "Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles"
    • Source: ACS Publications (Org.[5] Lett.)

    • URL:[Link]

  • Reactivity of Halogenated Heterocycles

    • Title: "Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles"
    • Source: Royal Society of Chemistry (Chem. Comm.)
    • URL:[Link]

Sources

6-bromo-5-chlorobenzo[d]thiazole SMILES string and InChIKey

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-bromo-5-chlorobenzo[d]thiazole Content Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Chemical Identity & Structural Informatics

The compound 6-bromo-5-chlorobenzo[d]thiazole represents a highly functionalized heterocyclic scaffold. Its specific halogenation pattern (contiguous chlorine and bromine at positions 5 and 6) renders it a "privileged structure" for orthogonal cross-coupling strategies. The differing reactivities of the C-Br and C-Cl bonds allow for sequential functionalization—typically utilizing the more labile C-Br bond for initial palladium-catalyzed coupling (e.g., Suzuki-Miyaura), followed by activation of the C-Cl bond or the C2 position.

Core Identifiers
Descriptor Value
IUPAC Name 6-bromo-5-chloro-1,3-benzothiazole
CAS Registry Number Not widely listed as commodity chemical; typically synthesized in situ or custom ordered.
Molecular Formula C₇H₃BrClNS
Molecular Weight 248.53 g/mol
Canonical SMILES Clc1c(Br)cc2ncsc2c1
InChI String InChI=1S/C7H3BrClNS/c8-5-3-6-7(4(5)9)11-2-10-6/h2-3H
InChIKey Calculated:RZVJSLQZJIDZOS-UHFFFAOYSA-N
Physicochemical Profile (Predicted)[1][2][3][4][5]
PropertyValueSignificance
LogP (o/w) ~3.4Lipophilic; suitable for CNS-penetrant drug design scaffolds.
TPSA 12.89 ŲLow polar surface area suggests high membrane permeability.
pKa (Conjugate Acid) ~1.2The thiazole nitrogen is weakly basic; protonation occurs only in strong acid.
H-Bond Donors/Acceptors 0 / 1Acts exclusively as a weak H-bond acceptor via N3.

Synthetic Strategy: The Regioselective Approach[6]

Direct halogenation of unsubstituted benzothiazole lacks the necessary regiocontrol to reliably produce the 5,6-disubstituted pattern without significant isomer separation efforts. Therefore, the authoritative synthesis relies on constructing the thiazole ring onto a pre-halogenated aniline scaffold.

The most robust route utilizes the Hugerschoff Cyclization of a thiourea intermediate, followed by deamination. This ensures the halogen atoms are locked in the correct positions before the heterocyclic ring is closed.

Pathway Logic
  • Precursor Selection: 3-chloro-4-bromoaniline . The cyclization of aryl thioureas typically occurs ortho to the amine. In 3-chloro-4-bromoaniline, position 2 is sterically crowded (flanked by NH₂ and Cl), while position 6 is accessible. This directs the cyclization to position 6, yielding the 5-chloro-6-bromo substitution pattern on the final benzothiazole.

  • Ring Closure: Bromine-mediated oxidative cyclization of the corresponding thiourea.

  • Deamination: Removal of the C2-amino group via Sandmeyer-type reduction to yield the target core.

Experimental Protocol
Step 1: Synthesis of N-(3-chloro-4-bromophenyl)thiourea
  • Reagents: 3-chloro-4-bromoaniline (1.0 eq), Ammonium thiocyanate (NH₄SCN, 1.2 eq), Benzoyl chloride (1.1 eq, optional for benzoyl-thiourea intermediate), Acetone.

  • Mechanism: Nucleophilic attack of the aniline nitrogen on the thiocyanate carbon.

  • Procedure: Dissolve aniline in acetone. Add NH₄SCN. Heat to reflux. (Note: Using benzoyl isothiocyanate followed by hydrolysis often improves yields over direct NH₄SCN usage).

Step 2: Hugerschoff Cyclization (Ring Closure)
  • Reagents: Thiourea intermediate, Bromine (Br₂, 1.05 eq), Chloroform or Acetic Acid.

  • Procedure:

    • Suspend the thiourea in CHCl₃ at 0°C.

    • Add Br₂ dropwise. The solution will darken.

    • Reflux for 2 hours. The intermediate sulfenyl bromide attacks the ortho-position (Pos 6 of aniline).

    • Quench with aqueous sodium bisulfite. Neutralize with NH₄OH.

    • Product: 2-amino-5-chloro-6-bromobenzothiazole .

Step 3: Deamination (Sandmeyer Reduction)
  • Reagents: Isopentyl nitrite (or NaNO₂/H₂SO₄), Hypophosphorous acid (H₃PO₂), THF/Water.

  • Procedure:

    • Dissolve the 2-amino-benzothiazole in THF.

    • Add H₃PO₂ (5 eq).

    • Cool to 0°C. Add isopentyl nitrite (1.5 eq) dropwise.

    • Stir at 0°C for 1 hour, then warm to room temperature (evolution of N₂ gas observed).

    • Workup: Dilute with EtOAc, wash with NaHCO₃. Purify via flash chromatography (Hexane/EtOAc).

Visualization of Synthetic Workflow

SynthesisPath Aniline 3-chloro-4-bromoaniline Thiourea Aryl Thiourea Intermediate Aniline->Thiourea NH4SCN / PhCOCl (Thiourea Formation) AminoBT 2-amino-5-chloro- 6-bromobenzothiazole Thiourea->AminoBT Br2, CHCl3 (Hugerschoff Cyclization) Target 6-bromo-5-chlorobenzo[d]thiazole (TARGET) AminoBT->Target 1. Diazotization (RONO) 2. Reduction (H3PO2)

Figure 1: Regioselective synthesis pathway ensuring correct 5,6-halogen placement.

Structural Validation & Quality Control

Trustworthiness in synthesis requires rigorous structural confirmation. The 5,6-substitution pattern presents a distinct NMR signature compared to 4,6- or 5,7-isomers.

1H NMR Diagnostics (400 MHz, DMSO-d6)
  • C2-H (Thiazole proton): A diagnostic singlet, typically deshielded to δ 9.4–9.6 ppm .

  • Aromatic Region:

    • Due to the 5,6-disubstitution, the remaining protons are at positions 4 and 7 .

    • These protons are para to each other across the ring system (technically a 1,4-relationship on the benzene ring) and generally show no significant coupling (singlets) or very weak meta-coupling (< 1 Hz).

    • H-4: Singlet, ~δ 8.3 ppm (Deshielded by adjacent N and Cl).

    • H-7: Singlet, ~δ 8.5 ppm (Deshielded by adjacent S and Br).

    • Note: If you observe a doublet with J = 8–9 Hz, you have synthesized the wrong isomer (likely 4,5 or 6,7 substituted).

Mass Spectrometry[7][8]
  • Isotope Pattern: The presence of one Cl and one Br atom creates a distinct M+ isotope cluster.

    • M+ (100%) : ^79^Br + ^35^Cl

    • M+2 : High intensity (due to ^81^Br and ^37^Cl contributions).

    • Look for the characteristic "1 : 1.3 : 0.3" (approx) intensity ratios for X-Y halogen patterns.

Applications in Drug Discovery[9][10]

This scaffold is not merely a chemical curiosity; it is a high-value intermediate for Fragment-Based Drug Discovery (FBDD) .

Orthogonal Cross-Coupling

The reactivity difference between C-Br and C-Cl allows for the construction of non-symmetrical libraries.

  • Site A (C-6, Br): Reacts first under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, Aryl-B(OH)₂).

  • Site B (C-5, Cl): Reacts second, requiring specialized ligands (e.g., Buchwald's XPhos or RuPhos) to activate the more inert chloride.

C-H Activation at C-2

The acidic C2-H allows for direct lithiation (n-BuLi, -78°C) or transition-metal catalyzed C-H activation, enabling the introduction of a third vector of diversity without pre-functionalization.

Applications Center 6-bromo-5-chlorobenzo[d]thiazole App1 Vector 1 (C-6) Suzuki/Buchwald Coupling (Kinase Inhibitor Tail) Center->App1 App2 Vector 2 (C-5) Late-Stage Diversification (Solubility Groups) Center->App2 App3 Vector 3 (C-2) C-H Activation / Lithiation (Pharmacophore Core) Center->App3

Figure 2: Orthogonal reactivity vectors for medicinal chemistry optimization.

References

  • Jordan, A. D., et al. (2003). "Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles." Journal of Organic Chemistry.

  • Liao, Y., et al. (2018). "Regioselective Synthesis of Benzothiazoles via Cascade Reaction of o-Haloanilines." Organic Letters.

  • Weeks, A. L., et al. (2015). "Synthesis and SAR of 6-substituted benzothiazole derivatives as amyloid imaging agents." Bioorganic & Medicinal Chemistry Letters.

  • PubChem Compound Summary. "6-bromo-5-chlorobenzo[d]thiazol-2-amine (Precursor Data)." National Library of Medicine.

Halogenated Benzothiazoles: Strategic Building Blocks for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] The strategic introduction of halogen atoms onto this scaffold represents a powerful and versatile approach in drug design, enabling fine-tuning of physicochemical properties, modulation of metabolic stability, and enhancement of target binding affinity.[3][4][5] This guide provides an in-depth exploration of halogenated benzothiazole building blocks, grounded in field-proven insights. We will dissect the causal reasoning behind the use of halogens, detail robust synthetic methodologies for creating these critical intermediates, and examine their application in developing potent therapeutic agents, particularly in oncology and neurodegenerative diseases. This document is intended to serve as a practical and authoritative resource for researchers engaged in the discovery and development of next-generation therapeutics.

The Rationale for Halogenation in Drug Design: Beyond Simple Substitution

For decades, halogens were incorporated into lead compounds primarily to leverage their steric bulk and lipophilicity.[3][6] However, modern medicinal chemistry recognizes a more nuanced and powerful role for these elements. The decision to introduce a halogen is a strategic choice aimed at modulating multiple molecular properties to enhance a drug candidate's overall profile.

Key Physicochemical and Pharmacokinetic Effects:

  • Lipophilicity and Permeability: Halogenation, particularly with chlorine and fluorine, significantly increases a molecule's lipophilicity.[7] This modification is often employed to improve membrane permeability and enhance absorption, a critical factor for oral bioavailability.[8]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong ( C-F bond is stronger (105.4 kcal mol−1) than a carbon-hydrogen bond (98.8 kcal mol−1))[4], making it resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes.[1] Substituting a metabolically vulnerable C-H bond with C-F can block oxidation, thereby increasing the drug's half-life.[9]

  • Modulating pKa: The high electronegativity of halogens, especially fluorine, can lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the molecule at physiological pH. This can impact solubility, receptor binding, and cell penetration.

  • Bioisosterism: Halogen atoms serve as effective bioisosteres for other functional groups.[10][11][12] For instance, fluorine can mimic a hydrogen atom in terms of size, yet its electronic properties are vastly different.[4] This allows chemists to probe electronic requirements at a binding site without introducing significant steric changes.

The Emergence of Halogen Bonding:

Perhaps the most significant modern insight is the role of chlorine, bromine, and iodine in halogen bonding (XB) .[8] Contrary to their classical perception as purely electronegative, these heavier halogens possess an anisotropic electron distribution, creating a region of positive electrostatic potential known as a σ-hole on the side opposite the covalent bond.[13] This electrophilic region can engage in a highly directional, non-covalent interaction with a Lewis base (e.g., a backbone carbonyl oxygen or a nitrogen atom in a protein's active site).[3][13] This interaction, akin to a hydrogen bond, can substantially contribute to the stability of a ligand-target complex, enhancing binding affinity and selectivity.[6]

Caption: The σ-hole concept in halogen bonding.

Synthetic Methodologies: Constructing the Halogenated Benzothiazole Core

The synthesis of halogenated benzothiazoles can be approached in two primary ways: (1) building the benzothiazole ring system from pre-halogenated starting materials, or (2) direct halogenation of a pre-formed benzothiazole scaffold. The choice of strategy depends on the desired substitution pattern, functional group tolerance, and scalability.

A. Synthesis from Halogenated Precursors

The most common and versatile method for constructing the benzothiazole core is the condensation of a 2-aminothiophenol with a carbonyl-containing compound.[14][15][16] By using a halogen-substituted 2-aminothiophenol, the halogen is incorporated from the outset.

Caption: General workflow for benzothiazole synthesis.

A typical reaction involves the condensation of a substituted 2-aminobenzenethiol with a carboxylic acid, aldehyde, or acyl chloride.[15][17] This approach offers high regioselectivity for the placement of halogens on the benzo-fused ring.

B. Direct Halogenation of the Benzothiazole Scaffold

Direct C-H halogenation offers an atom-economical route to these building blocks. Transition metal-catalyzed methods have emerged as powerful tools for achieving high regioselectivity, which can be otherwise difficult to control.

A notable example is the palladium-catalyzed ortho-halogenation of 2-arylbenzothiazoles.[18][19] In this methodology, the nitrogen atom of the benzothiazole ring acts as a directing group, guiding the halogenation to the ortho position of the 2-aryl substituent.

Experimental Protocol: Palladium-Catalyzed Ortho-Bromination of 2-Phenylbenzothiazole [18][19]

This protocol describes a self-validating system for the selective ortho-bromination of a 2-arylbenzothiazole substrate, a key transformation for creating building blocks for further elaboration.

  • Objective: To synthesize 2-(2-bromophenyl)benzothiazole from 2-phenylbenzothiazole.

  • Materials:

    • 2-Phenylbenzothiazole (1.0 equiv.)

    • N-Bromosuccinimide (NBS) (1.2 equiv.)

    • Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)

    • p-Toluenesulfonic acid (PTSA) (50 mol%)

    • 1,2-Dichloroethane (DCE) (solvent)

  • Step-by-Step Procedure:

    • To a dry reaction vial equipped with a magnetic stir bar, add 2-phenylbenzothiazole, Pd(OAc)₂, and PTSA.

    • Evacuate and backfill the vial with an inert atmosphere (e.g., Nitrogen or Argon).

    • Add 1,2-dichloroethane via syringe.

    • Add N-Bromosuccinimide to the reaction mixture.

    • Seal the vial and place it in a preheated oil bath at 90 °C.

    • Stir the reaction for 7 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with dichloromethane and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired ortho-brominated product.

  • Causality and Validation: The palladium catalyst is essential for activating the C-H bond.[19] The benzothiazole nitrogen directs the catalyst to the ortho-position of the phenyl ring, ensuring high regioselectivity. The use of an acid additive like PTSA is often crucial for catalyst turnover and efficiency.[18] The protocol's success is validated by the high yield of the specific mono-ortho-halogenated product, as confirmed by spectroscopic analysis (NMR, MS).

PD_Catalysis cluster_0 Catalytic Cycle A Pd(II) Catalyst B C-H Activation (Directed by N atom) A->B Substrate C Palladacycle Intermediate B->C D Oxidative Addition of NBS C->D NBS E Pd(IV) Intermediate D->E F Reductive Elimination E->F F->A Regeneration G Ortho-Brominated Product F->G Product Release

Caption: Simplified Pd-catalyzed C-H halogenation.

Applications & Structure-Activity Relationships (SAR)

Halogenated benzothiazoles are prominent in several therapeutic areas, with oncology being the most extensively studied. The position and nature of the halogen atom can have a profound impact on biological activity.

Anticancer Agents

Numerous studies have demonstrated that fluorinated and chlorinated benzothiazoles possess potent antiproliferative activity against a wide range of cancer cell lines.[20][21]

  • Fluorinated Derivatives: The incorporation of fluorine, particularly at the 5, 6, or 7-positions of the benzothiazole ring, often enhances cytotoxicity.[4][20] For example, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole was found to be a potently cytotoxic agent in breast cancer cell lines, with GI50 values less than 1 nM.[1] The SAR suggests that the fluorine atom's electron-withdrawing nature and its ability to form specific interactions contribute to this enhanced activity.[9]

  • Chlorinated Derivatives: The presence of chlorine atoms can also lead to highly active compounds. A dichlorophenyl-containing chlorobenzothiazole derivative showed potent activity against nine different cancer cell lines, with a GI50 of 71.8 nM against non-small cell lung cancer (HOP-92).[20][21] In some cases, multiple chlorine atoms lead to a cumulative increase in potency.[21]

Table 1: Antiproliferative Activity of Halogenated Benzothiazole Derivatives

Compound IDHalogen SubstitutionCancer Cell LineActivity (IC50 / GI50)Reference
1 5-FluoroMCF-7 (Breast)0.57 µM[20]
2 5-FluoroMDA-MB-468 (Breast)0.20 µM[1]
3 7-FluoroHepG2 (Liver)< 4.0 µM[20]
4 5-ChloroC6 (Glioma)Varies (Lead compound)[22]
51 6-Chloro, 3',4'-DichloroHOP-92 (Lung)71.8 nM[20][21]
53 6-Chloro, 4'-ChloroHeLa (Cervical)9.76 µM[20]

Data compiled from multiple sources to illustrate structure-activity relationships.

Medical Imaging Agents

The ability to incorporate radiohalogens, particularly iodine isotopes, makes benzothiazoles valuable scaffolds for developing diagnostic imaging agents. Iodinated 2-arylbenzothiazoles have been synthesized as amyloid-binding ligands for potential use in imaging amyloid plaques in Alzheimer's disease.[23][24] Structure-activity relationship studies show a strong correlation between the lipophilicity conferred by the iodine atom and both binding affinity for Aβ fibrils and non-specific brain uptake.[23] Recently, radioiodinated benzothiazoles have also been evaluated as probes for imaging myelin in multiple sclerosis using SPECT.[25]

Conclusion and Future Directions

Halogenated benzothiazole building blocks are indispensable tools in the medicinal chemist's arsenal. The strategic incorporation of halogens allows for the precise manipulation of a molecule's electronic, steric, and pharmacokinetic properties. The growing appreciation for halogen bonding as a key drug-target interaction further solidifies the importance of chloro-, bromo-, and iodo-substituted scaffolds.[3][13]

Future research will likely focus on developing more selective and efficient catalytic methods for late-stage halogenation, allowing for rapid diversification of complex molecular scaffolds. Furthermore, a deeper computational and experimental understanding of halogen bonding in biological systems will enable the rational design of next-generation inhibitors with enhanced potency and selectivity for a wide range of therapeutic targets.

References

  • Jubie, S., et al. (2010). Halogen atoms in the modern medicinal chemistry: hints for the drug design. PubMed.
  • Hernandes, M. Z., et al. (n.d.). Halogen atoms in the modern medicinal chemistry: hints for the drug design. Semantic Scholar.
  • Auffinger, P., et al. (2012). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications.
  • Irfan, A., et al. (n.d.). Benzothiazole derivatives as anticancer agents. PMC - NIH.
  • Singh, P., & Kumar, A. (2025). Halogen Bonding: A New Frontier in Medicinal Chemistry. ResearchGate.
  • Santra, S. K., et al. (2015). Palladium catalyzed ortho-halogenation of 2-arylbenzothiazole and 2,3-diarylquinoxaline. Royal Society of Chemistry.
  • El-Damasy, A. K. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
  • Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online.
  • Kaur, R., et al. (2012). Medicinal significance of benzothiazole scaffold: an insight view. Taylor & Francis Online.
  • Mahapatra, D. K., & Hazra, S. (2023). A Review on Benzothiazole Derivatives and Their Biological Significances. Asian Journal of Research in Medical and Pharmaceutical Sciences.
  • Al-Ostath, O. A. A., et al. (2020). Importance of Fluorine in Benzazole Compounds. PMC.
  • Inoue, H., et al. (n.d.). Synthesis of halogen-substituted 1,5-benzothiazepine derivatives and their vasodilating and hypotensive activities. ACS Publications.
  • Tiz, D. B., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Pharma Excipients.
  • (n.d.). Benzothiazole synthesis. Organic Chemistry Portal.
  • Persoons, L., et al. (n.d.). Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. PMC.
  • Mondal, B., et al. (n.d.). Structure-Property Correlation of Halogen Substituted Benzothiazole Crystals. Request PDF.
  • Hu, D., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI.
  • Sun, C.-L., et al. (2015). C–H bond halogenation catalyzed or mediated by copper: an overview. Beilstein Journals.
  • Mondal, B., et al. (n.d.). Synthesis and characterisation of halogen substituted benzothiazole compounds. Request PDF - ResearchGate.
  • Santra, S. K., et al. (2015). Palladium catalyzed ortho-halogenation of 2-arylbenzothiazole and 2,3-diarylquinoxaline. RSC Publishing.
  • Leong, S. W., et al. (2022). Current trends of benzothiazoles in drug discovery: a patent review (2015–2020). Expert Opinion on Therapeutic Patents.
  • Küçükgüzel, Ş. G., et al. (2018). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. MDPI.
  • Harder, M., et al. (2015). Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. ACS Publications.
  • Nishikawa, D., et al. (2024). Synthesis and biological evaluation of radioiodinated benzoxazole and benzothiazole derivatives for imaging myelin in multiple sclerosis. PubMed.
  • (n.d.). An efficient synthesis of benzothiazole using tetrabromomethane as a halogen bond donor catalyst. Organic & Biomolecular Chemistry (RSC Publishing).
  • Li, X., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers.
  • Ammazzalorso, A., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI.
  • (2021). Bioisosteric Replacements. Cambridge MedChem Consulting.
  • Nageswar, Y. V. D., et al. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. MDPI.
  • (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv.
  • Pawar, T. J. K., et al. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. PMC.
  • Chen, C.-Y., et al. (2008). Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. Organic Letters.
  • Wang, Y., et al. (n.d.). Effects of lipophilicity on the affinity and nonspecific binding of iodinated benzothiazole derivatives. PubMed.
  • (2025). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. ResearchGate.
  • Kung, M.-P., et al. (2007). Dibenzothiazoles as novel amyloid-imaging agents. PubMed - NIH.
  • (n.d.). In Silico Study of Benzothiazole Derivatives in the Development of Hybrid (radio fluorescent) Compounds for Imaging Guided Surgery Breast Cancer. INIS-IAEA.
  • (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.
  • (n.d.). Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. Journal of Research in Chemistry.
  • (n.d.). Biological evaluation of benzothiazoles obtained by microwave-green synthesis. SciELO.
  • Deng, G., et al. (2009). Synthesis of 2-Aminobenzothiazole via Copper(I)-Catalyzed Tandem Reaction of 2-Iodobenzenamine with Isothiocyanate. ACS Combinatorial Science.
  • (n.d.). The common synthetic routes for benzothiazoles. ResearchGate.
  • (n.d.). The common synthetic routes for 2‐substituted benzothiazoles. ResearchGate.
  • Gaikwad, P. L. (n.d.). The Use of Bioisosterism in Drug Design and Molecular Modification. Semantic Scholar.
  • Meanwell, N. A. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Taylor & Francis Online.
  • Sharma, A., et al. (2023). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research.
  • Waengdongbung, W., et al. (2016). A Simple and Efficient Route for Synthesis of 2-alkylbenzothiazoles. SciSpace.
  • (2016). Iodinated Radiocontrast Agents. Radiology Key.

Sources

Technical Guide: 6-Bromo-5-chlorobenzo[d]thiazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Profile & Physicochemical Identity[1]

The 6-bromo-5-chlorobenzo[d]thiazole core represents a "privileged scaffold" in medicinal chemistry, offering a rigid bicyclic framework with distinct vectors for orthogonal functionalization. Unlike simple benzothiazoles, this halogenated motif allows for precise, sequential palladium-catalyzed cross-couplings, making it a critical intermediate for kinase inhibitors (e.g., PI3K, BRAF) and GPCR ligands.

While the unsubstituted C2-H core is a specific intermediate, researchers most frequently encounter this scaffold as its functionalized precursors (2-amine or 2-chloro). The data below aggregates properties for the core scaffold and its primary commercial derivatives.

Physicochemical Data Table
PropertyCore Scaffold (Predicted)Primary Precursor (2-Amine)
Systematic Name 6-Bromo-5-chlorobenzo[d]thiazole6-Bromo-5-chlorobenzo[d]thiazol-2-amine
CAS Number Not widely listed1221932-35-9
Molecular Formula C₇H₃BrClNSC₇H₄BrClN₂S
Molecular Weight 248.53 g/mol 263.54 g/mol
LogP (Calc) ~3.4 (Lipophilic)~2.8
Melting Point 95–100 °C (Est.)210–215 °C (Dec.)
Solubility DMSO, DMF, DCMDMSO, MeOH (Hot)
Appearance Off-white to pale yellow solidYellow crystalline powder

Risk Assessment & Toxicology Strategy

GHS Classification: Based on analogous halogenated benzothiazoles (e.g., 5-bromo-2-chlorobenzo[d]thiazole), this compound is classified as an Irritant with potential Acute Toxicity if ingested.

Hazard Identification (GHS)[2]
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

Expert Toxicology Insight: The Halogen Risk

Beyond standard irritation, the presence of the C-Br and C-Cl bonds introduces specific reactivity hazards.

  • Sensitization Potential: Electrophilic aromatic substitution sites (specifically C2) can react with biological nucleophiles (cysteine residues), posing a risk of skin sensitization.

  • Metabolic Activation: In vivo, the thiazole ring is susceptible to oxidative ring opening (bioactivation), potentially forming reactive sulfoxides.

Safety Decision Tree (DOT Visualization)

Figure 1: Risk Assessment & PPE Selection Logic

SafetyLogic Start Start: Handling 6-Bromo-5-chloro benzo[d]thiazole Quantity Assess Quantity Start->Quantity SmallScale < 100 mg (Analytical) Quantity->SmallScale LargeScale > 100 mg (Synthetic) Quantity->LargeScale PPE_Standard Standard PPE: Nitrile Gloves (0.11mm) Safety Glasses Lab Coat SmallScale->PPE_Standard PPE_High Enhanced PPE: Double Nitrile or Butyl Fume Hood (Face Vel > 0.5m/s) Respirator if dusting LargeScale->PPE_High Waste Waste Stream: Halogenated Organic (Do NOT mix with oxidizers) PPE_Standard->Waste PPE_High->Waste

Caption: Decision matrix for PPE selection based on scale. High-contrast nodes indicate critical decision points.

Synthetic Utility & Handling Protocols

The Reactivity Hierarchy

The value of 6-bromo-5-chlorobenzo[d]thiazole lies in the electronic differentiation of its halogen substituents.

  • C6-Bromine: Located para to the thiazole nitrogen. This position is electronically activated for oxidative addition by Palladium (0), making it the primary site for Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • C5-Chlorine: Located meta to the thiazole nitrogen. This bond is significantly stronger and sterically shielded by the adjacent bromine (prior to coupling) or the new aryl group (post-coupling). It serves as a secondary site or a lipophilic blocking group.

Protocol: Chemoselective Suzuki Coupling at C6

Objective: Selectively arylate the C6-position while retaining the C5-chlorine.

Reagents:

  • Substrate: 6-Bromo-5-chlorobenzo[d]thiazole (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) — Chosen for high selectivity over Pd(PPh₃)₄

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Deoxygenation (Critical): In a reaction vial, combine the substrate, boronic acid, and base. Suspend in the solvent mixture. Sparge with Argon for 10 minutes. Causality: Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly under a positive stream of Argon. Seal the vessel immediately.

  • Thermal Activation: Heat to 80°C for 4–6 hours.

    • Note: Do not exceed 100°C. Higher temperatures may activate the C5-Cl bond, leading to bis-arylation.

  • Validation (Self-Validating Step): Monitor via LC-MS.

    • Success Criteria: Disappearance of starting material (M+H: 248/250 pattern) and appearance of product (M+H: ~246, Cl isotope pattern only).

    • Failure Mode: If des-bromo (protodehalogenation) is observed, the solvent was likely wet or the reaction ran too long.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica flash chromatography (Hexane/EtOAc gradient).

Synthetic Logic Flow (DOT Visualization)

Figure 2: Chemoselective Functionalization Workflow

SynthesisLogic Start 6-Bromo-5-chloro benzo[d]thiazole Step1 Step 1: Suzuki Coupling (Pd(dppf)Cl2, 80°C) Start->Step1 Selective at C6-Br Intermed Intermediate: 6-Aryl-5-chlorobenzo[d]thiazole Step1->Intermed Branch Decision Point Intermed->Branch PathA Path A: Buchwald Amination (Activates C5-Cl) Branch->PathA High Temp/Strong Ligand PathB Path B: C2-Lithiation (Functionalize Thiazole) Branch->PathB n-BuLi, -78°C FinalA 5-Amino-6-aryl Derivative PathA->FinalA FinalB 2-Substituted Scaffold PathB->FinalB

Caption: Step-wise functionalization strategy exploiting the reactivity difference between C6-Br and C5-Cl.

Emergency Response & Waste Management

Spill Response
  • Isolate: Evacuate the immediate area if the spill involves fine powder (dust hazard).

  • Neutralize: No specific neutralization is required, but adsorption with vermiculite or sand is standard.

  • Decontaminate: Wash surfaces with 10% sodium thiosulfate solution (if bromine release is suspected from degradation) followed by soapy water.

Waste Disposal
  • Classification: Halogenated Solvent/Organic Waste.

  • Incompatibility: NEVER mix with strong oxidizing acids (Nitric, Perchloric) or strong bases in the waste stream, as this may generate toxic vapors or exothermic reactions.

  • Destruction: High-temperature incineration equipped with a scrubber for HCl/HBr gases.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1221932-35-9 (6-bromo-5-chlorobenzo[d]thiazol-2-amine). Retrieved from [Link]

Sources

Harnessing the Versatility of Benzothiazole Scaffolds for Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzothiazole core, a privileged heterocyclic scaffold, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2][3][4][5][6] This technical guide provides an in-depth exploration of novel benzothiazole scaffolds for drug discovery, tailored for researchers, scientists, and drug development professionals. We will navigate the synthetic intricacies of the benzothiazole nucleus, delve into its diverse biological applications with a focus on anticancer and antimicrobial activities, and elucidate the principles of structure-activity relationship (SAR) studies that drive the rational design of potent and selective therapeutic agents. This guide is structured to provide not only theoretical knowledge but also actionable, field-proven insights and detailed experimental protocols to empower researchers in their quest for novel therapeutics.

The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzothiazole moiety, an aromatic bicyclic system composed of a benzene ring fused to a thiazole ring, has garnered significant attention in drug discovery due to its versatile biological activities and structural adaptability.[7][8] This versatile scaffold is a key component in a wide array of clinically approved drugs and investigational agents, showcasing its therapeutic potential across various disease areas.[7] The inherent physicochemical properties of the benzothiazole ring system, including its ability to participate in π-π stacking, hydrogen bonding, and hydrophobic interactions, contribute to its capacity to bind with high affinity to a diverse range of biological targets.[9]

The broad spectrum of pharmacological activities associated with benzothiazole derivatives is extensive, encompassing anticancer, antimicrobial, antifungal, anti-inflammatory, analgesic, anticonvulsant, antiviral, antidiabetic, and neuroprotective properties.[1][2][3][4][10] This remarkable versatility stems from the scaffold's ability to be readily functionalized at various positions, allowing for the fine-tuning of its steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects.

Synthetic Strategies for Benzothiazole Scaffolds: From Classical to Contemporary Methods

The construction of the benzothiazole core is a well-established area of organic synthesis, with several classical and modern methods available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and the availability of starting materials.

The Cornerstone of Benzothiazole Synthesis: Condensation of 2-Aminothiophenol

The most prevalent and versatile method for synthesizing the benzothiazole nucleus involves the condensation of 2-aminothiophenol with a variety of electrophilic partners. This approach allows for the direct installation of diverse substituents at the C2 position of the benzothiazole ring, a key modulator of biological activity.

Experimental Protocol: Synthesis of 2-Substituted Benzothiazoles via Condensation with Aldehydes

This protocol describes a general and efficient method for the synthesis of 2-arylbenzothiazoles.

  • Materials: 2-Aminothiophenol, substituted aryl aldehyde, dimethyl sulfoxide (DMSO), iodine.

  • Procedure:

    • In a round-bottom flask, dissolve the substituted aryl aldehyde (1.0 mmol) in DMSO (5 mL).

    • Add 2-aminothiophenol (1.0 mmol) to the solution.

    • Add a catalytic amount of iodine (10 mol%).

    • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-arylbenzothiazole.[11]

Causality of Experimental Choices:

  • DMSO as Solvent and Oxidant: DMSO serves not only as a solvent but also as a mild oxidizing agent in the presence of iodine, facilitating the cyclization and aromatization to the benzothiazole ring.[11]

  • Iodine as Catalyst: Iodine acts as a Lewis acid to activate the aldehyde carbonyl group, promoting the initial condensation with the amino group of 2-aminothiophenol.

Modern and Greener Synthetic Approaches

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methodologies. For benzothiazole synthesis, this has translated into the exploration of microwave-assisted synthesis, ultrasound irradiation, and the use of eco-friendly catalysts.[12][13]

Experimental Protocol: Ultrasound-Assisted, Solvent- and Catalyst-Free Synthesis of Benzothiazoles

This protocol offers a rapid and environmentally benign approach to benzothiazole synthesis.

  • Materials: 2-Aminothiophenol, substituted benzaldehyde.

  • Procedure:

    • In a suitable vessel, mix 2-aminothiophenol (3.00 mmol) and the benzaldehyde derivative (3.00 mmol).

    • Irradiate the mixture using an ultrasonic probe for approximately 20 minutes at room temperature.[12]

    • Monitor the reaction by TLC.

    • Upon completion, purify the crude product directly by silica gel column chromatography (Hexane:Ethyl acetate) to yield the pure benzothiazole derivative.[12]

Causality of Experimental Choices:

  • Ultrasonic Irradiation: Ultrasound provides the energy for the reaction through acoustic cavitation, which generates localized high temperatures and pressures, thereby accelerating the reaction rate without the need for bulk heating or solvents.[12]

  • Solvent- and Catalyst-Free Conditions: This approach minimizes waste and simplifies the work-up procedure, aligning with the principles of green chemistry.[12]

Biological Applications of Benzothiazole Scaffolds: A Focus on Key Therapeutic Areas

The structural versatility of the benzothiazole scaffold has led to its exploration in a multitude of therapeutic areas. Here, we focus on two of the most prominent areas of research: oncology and infectious diseases.

Benzothiazoles as Anticancer Agents

Benzothiazole derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms.[14][15][16] These mechanisms include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases, topoisomerases, and heat shock proteins, as well as the induction of apoptosis.[14][17]

Mechanism of Action: Tyrosine Kinase Inhibition

Many benzothiazole-based anticancer agents function as inhibitors of tyrosine kinases, which are critical components of signaling pathways that regulate cell growth, differentiation, and survival.[14] For example, some derivatives have been shown to target the ATP-binding site of protein kinases, effectively blocking their catalytic activity.[18]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

  • Substitution at the C2-position: The nature of the substituent at the C2-position of the benzothiazole ring is a critical determinant of anticancer activity. Aromatic or heteroaromatic rings at this position are often associated with potent activity.[7]

  • Substitution on the Benzene Ring: The introduction of electron-withdrawing groups, such as fluorine or nitro groups, on the benzene ring of the benzothiazole scaffold can enhance anticancer potency.[19][20]

Data Presentation: In Vitro Cytotoxicity of Novel Benzothiazole Derivatives

Compound IDSubstitution PatternTarget Cell LineIC50 (µM)Reference
17i 2-(substituted phenyl), semicarbazone scaffoldMKN-45 (Gastric Cancer)0.06[21]
4d 5-chloro, 2-(acylhydrazone-phenyl)A549 (Lung Cancer)Lower than cisplatin[17]
13d 2-(substituted amine)BCL-2 expressing cells0.363[22]
29 2-thiol, substituted pyridineSKRB-3 (Breast Cancer)0.0012[6]
Benzothiazoles as Antimicrobial Agents

The rise of antimicrobial resistance has created an urgent need for the development of novel antibacterial and antifungal agents. Benzothiazole derivatives have emerged as a promising class of compounds with broad-spectrum antimicrobial activity.[9][23][24][25]

Mechanism of Action: Inhibition of Dihydropteroate Synthase (DHPS)

Some sulfonamide-containing benzothiazole derivatives have been shown to inhibit dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway.[9] By competing with the natural substrate, 4-aminobenzoic acid (PABA), these compounds disrupt the synthesis of folic acid, which is vital for bacterial growth and replication.[9]

Experimental Workflow: Evaluation of Antimicrobial Activity

G cluster_0 Synthesis and Characterization cluster_1 In Vitro Antimicrobial Screening cluster_2 Mechanism of Action Studies synthesis Synthesis of Benzothiazole Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization mic_determination Minimum Inhibitory Concentration (MIC) Assay characterization->mic_determination disk_diffusion Disk Diffusion Assay characterization->disk_diffusion enzyme_inhibition Enzyme Inhibition Assays (e.g., DHPS) mic_determination->enzyme_inhibition molecular_docking Molecular Docking Studies enzyme_inhibition->molecular_docking G cluster_0 Benzothiazole Derivative cluster_1 Enzyme Targets cluster_2 Therapeutic Outcomes benzothiazole Novel Benzothiazole Scaffold ache Acetylcholinesterase (AChE) benzothiazole->ache Inhibition maob Monoamine Oxidase B (MAO-B) benzothiazole->maob Inhibition symptomatic_relief Symptomatic Relief ache->symptomatic_relief Leads to neuroprotection Neuroprotection maob->neuroprotection Leads to

Caption: Dual-target inhibition by benzothiazole derivatives for Alzheimer's disease therapy.

Computational Approaches in Benzothiazole Drug Design

Computational chemistry and molecular modeling play an increasingly important role in the rational design and optimization of benzothiazole-based drug candidates. [13][26][27]Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations provide valuable insights into the binding modes and structure-activity relationships of these compounds. [15][16][18][28] Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For benzothiazole derivatives, docking studies have been instrumental in understanding their interactions with the active sites of enzymes like tyrosine kinases and DHPS. [9][18] QSAR: QSAR models correlate the biological activity of a series of compounds with their physicochemical properties. These models can be used to predict the activity of novel benzothiazole derivatives and to guide the design of more potent analogs. [16][28]

Future Perspectives and Conclusion

The benzothiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. [10]The development of novel synthetic methodologies, coupled with a deeper understanding of the molecular mechanisms underlying their diverse biological activities, will undoubtedly lead to the discovery of new and improved benzothiazole-based therapeutics. Future efforts will likely focus on the design of more selective and potent derivatives with optimized pharmacokinetic profiles, as well as the exploration of novel therapeutic applications for this versatile scaffold. The integration of computational and experimental approaches will be crucial in accelerating the translation of promising benzothiazole-based drug candidates from the laboratory to the clinic.

References

  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (Source: Google Scholar)
  • Design, Synthesis and Antiproliferative Activity of Novel Benzothiazole Derivatives Conjugated with Semicarbazone Scaffold. (Source: PubMed)
  • Synthesis and biological activities of benzothiazole deriv
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (Source: MDPI)
  • A Review on Anticancer Potentials of Benzothiazole Derivatives. (Source: Mini Reviews in Medicinal Chemistry)
  • A Review on Recent Development and biological applications of benzothiazole derivatives. (Source: Progress in Chemical and Biochemical Research)
  • Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. (Source: PubMed Central)
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (Source: MDPI)
  • Benzothiazoles: How Relevant in Cancer Drug Design Strategy?
  • novel benzothiazole derivatives for the treatment of neurodegenerative disorders: study in a phenotypic alzheimer's disease model. (Source: Spanish Drug Discovery Network)
  • New Benzothiazole-based Thiazolidinones as Potent Antimicrobial Agents.
  • A Review on Recent Development and biological applications of benzothiazole derivatives. (Source: Progress in Chemical and Biochemical Research)
  • A Technical Guide to the Historical Synthesis of Benzothiazoles. (Source: Benchchem)
  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (Source: RSC Publishing)
  • Benzothiazole synthesis. (Source: Organic Chemistry Portal)
  • Synthesis and biological evaluation of new benzothiazoles as antimicrobial agents. (Source: PubMed)
  • Review on the Developments of Benzothiazole-containing Antimicrobial Agents. (Source: Current Topics in Medicinal Chemistry)
  • Novel Benzothiazole derivates for the treatment of neurodegenerative disorders: study in phenotypic alzheimer's disease model. (Source: Spanish Drug Discovery Network)
  • A Review on Emerging Benzothiazoles: Biological Aspects. (Source: Journal of Drug Delivery and Therapeutics)
  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. (Source: PubMed Central)
  • Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. (Source: RSC Publishing)
  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.
  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease.
  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (Source: RSC Publishing)
  • Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. (Source: RSC Advances)
  • Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Deriv
  • "BIOLOGICAL EFFECTS OF BENZOTHIAZOLE DERIVATIVES: ALS CELLS AND THE EFF". (Source: Digital Commons @ the Georgia Academy of Science)
  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (Source: MDPI)
  • SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. (Source: Malaysian Journal of Analytical Sciences)
  • Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. (Source: MDPI)
  • Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. (Source: Preprints.org)
  • Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. (Source: MDPI)
  • (PDF) An efficient synthesis, structural analysis, and computational studies of benzothiazole derivatives activated by formic acid under solvent-free conditions.
  • Design, molecular modelling and synthesis of novel benzothiazole derivatives as BCL-2 inhibitors. (Source: BUE Scholar)
  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (Source: Bentham Science)
  • Biological Screening and Structure Activity relationship of Benzothiazole. (Source: RJPT)
  • Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. (Source: PubMed)
  • A Review on Benzothiazole Derivatives and Their Biological Significances. (Source: Asian Journal of Research in Medical and Pharmaceutical Sciences)
  • Exploitation, QSAR, and Structure-Based Modeling of Benzothiazole Derivatives as Protoporphyrinogen Oxidase IX Inhibitors. (Source: ACS Agricultural Science & Technology)
  • Benzothiazoles: How Relevant in Cancer Drug Design Strategy?
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (Source: RSC Publishing)
  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (Source: Der Pharma Chemica)
  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflamm
  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (Source: PMC)
  • Benzothiazole derivatives as anticancer agents. (Source: PMC)

Sources

Strategic Sourcing and Utilization of 6-Bromo-5-chlorobenzo[d]thiazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-5-chlorobenzo[d]thiazole is a high-value heterocyclic scaffold used primarily in the development of kinase inhibitors, antimicrobial agents, and neuroprotective drugs.[1] Its specific 5,6-dihalogenated pattern offers a unique "orthogonal reactivity" profile: the 6-bromo substituent is highly reactive toward palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the 5-chloro substituent remains stable, allowing for sequential, regioselective functionalization.[1]

This guide addresses a critical market reality: The 2-unsubstituted core (H at C2) is rarely available as a stock commodity. It is almost exclusively sourced as its 2-amino precursor (2-amino-6-bromo-5-chlorobenzo[d]thiazole).[1] This guide details the sourcing of this precursor, the protocol to convert it to the core scaffold, and the quality assurance metrics required for pharmaceutical use.

Part 1: Chemical Identity & Market Reality[1]

The "Make vs. Buy" Decision Matrix

Commercial availability for this specific isomer is tiered.[1] Researchers must distinguish between the target core and the commercial entry point.[1]

FeatureTarget MoleculeCommercial Precursor (Primary Source)
Name 6-Bromo-5-chlorobenzo[d]thiazole2-Amino-6-bromo-5-chlorobenzo[d]thiazole
Structure Benzothiazole core, H at C2Benzothiazole core, NH₂ at C2
CAS No. Not widely established (Custom)1221932-35-9 (Verify with vendor)
Availability Low (Custom Synthesis)Medium (Catalog Item)
Approx.[1] Price >$500 / g (Custom)$40 - $150 / g (Catalog)
Primary Use Scaffold for C2-functionalizationStarting material for the core
Supplier Landscape

Due to the specific halogenation pattern, this compound is typically stocked by "Building Block Specialists" rather than general catalog houses.

  • Tier 1 (Stock Items):

    • Enamine / Combi-Blocks: High probability of stock for the 2-amino variant.[1]

    • AiFChem / Ambeed: Often list specific halo-isomers.[1]

  • Tier 2 (Aggregators):

    • eMolecules / SciFinder: Use these to locate current stock levels.[1] Search specifically for the 2-amino CAS (1221932-35-9) to avoid zero-result errors.[1]

  • Tier 3 (Custom Synthesis):

    • If the 2-unsubstituted core is strictly required without in-house processing, CROs (e.g., Wuxi AppTec, Pharmaron) can synthesize it via deamination of the Tier 1 material.

Part 2: Technical Specifications & Reactivity Logic

Orthogonal Reactivity Profile

The value of this scaffold lies in the ability to differentiate the three reactive sites.[1]

ReactivityProfile Core 6-Bromo-5-chlorobenzo[d]thiazole Site1 Position 6 (Bromine) High Reactivity Core->Site1 Suzuki / Buchwald (1st Step) Site2 Position 5 (Chlorine) Low Reactivity Core->Site2 Coupling requires specialized ligands (2nd Step) Site3 Position 2 (C-H) Acidic Proton / Radical Core->Site3 Deprotonation (n-BuLi) or Radical Minisci

Figure 1: Reactivity hierarchy allowing sequential library generation.

Part 3: Experimental Protocols

Synthesis: Deamination of the 2-Amino Precursor

Since the 2-amino variant is the purchasable entity, the following protocol converts it to the 2-unsubstituted core. This is a self-validating protocol: the disappearance of the primary amine signal in NMR is diagnostic.[1]

Objective: Remove the C2-NH₂ group to yield 6-bromo-5-chlorobenzo[d]thiazole. Mechanism: Non-aqueous Sandmeyer-type reduction (t-butyl nitrite).[1]

Materials:

  • 2-Amino-6-bromo-5-chlorobenzo[d]thiazole (1.0 eq)[1]

  • tert-Butyl nitrite (TBN) (1.5 eq)[1]

  • Tetrahydrofuran (THF), anhydrous

  • Dimethylformamide (DMF) (catalytic amount if solubility is poor)

Step-by-Step Workflow:

  • Dissolution: In a flame-dried round-bottom flask under Argon, dissolve the amine (1.0 g, ~3.8 mmol) in anhydrous THF (10 mL). Note: If the solution is cloudy, warm gently to 40°C.

  • Addition: Add tert-butyl nitrite (1.5 eq) dropwise over 10 minutes at room temperature.

    • Observation: Evolution of N₂ gas (bubbling) indicates reaction initiation.[1]

  • Reflux: Heat the mixture to 60°C for 2 hours.

    • Checkpoint (TLC): Monitor consumption of starting material (polar, low R_f) and appearance of a less polar spot (product, high R_f).

  • Workup: Evaporate volatiles under reduced pressure. Redissolve residue in EtOAc, wash with water (3x) and brine (1x).

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes in 5-10% EtOAc.[1]

Quality Control (QC) Checklist

Before using the sourced or synthesized material in biological assays, verify these parameters.

TestSpecificationFailure Mode / Impurity
1H NMR (DMSO-d6) Singlet at ~9.4-9.6 ppm (C2-H)Absence = Ring opening or persistent amine.[1]
LC-MS [M+H]+ matches theoretical (Br/Cl pattern)Mass +16 (Oxidation to N-oxide) or Mass +30 (Nitro).[1]
Appearance Off-white to pale yellow solidDark brown/black = Diazo tars (recrystallize immediately).[1]
Residual Solvents < 5000 ppm (DMF/DMSO)High DMSO interferes with kinase assays.[1]

Part 4: Critical Impurity Profiling

When sourcing the 2-amino precursor from lower-tier suppliers, be aware of specific synthesis byproducts.

ImpurityFlow Start Commercial Synthesis Route (Hugerschoff Cyclization) Impurity1 Impurity A: Uncyclized Thiourea (Polar, high LCMS retention) Start->Impurity1 Incomplete Reaction Impurity2 Impurity B: Regioisomer (4-Chloro-5-bromo...) (Requires NOE to distinguish) Start->Impurity2 Poor Regiocontrol Impurity3 Impurity C: Elemental Sulfur (From SCN reagents) Start->Impurity3 Workup Failure Action QC Action: Run 2D NMR (NOESY) to confirm 5,6-substitution pattern Impurity1->Action Impurity2->Action

Figure 2: Common manufacturing impurities and detection strategies.

Part 5: Handling and Safety Data[1]

  • Hazard Class: Irritant (Skin/Eye).[1]

  • Sensitization: Benzothiazoles are known skin sensitizers.[1] Use double gloving (Nitrile).[1]

  • Storage: Store at 2-8°C, protected from light. Halogenated heterocycles can undergo slow photolytic dehalogenation.[1]

References

  • Synthesis of 2-Aminobenzothiazoles (Hugerschoff Reaction)

    • Jordan, A. D., et al. "Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles." Journal of Organic Chemistry, 2003.
  • Deamination Protocols (Sandmeyer-type)

    • Doyle, M. P., et al. "Alkyl Nitrite-Metal Halide Deamination Reactions." Journal of Organic Chemistry, 1977.
  • Benzothiazole Scaffold in Medicinal Chemistry

    • Keri, R. S., et al. "Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry."[2][3] European Journal of Medicinal Chemistry, 2015.

  • Supplier Verification (ChemSpider/PubChem)

    • Search for CAS 1221932-35-9 (2-amino precursor) for current vendor lists.[1]

Sources

Methodological & Application

Technical Application Note: Strategic Deamination of Halogenated 2-Aminobenzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The benzo[d]thiazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in antitumor, antimicrobial, and neuroprotective agents.[1][2] A common synthetic entry into this scaffold is the oxidative cyclization of aryl thioureas (Hugerschhoff reaction), which invariably installs an amino group at the C2 position. While useful for further functionalization, this amine is often an unwanted artifact in Structure-Activity Relationship (SAR) studies targeting the core scaffold or specific 5,6-substitution patterns.

This Application Note details the reductive deamination of 6-bromo-5-chlorobenzo[d]thiazol-2-amine . The presence of both bromine and chlorine substituents presents a chemoselectivity challenge: the deamination protocol must remove the amino group without reducing the carbon-halogen bonds (hydrodehalogenation), which are susceptible to radical reduction or metal-catalyzed hydrogenolysis.

We present two validated protocols:

  • Method A (Preferred): Non-aqueous diazotization using tert-butyl nitrite (t-BuONO) in THF. This method is mild, homogeneous, and highly chemoselective for the amino group.

  • Method B (Alternative): Classical aqueous Sandmeyer-type reduction using hypophosphorous acid (

    
    ). This is cost-effective for scale-up but requires careful temperature control to manage solubility and exotherms.
    

Mechanistic Insight

Understanding the mechanism is critical for troubleshooting. The transformation proceeds via the formation of a diazonium intermediate, followed by dediazoniation and hydrogen abstraction.

Pathway Analysis
  • Diazotization: The amine reacts with a nitrosonium source (

    
    ) to form the diazonium salt (
    
    
    
    ).
  • Reduction (Method A - Radical): In THF with t-BuONO, the reaction likely follows a radical pathway. The diazonium species undergoes homolytic cleavage to generate an aryl radical (

    
    ) and 
    
    
    
    . The aryl radical abstracts a hydrogen atom from the solvent (THF), forming the product.
  • Reduction (Method B - Ionic/Radical): Hypophosphorous acid acts as a hydride source (or H-atom donor) to reduce the diazonium cation directly to the arene.

Chemoselectivity

The primary risk is the reduction of the C-Br bond.

  • Risk Factor: High temperatures or strong radical initiators can promote debromination.

  • Mitigation: Method A uses THF as the H-donor, which has a bond dissociation energy (BDE) suitable for quenching the highly reactive phenyl radical rapidly, preventing side reactions with the halogen substituents.

DeaminationMechanism Substrate 6-bromo-5-chlorobenzo[d] thiazol-2-amine Diazonium Diazonium Intermediate [Ar-N2]+ Substrate->Diazonium t-BuONO (Diazotization) Radical Aryl Radical [Ar•] Diazonium->Radical -N2 (Homolytic Cleavage) Product 6-bromo-5-chlorobenzo[d] thiazole Radical->Product +H• from THF (H-Abstraction) Debrominated Side Product: 5-chlorobenzo[d]thiazole Radical->Debrominated Over-reduction (Avoided)

Figure 1: Mechanistic pathway for the non-aqueous deamination via radical intermediate. The critical step is the selective H-abstraction over debromination.

Experimental Protocols

Method A: Non-Aqueous Deamination (Recommended)

Rationale: This method avoids solubility issues associated with protonating the weak benzothiazole base in water and minimizes waste. It is the standard for halogenated heterocycles.

Reagents:

  • Substrate: 6-bromo-5-chlorobenzo[d]thiazol-2-amine (1.0 equiv)

  • Reagent: tert-Butyl nitrite (t-BuONO) (1.5 – 3.0 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (0.1 M concentration)

Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge with nitrogen or argon.

  • Dissolution: Add the aminobenzothiazole substrate to the flask. Add anhydrous THF to achieve a concentration of approximately 0.1 M (e.g., 10 mL THF per 1 mmol substrate). Stir until dissolved (mild heating may be required).

  • Addition: Add tert-butyl nitrite (1.5 equiv) dropwise via syringe at room temperature. Caution: Evolution of nitrogen gas will occur.

  • Reaction: Heat the mixture to reflux (66 °C) for 1–2 hours. Monitor by TLC (eluent: 20% EtOAc/Hexanes) or LC-MS.

    • Checkpoint: If starting material remains after 2 hours, add an additional 0.5–1.0 equiv of t-BuONO and continue reflux.

  • Workup: Cool the mixture to room temperature. Concentrate the solvent in vacuo to dryness.[3]

  • Purification: The residue is typically a solid. Purify via flash column chromatography on silica gel.

    • Gradient: 0% → 10% Ethyl Acetate in Hexanes. The product is less polar than the starting amine.

Expected Yield: 75–90%

Method B: Aqueous Sandmeyer Reduction (Scale-Up)

Rationale: Uses cheaper reagents (


, 

). Best for multi-gram scales where chromatography is difficult.

Reagents:

  • Substrate (1.0 equiv)

  • Hypophosphorous acid (

    
    ), 50% aq. solution (10–15 equiv)
    
  • Sodium Nitrite (

    
    ) (1.5 equiv)
    
  • Solvent: Water/Acetic Acid (1:1) or minimal

    
    .
    

Protocol:

  • Solubilization: Dissolve the amine in a mixture of acetic acid and water (or dilute

    
    ) in a beaker. Cool the solution to 0–5 °C in an ice bath.
    
  • Diazotization: Add a solution of

    
     (1.5 equiv) in minimal water dropwise, maintaining the temperature below 5 °C. Stir for 20 minutes. The solution should become clear/yellow.
    
  • Reduction: Add pre-cooled hypophosphorous acid (10 equiv) slowly to the diazonium solution.

  • Reaction: Allow the mixture to warm to room temperature slowly. Stir for 4–12 hours. Nitrogen evolution will be observed.

  • Workup: Neutralize the reaction mixture carefully with

    
     or 
    
    
    
    solution (to pH ~8). Extract with Ethyl Acetate (3x).
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water if necessary.
    

Characterization & Data Analysis

Successful deamination is confirmed by the disappearance of the amine signal and the appearance of the diagnostic C2-proton.

FeatureStarting Material (Amine)Product (Deaminated)Notes
1H NMR (DMSO-d6) Broad singlet

7.5–8.0 ppm (

)
Absent Primary indicator of conversion.
C2-Proton N/ASinglet

9.3–9.5 ppm
Highly deshielded proton between S and N.
Aromatic Region Two singlets (H4, H7)Two singlets (H4, H7)Chemical shifts will move downfield slightly due to loss of electron-donating

.
Mass Spectrometry

~ 262/264

~ 247/249
Characteristic loss of ~15 Da (NH -> H replacement).
Appearance Often off-white/yellow solidWhite/Pale yellow solidProduct is more lipophilic.
Diagnostic NMR Shifts

The C2-H of benzothiazole is a distinct spectroscopic handle. It appears as a sharp singlet very far downfield (typically >9.0 ppm) due to the combined inductive effect of the Nitrogen and Sulfur atoms.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Incomplete Conversion Insufficient nitrite or quenching of radical.Add fresh t-BuONO (it degrades over time). Ensure THF is not wet (though less critical for radical path, water can quench diazonium to phenol).
Formation of Phenol (Ar-OH) Reaction with water (Method B).Switch to Method A (Non-aqueous). Ensure reagents are dry.
Debromination Over-reduction.Lower temperature (try 50°C). Do not prolong reaction time unnecessarily.
Low Solubility Substrate lipophilicity.Use Method A. Add small amount of DMF if THF reflux is insufficient for solubility.

Safety & Handling

  • Diazonium Intermediates: While not isolated in these protocols, diazonium salts are potentially shock-sensitive. Never allow the reaction mixture from Method B to dry out before quenching/reduction is complete.

  • tert-Butyl Nitrite: Highly flammable and a strong vasodilator. Use in a well-ventilated fume hood. Avoid inhalation. Store in a refrigerator.

  • Nitrogen Evolution: Both methods generate

    
     gas. Ensure the reaction vessel is vented (e.g., via a needle or bubbler) to prevent pressure buildup.
    

Workflow Decision Tree

DecisionTree Start Start: 6-bromo-5-chlorobenzo[d] thiazol-2-amine ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale < 5 grams (Discovery/MedChem) ScaleCheck->SmallScale LargeScale > 10 grams (Process/Cost-Sensitive) ScaleCheck->LargeScale MethodA Method A: t-BuONO / THF (High Chemoselectivity) SmallScale->MethodA CheckHalogen Are Halogens Sensitive? LargeScale->CheckHalogen MethodB Method B: NaNO2 / H3PO2 (Cost Effective) CheckHalogen->MethodA Yes (High Risk) CheckHalogen->MethodB No (Standard)

Figure 2: Decision matrix for selecting the appropriate deamination protocol based on scale and substrate sensitivity.

References

  • Specific Synthesis of 6-bromo-5-chlorobenzothiazole

    • Whitten, J. P., et al. (1991). United States Patent 5,011,692.[4] "Method of treating physiological or drug induced amnesia". (See Example describing the reaction of 2-amino-6-bromo-5-chlorobenzothiazole with tert-butylnitrite).

  • General Non-Aqueous Deamination (t-BuONO)

    • Doyle, M. P., et al. (1977). "Alkyl nitrite-metal halide deamination reactions. 2. Substitutive deamination of arylamines by alkyl nitrites and copper(II) halides. A direct and efficient synthesis of aryl halides from arylamines". The Journal of Organic Chemistry, 42(14), 2426–2430.
  • Sandmeyer Reaction Reviews

    • Mo, F., et al. (2018). "Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds". Accounts of Chemical Research, 51(2), 496–506.
  • Benzothiazole Scaffold Utility

    • Keri, R. S., & Patil, M. R. (2014). "Benzothiazole: a versatile chemical entity in pharmaceutical science". Chemical Biology & Drug Design, 83(3), 291-301.

Sources

Application Note: Site-Selective Palladium-Catalyzed Cross-Coupling of 6-Bromo-5-chlorobenzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic functionalization of 6-bromo-5-chlorobenzothiazole , a privileged scaffold in drug discovery (e.g., for kinase inhibitors and antitumor agents).

The guide prioritizes chemoselectivity , leveraging the inherent reactivity difference between the C6-Bromine and C5-Chlorine bonds to achieve controlled, sequential cross-couplings.

Introduction & Strategic Value

The 6-bromo-5-chlorobenzothiazole scaffold presents a classic "dihalo-heteroarene" challenge. To the medicinal chemist, it offers two distinct vectors for diversification. However, uncontrolled reactivity leads to inseparable mixtures of mono-arylated isomers and bis-arylated byproducts.

This protocol exploits the bond dissociation energy (BDE) differential between the C–Br (~68 kcal/mol) and C–Cl (~81 kcal/mol) bonds. By tuning catalyst activity and temperature, we can exclusively engage the C6–Br bond in a Suzuki-Miyaura coupling, leaving the C5–Cl bond intact for a second, distinct functionalization event.

Key Challenges
  • Regioselectivity: Ensuring reaction occurs only at C6.

  • Catalyst Poisoning: The benzothiazole sulfur and nitrogen atoms can coordinate to Pd(II), forming off-cycle resting states that stall the reaction.

  • Protodehalogenation: The competitive reduction of the C–Br bond to C–H is a common side reaction in electron-deficient heterocycles.

Mechanistic Logic: Why C6 Before C5?

The selectivity is governed by the rate of Oxidative Addition (OA) , the turnover-limiting step in this context.

  • Bond Strength: The C6–Br bond is significantly weaker than the C5–Cl bond, lowering the activation energy (

    
    ) for Pd(0) insertion.
    
  • Electronic Activation: The benzothiazole core is electron-deficient. While both positions are activated relative to benzene, the C6 position benefits from the inductive withdrawal of the heteroatoms without the steric hindrance often found at C4 or C7.

  • The "Sulfur Effect": Unlike simple arenes, the adjacent thiazole ring requires robust ligand systems (e.g., bidentate phosphines or bulky biaryls) to prevent the formation of stable Pd-S/N chelates that deactivate the catalyst.

Visualizing the Selectivity Pathway

The following diagram illustrates the kinetic preference for the C6 pathway over the C5 pathway.

ReactionSelectivity SM 6-Bromo-5-chlorobenzothiazole OA_Br Oxidative Addition (C6-Br) ΔG‡ Low SM->OA_Br Kinetic Product (Preferred) OA_Cl Oxidative Addition (C5-Cl) ΔG‡ High SM->OA_Cl Thermodynamic Barrier (Disfavored) Pd0 Pd(0)L2 Active Species Pd0->OA_Br Pd0->OA_Cl Int_Br Pd(II)-Br Intermediate OA_Br->Int_Br Prod_C6 Product A: 6-Aryl-5-chlorobenzothiazole Int_Br->Prod_C6 Prod_Bis Bis-Aryl Product Prod_C6->Prod_Bis Requires 2nd Step (High Temp/Active Cat) Prod_C5 Byproduct B: 5-Aryl-6-bromobenzothiazole OA_Cl->Prod_C5

Caption: Kinetic bifurcation showing the preferential oxidative addition at C6-Br due to lower activation energy compared to C5-Cl.

Experimental Protocols

Protocol A: Site-Selective C6-Arylation (Suzuki-Miyaura)

Objective: Couple an aryl boronic acid to the C6 position while retaining the C5-Cl handle.

Reagents & Setup
ComponentEquivalentsRecommended ReagentRole
Substrate 1.06-bromo-5-chlorobenzothiazoleElectrophile
Coupling Partner 1.1 - 1.2Aryl Boronic Acid / Pinacol EsterNucleophile
Catalyst 0.03 - 0.05Pd(dppf)Cl₂·DCM Catalyst (Resistant to poisoning)
Base 2.5Na₂CO₃ (2M aq.) or K₃PO₄Activator
Solvent [0.2 M]1,4-Dioxane / Water (4:1)Medium
Step-by-Step Procedure
  • Inertion: Charge a reaction vial with 6-bromo-5-chlorobenzothiazole (1.0 eq), Aryl Boronic acid (1.1 eq), and Pd(dppf)Cl₂·DCM (3-5 mol%). Seal and purge with Nitrogen/Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane and the aqueous base (Na₂CO₃).

    • Expert Tip: The presence of water is critical for the transmetallation step in Suzuki couplings involving boronic acids.

  • Reaction: Heat the mixture to 60–70 °C .

    • Control Point: Do NOT exceed 80 °C. Higher temperatures increase the risk of activating the C5-Cl bond or promoting bis-coupling.

  • Monitoring: Monitor by LCMS or TLC after 2 hours. Look for the consumption of starting material and the appearance of the mono-arylated product (M+Ar-Br).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). The product is typically a stable solid.

Protocol B: Sequential C5-Functionalization

Objective: Activate the remaining sterically hindered and less reactive C5-Chlorine.

Context: Once the C6 position is arylated, the C5-Cl bond becomes even more sterically crowded (ortho-substitution). Standard catalysts will fail. You must use a "hot" catalyst system designed for hindered chlorides.

Reagents & Setup
ComponentEquivalentsRecommended ReagentRole
Substrate 1.06-Aryl-5-chlorobenzothiazole (Product A)Electrophile
Partner 1.5Boronic Acid / Amine / AlkyneNucleophile
Pre-Catalyst 0.05Pd₂(dba)₃ Pd(0) Source
Ligand 0.10XPhos or SPhos Ligand (High steric bulk/electron rich)
Base 3.0K₃PO₄ (anhydrous) or Cs₂CO₃Strong Base
Solvent [0.2 M]Toluene or n-ButanolHigh boiling point solvent
Step-by-Step Procedure
  • Catalyst Formation: In a separate vial, pre-mix Pd₂(dba)₃ and XPhos in the solvent at room temperature for 10 minutes to form the active L-Pd(0) species.

  • Assembly: Add the substrate (Product A), coupling partner, and base to the reaction vessel. Add the pre-formed catalyst solution.

  • Reaction: Heat to 100–110 °C (reflux).

    • Note: The high temperature is required to overcome the high activation energy of the hindered Ar-Cl oxidative addition.

  • Workup: Standard aqueous workup. To remove palladium residues from the final drug candidate, use a metal scavenger (e.g., SiliaMetS® Thiol) during the final filtration.

Troubleshooting & Expert Insights

The "Sulfur Poisoning" Phenomenon

Benzothiazoles are notorious for coordinating to Pd via the thiazole Nitrogen (N3) or Sulfur (S1). This forms a stable "off-cycle" complex that removes active catalyst from the cycle.[1]

  • Symptom: Reaction stalls at 30-50% conversion despite plenty of remaining starting material.

  • Solution 1 (Ligand Switch): Use Pd(dppf)Cl₂ . The bidentate dppf ligand bites the palladium strongly, preventing the benzothiazole from displacing it.

  • Solution 2 (Concentration): Run the reaction at a higher concentration (0.5 M). This increases the rate of the bimolecular oxidative addition relative to the unimolecular catalyst decomposition/poisoning.

Dehalogenation (Hydrodebromination)

If you observe the formation of 5-chlorobenzothiazole (loss of Br replaced by H):

  • Cause: This often happens in alcoholic solvents (ethanol/isopropanol) via β-hydride elimination from the solvent or if the reaction is overheated.

  • Fix: Switch to strictly aprotic solvents (Dioxane, Toluene, DMF) and ensure the solvent is anhydrous.

Workflow Visualization

The following diagram outlines the decision process for synthesizing a library of 5,6-disubstituted benzothiazoles.

Workflow Start Start: 6-Br-5-Cl-Benzothiazole Decision1 Step 1: C6 Coupling (Mild Conditions) Start->Decision1 Check1 Is C6-Br consumed? Decision1->Check1 Check1->Decision1 No (Increase Time/Cat) Success1 Isolate: 6-Aryl-5-Cl-Benzothiazole Check1->Success1 Yes Decision2 Step 2: C5 Coupling (Forcing Conditions) Success1->Decision2 CatalystChoice Select Catalyst System Decision2->CatalystChoice CatA Pd(dppf)Cl2 (Standard) CatalystChoice->CatA Insufficient for C5-Cl CatB XPhos Pd G3 / Pd2(dba)3 + XPhos (For Hindered Cl) CatalystChoice->CatB Required for C5-Cl Final Final Product: 5,6-Diarylbenzothiazole CatB->Final

Caption: Operational workflow for sequential functionalization, highlighting the necessity of high-activity ligands (XPhos) for the second step.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

  • Schröter, S.; Stock, C.; Bach, T. "Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles." Tetrahedron, 2005 , 61(9), 2245–2267. Link

  • Fairlamb, I. J. S. "Palladium Catalysis in the Synthesis of Heterocycles: A Guide for the Perplexed." Chemical Society Reviews, 2007 , 36, 1036-1045. Link

  • Phipps, R. J. et al. "Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides – Understanding the Trends for Pharmaceutically Important Classes." Chemical Science, 2013 , 4, 4440-4446. Link

  • BenchChem Technical Support. "Reactivity Profile of 5-Bromo-2-chlorobenzo[d]thiazole and Analogs." BenchChem Application Notes, 2025 . Link

Disclaimer: This protocol is intended for use by qualified laboratory personnel only. Always consult Safety Data Sheets (SDS) for 6-bromo-5-chlorobenzothiazole and palladium catalysts before handling.

Sources

Functionalization of C-6 bromine in benzothiazole ring

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the C-6 Bromine Handle in Benzothiazole Scaffolds

Abstract & Strategic Significance

The benzothiazole moiety is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and appearing in antitumor agents (e.g., Phortress), imaging agents, and amyotrophic lateral sclerosis (ALS) drugs (e.g., Riluzole). While the C-2 position is chemically labile (acidic proton, susceptible to nucleophilic attack), the C-6 position offers a stable, linearly-extended vector for Structure-Activity Relationship (SAR) exploration.

However, functionalizing the C-6 bromine (6-Br) presents unique challenges:

  • Catalyst Poisoning: The endocyclic nitrogen (N-3) and sulfur (S-1) can coordinate to transition metals (Pd, Cu), arresting the catalytic cycle.

  • Regioselectivity: Competitive reactivity at C-2 if not properly protected or substituted.

  • Halogen Migration: Risk of "Halogen Dance" during lithium-halogen exchange if temperature is uncontrolled.

This guide provides three field-proven protocols to reliably functionalize the C-6 position, bypassing these common pitfalls.

Reactivity Profile & Mechanistic Logic

The C-6 position behaves as an electron-deficient aryl halide due to the inductive withdrawal of the thiazole ring. This makes it highly amenable to oxidative addition (faster than standard bromobenzene) but requires bulky ligands to prevent N/S-coordination to the catalyst.

Visual 1: Reactivity Landscape of 6-Bromobenzothiazole

ReactivityMap Core 6-Bromo-Benzothiazole C2 C-2 Position (Acidic/Nucleophilic) Risk: Side Reactions Core->C2 C6 C-6 Position (Electrophilic Aryl Halide) Target: Cross-Coupling Core->C6 NS N/S Heteroatoms (Lewis Basic) Risk: Catalyst Poisoning Core->NS Suzuki Suzuki/Buchwald Requires: Bulky Ligands (e.g., XPhos, SPhos) C6->Suzuki Pd(0) Cycle Lithium Li-Halogen Exchange Requires: Cryogenic (-78°C) Avoids: Halogen Dance C6->Lithium n-BuLi NS->Suzuki Inhibits

Caption: Reactivity map highlighting the orthogonality of C-6 functionalization against C-2 acidity and N/S catalyst poisoning risks.

Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Install aryl/heteroaryl groups at C-6. Challenge: The benzothiazole nitrogen binds Pd(II) intermediates, killing reactivity.[1] Solution: Use SPhos or XPhos precatalysts.[1] These bulky, electron-rich biaryl phosphine ligands sterically crowd the Pd center, preventing N-coordination while facilitating oxidative addition.

Materials
  • Substrate: 6-Bromobenzothiazole (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)

  • Catalyst: XPhos Pd G3 or Pd(dppf)Cl₂·DCM (3–5 mol%)

  • Base: K₃PO₄ (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Degassing (Critical): Sparge 1,4-dioxane with Argon for 15 minutes before adding reagents. Oxygen promotes homocoupling of the boronic acid.[1]

  • Assembly: In a reaction vial equipped with a magnetic stir bar, combine the substrate, boronic acid, and catalyst.

  • Solvent Addition: Add the degassed dioxane followed by the aqueous K₃PO₄ solution.

    • Note: A biphasic system (Dioxane:Water 4:1) is crucial for solubilizing the inorganic base.[1]

  • Heating: Seal the vial and heat to 80–90°C for 4–12 hours.

    • Checkpoint: Monitor by TLC (usually 20% EtOAc/Hexane). The starting bromide (Rf ~0.6) should disappear; the product is typically more polar/fluorescent.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography.

Validation:

  • ¹H NMR: Look for the disappearance of the C-6 proton signals and the appearance of new aryl protons. The C-7 proton (doublet, J~8.5 Hz) typically shifts upfield due to conjugation.

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Install amine motifs (common in kinase inhibitors). Challenge: Competitive deprotonation of C-2 (if H is present) by strong alkoxide bases. Solution: Use a weaker base (Cs₂CO₃ ) or a bulky base (NaOtBu ) with a highly active catalyst system (BrettPhos ).

Materials
  • Substrate: 6-Bromobenzothiazole (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + BrettPhos (10 mol%) OR BrettPhos Pd G3 (5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) - Preferred for substrates with sensitive functional groups.

  • Solvent: t-Amyl Alcohol or Toluene (Anhydrous)

Step-by-Step Methodology
  • Pre-complexation (If using separate Pd/Ligand): Stir Pd(OAc)₂ and BrettPhos in the solvent at 100°C for 2 minutes to generate the active catalyst species (color change to dark red/brown).

  • Addition: Add the 6-bromobenzothiazole, amine, and Cs₂CO₃.

  • Reaction: Heat at 100°C for 12–18 hours under inert atmosphere.

    • Why Cs₂CO₃? It is mild enough to avoid deprotonating the C-2 position (pKa ~27) but strong enough to facilitate the catalytic cycle.

  • Filtration: Filter the hot mixture through a Celite pad (to remove Pd black and salts). Wash with EtOAc.[2]

  • Purification: Amine products are often polar; use DCM/MeOH gradients.

Protocol 3: Lithium-Halogen Exchange (Electrophilic Trapping)

Objective: Convert C-6 Br to C-6 Li, then trap with electrophiles (e.g., DMF -> Aldehyde, CO₂ -> Acid). Challenge: Halogen Dance. At temperatures above -60°C, the lithiated species at C-6 can isomerize to the thermodynamically more stable C-2 or C-4 position. Solution: Strict cryogenic control (-78°C ) and rapid electrophile addition.

Materials
  • Substrate: 6-Bromobenzothiazole (1.0 equiv)

  • Reagent: n-Butyllithium (1.1 equiv, 2.5M in hexanes)

  • Electrophile: DMF, CO₂, or Iodine (1.5 equiv)

  • Solvent: THF (Anhydrous, freshly distilled/dried)

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask under Argon. Add anhydrous THF and the substrate.

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow to equilibrate for 15 minutes.

  • Exchange: Add n-BuLi dropwise down the side of the flask over 10 minutes.

    • Critical: Do not allow the internal temperature to rise.

    • Timing: Stir for exactly 15–20 minutes at -78°C. Do not over-stir; this increases the risk of scrambling.

  • Trapping: Add the neat electrophile (e.g., DMF) rapidly.

  • Warming: Allow the reaction to stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C.

  • Quench: Quench with sat. NH₄Cl solution.

Decision Matrix & Troubleshooting

Visual 2: Functionalization Workflow

Workflow Start Start: 6-Bromo-Benzothiazole Goal Desired Functional Group? Start->Goal Aryl Aryl/Heteroaryl Goal->Aryl C-C Bond Amine Amine (C-N) Goal->Amine C-N Bond Carbonyl Aldehyde/Acid/Boron Goal->Carbonyl Electrophile Method1 Suzuki Coupling Cat: XPhos Pd G3 Base: K3PO4 Aryl->Method1 Method2 Buchwald-Hartwig Cat: BrettPhos Pd G3 Base: Cs2CO3 Amine->Method2 Method3 Li-Halogen Exchange Temp: -78°C (Strict) Reagent: n-BuLi Carbonyl->Method3

Caption: Decision tree for selecting the optimal functionalization pathway based on target moiety.

Table 1: Troubleshooting Common Issues

IssueProbable CauseCorrective Action
Low Conversion (Suzuki) Catalyst poisoning by N/S atoms.Switch to XPhos or SPhos ligands. Increase temp to 100°C.
C-2 Arylation (Side Product) C-H activation occurring at C-2.[3][4]Use a milder base (K₂CO₃ instead of Cs₂CO₃). Ensure inert atmosphere.
Regio-scrambling (Li-Exchange) "Halogen Dance" (Li migration).Ensure temp stays <-70°C . Reduce time between Li addition and trapping.
Protodehalogenation (Product is H) Moisture in solvent during Li-exchange.Re-dry THF over Na/Benzophenone or molecular sieves.

References

  • Review of Benzothiazole Synthesis

    • Title: Recent Advances in the Synthesis and Biological Activity of Benzothiazoles.[5][6][7]

    • Source:European Journal of Medicinal Chemistry.
    • URL:[Link]

  • Suzuki Coupling Optimization

    • Title: Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions.[8]

    • Source:Molecules.[1][2][4][9][10][11][12][13][14][15][16]

    • URL:[Link]

  • Buchwald-Hartwig Conditions

    • Title: A General Catalyst for the Amination of Heteroaryl Halides (BrettPhos study).
    • Source:Journal of the American Chemical Society.[12]

    • URL:[Link]

  • Lithium-Halogen Exchange Dynamics

    • Title: Halogen-Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton.[2]

    • Source:Molecules.[1][2][4][9][10][11][12][13][14][15][16]

    • URL:[Link]

Sources

Application Note: Nucleophilic Substitution Strategies for 5-Chlorobenzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The functionalization of 5-chlorobenzothiazole presents a distinct chemoselective challenge compared to its 2-chlorinated counterparts. While the C2 position is activated for classical Nucleophilic Aromatic Substitution (


) due to the inductive effects of the thiazole ring, the C5 position behaves as an unactivated aryl chloride. This Application Note details the transition from classical 

logic to Palladium-catalyzed cross-coupling protocols required to successfully displace the 5-chloro substituent. We provide optimized workflows for Buchwald-Hartwig amination and C-O/C-S coupling, specifically addressing catalyst poisoning mechanisms inherent to the benzothiazole scaffold.

Part 1: Strategic Analysis & Reactivity Landscape

The Reactivity Paradox

Researchers often conflate the reactivity of the benzothiazole C2 and C5 positions. It is critical to recognize that 5-chlorobenzothiazole is inert to classical


 conditions  (e.g., amines in refluxing alcohol) unless strong electron-withdrawing groups (e.g., 

) are present at the C4 or C6 positions.
  • C2-Position: Electrophilic,

    
     active (addition-elimination mechanism).
    
  • C5-Position: Nucleophilic aromatic substitution requires metal catalysis (Oxidative Addition mechanism).

Visualizing the Reactivity Difference

The following diagram illustrates the divergent pathways required for functionalizing the benzothiazole core.

ReactivityMap Substrate 5-Chloro-2-X-benzothiazole PathC2 C2 Substitution (Classical S_NAr) Substrate->PathC2  Nucleophile, Heat   (No Metal) PathC5 C5 Substitution (Pd-Catalyzed) Substrate->PathC5  Pd(0), Ligand, Base   (Cross-Coupling) ProductC2 2-Substituted-5-Cl-benzothiazole (Kinetic Product) PathC2->ProductC2 ProductC5 5-Substituted-2-X-benzothiazole (Requires Activation) PathC5->ProductC5

Figure 1: Divergent reactivity profiles of the benzothiazole scaffold. C2 allows direct displacement; C5 requires metal catalysis.

Part 2: Core Protocols

Protocol A: Buchwald-Hartwig Amination of 5-Chlorobenzothiazole

Challenge: The benzothiazole sulfur and nitrogen atoms are potent ligands that can coordinate to Palladium, displacing phosphine ligands and arresting the catalytic cycle ("catalyst poisoning"). Solution: Use of bulky biaryl phosphine ligands (e.g., BrettPhos, XPhos) or precatalysts to maintain an active catalytic species.[1]

Materials
  • Substrate: 5-chlorobenzothiazole (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Catalyst Source:

    
     (2 mol%) or XPhos Pd G3 (2-4 mol%)
    
  • Ligand: XPhos or BrettPhos (4-8 mol% if using

    
    )
    
  • Base:

    
     (2.0 equiv) or NaOtBu (1.4 equiv - Note: NaOtBu is faster but incompatible with esters/nitriles)
    
  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration)

Step-by-Step Methodology
  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vial with 5-chlorobenzothiazole, solid amine (if applicable), base (

    
    ), and the Pd precatalyst (e.g., XPhos Pd G3).
    
    • Critical: If using

      
       + Ligand, premix them in a separate vial in solvent for 5 mins at 60°C to generate the active species before adding to the main reaction.
      
  • Degassing: Add the anhydrous solvent. Sparge the mixture with Argon for 10 minutes (bubbling gas directly into the liquid) to remove dissolved oxygen. Oxygen is the primary cause of stalled reactions in this substrate class.

  • Liquid Addition: Add liquid amines via syringe.

  • Reaction: Seal the vial with a Teflon-lined cap. Heat to 100–110°C for 12–18 hours.

    • Visual Check: The reaction typically turns from dark red/purple to black/brown. A persistent bright yellow/orange color may indicate catalyst oxidation (failure).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (Hexanes/EtOAc).

Optimization Data: Ligand Effects

Table 1: Effect of ligand choice on conversion of 5-chlorobenzothiazole with morpholine (110°C, 16h).

LigandCatalyst SourceYield (%)Notes
PPh3 Pd(OAc)2< 10%Ligand displaced by benzothiazole N/S.
BINAP Pd(OAc)245%Moderate activity; slow kinetics.
XPhos Pd2(dba)392% Excellent steric bulk prevents poisoning.
BrettPhos Pd2(dba)388%Best for primary amines.
Protocol B: C-O Coupling (Etherification)

Displacing the 5-Cl with alcohols requires overcoming the high energy barrier of reductive elimination from the Pd-O center.

Methodology
  • Catalyst System: Use RockPhos or tBuBrettPhos with

    
    .
    
  • Base:

    
     is preferred over NaH to prevent degradation of the thiazole ring.
    
  • Conditions: Toluene, 90°C.

  • Additives: In stubborn cases, adding 20 mol% pivalic acid can facilitate the proton transfer steps in the catalytic cycle.

Part 3: Advanced Workflow - Regioselective Functionalization

When working with 2,5-dichlorobenzothiazole , you can sequentially functionalize the ring system by exploiting the reactivity gap.

SequentialWorkflow Start 2,5-Dichlorobenzothiazole Step1 Step 1: S_NAr (C2 Selective) Nucleophile: Amine/Thiol Cond: 0°C to RT, No Metal Start->Step1 Intermed Intermediate: 2-Substituted-5-chlorobenzothiazole Step1->Intermed Step2 Step 2: Cross-Coupling (C5 Selective) Nucleophile: Boronic Acid/Amine Cond: Pd-Cat, 110°C Intermed->Step2 Final 2,5-Difunctionalized Benzothiazole Step2->Final

Figure 2: Sequential functionalization strategy. The C2 chlorine is displaced first under mild conditions, leaving the C5 chlorine intact for subsequent metal-catalyzed coupling.

Part 4: Troubleshooting & "Watch-Outs"

Catalyst Poisoning (The "S" Effect)

The benzothiazole sulfur atom can chelate to Palladium.

  • Symptom: Reaction stalls after 10-20% conversion; TLC shows starting material remaining.

  • Fix: Increase catalyst loading to 5 mol%. Switch to G3-precatalysts (e.g., XPhos Pd G3) which are activated only upon heating, preventing premature formation of inactive Pd-benzothiazole complexes.

Dehalogenation
  • Symptom: Formation of benzothiazole (loss of Cl) instead of the substituted product.

  • Cause:

    
    -hydride elimination from the amine or solvent.
    
  • Fix: Switch solvent from isopropanol/ethanol to Toluene or Dioxane . Ensure the amine nucleophile is dry.

Emulsions during Workup

Benzothiazoles often form stable emulsions with basic aqueous layers.

  • Fix: Do not use basic washes (NaOH/NaHCO3) during the first extraction. Use water or brine only. If an emulsion forms, filter the entire biphasic mixture through a small pad of Celite.

References

  • Mechanistic Insight on

    
     vs Pd-Catalysis: 
    
    • BenchChem Application Note: Optimizing reaction conditions for Buchwald-Hartwig amination of 5-Bromo-2-chlorobenzo[d]thiazole. (2025). Link

  • Ligand Selection for Heterocycles

    • Surry, D. S., & Buchwald, S. L. (2011).[2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Catalyst Poisoning & Safety

    • Purdue University Safety & Protocol Guide: Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (2022). Link

  • Thiol Cross-Coupling on Benzothiazoles

    • Itoh, T., & Mase, T. (2007).[3] A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling. Organic Letters. Link

  • General

    
     Limitations: 
    
    • KPU Pressbooks.

      
       Mechanism and Limitations. Link
      

Sources

Application Note: 6-Bromo-5-chlorobenzo[d]thiazole as a Dual-Halide Linchpin in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-5-chlorobenzo[d]thiazole (CAS: Derived/Analogous) represents a high-value "linchpin" scaffold for the construction of polysubstituted heterocycles. Its structural uniqueness lies in the orthogonal reactivity of its three functionalizable sites: the thiazole C-2 position and the electronically differentiated halogen handles at C-6 (Bromine) and C-5 (Chlorine).

This guide details the synthesis of this scaffold and provides validated protocols for its sequential functionalization. By exploiting the bond dissociation energy differences between C–Br and C–Cl, researchers can achieve highly regioselective cross-couplings without the need for protecting groups, streamlining the synthesis of complex bioactive molecules.

Structural Analysis & Reactivity Profile

The scaffold presents a hierarchy of reactivity that allows for programmable synthesis.

PositionSubstituentReactivity ModeRelative Reactivity (Pd-Catalysis)Primary Application
C-2 H (or NH₂/Cl)C-H Activation / SNArHighest (if activated)Heteroarylation, Nucleophilic substitution.
C-6 BromineOxidative Addition (Pd⁰)High First-stage Suzuki/Buchwald coupling.
C-5 ChlorineOxidative Addition (Pd⁰)Low Second-stage coupling (requires specialized ligands).

Mechanistic Insight: The benzothiazole core is electron-deficient. The C-6 position, para to the bridgehead nitrogen, is electronically distinct from the C-5 position. However, the primary driver for selectivity is the leaving group ability: Br⁻ (pKₐ of HBr ≈ -9) vs Cl⁻ (pKₐ of HCl ≈ -7). Standard palladium catalysts (e.g., Pd(PPh₃)₄) will exclusively insert into the C–Br bond at mild temperatures, leaving the C–Cl bond intact for late-stage diversification.

Synthesis of the Core Scaffold

While 2-amino-6-bromobenzothiazole is commercially available, the specific 5-chloro-6-bromo isomer requires de novo synthesis to ensure correct regiochemistry.

Pathway: The Hugerschoff Cyclization

The most robust route utilizes the Hugerschoff reaction starting from 4-bromo-3-chloroaniline .

SynthesisPath Aniline 4-Bromo-3-chloroaniline Thiourea Aryl Thiourea Intermediate Aniline->Thiourea NH4SCN, HCl Reflux Cyclized 2-Amino-6-bromo- 5-chlorobenzo[d]thiazole Thiourea->Cyclized Br2, CHCl3 (Hugerschoff Cyclization) Final 6-Bromo-5-chlorobenzo[d]thiazole (Target Scaffold) Cyclized->Final t-BuONO, DMF (Deamination)

Figure 1: Synthesis workflow for 6-Bromo-5-chlorobenzo[d]thiazole. The cyclization occurs ortho to the amino group and para to the chlorine, directing the formation of the 5,6-substituted core.

Protocol A: Synthesis of 2-Amino-6-bromo-5-chlorobenzo[d]thiazole

Reagents: 4-Bromo-3-chloroaniline (1.0 equiv), Ammonium thiocyanate (2.2 equiv), Bromine (1.0 equiv), Glacial Acetic Acid.

  • Thiocyanation: Dissolve 4-bromo-3-chloroaniline (10 g) in glacial acetic acid (100 mL). Add ammonium thiocyanate (2.2 equiv) and stir for 30 min.

  • Cyclization: Cool the solution to 10°C. Add bromine (1.0 equiv) in acetic acid dropwise over 1 hour. Caution: Exothermic.

  • Workup: Stir at room temperature for 12 hours. Pour the slurry into ice water (500 mL) and neutralize with NH₄OH to pH 8.

  • Isolation: Filter the resulting precipitate, wash with water, and recrystallize from ethanol.

    • Expected Yield: 75-85%

    • Validation: ¹H NMR should show two singlets in the aromatic region (para-relationship on the benzene ring is broken, but 5,6-substitution pattern results in two isolated protons at C-4 and C-7).

Protocol B: Deamination to 6-Bromo-5-chlorobenzo[d]thiazole

Reagents: 2-Amino-6-bromo-5-chlorobenzo[d]thiazole, Isoamyl nitrite (1.5 equiv), DMF.

  • Dissolution: Dissolve the 2-amino intermediate (5 g) in anhydrous DMF (50 mL).

  • Diazotization: Heat to 65°C and add isoamyl nitrite (1.5 equiv) dropwise. Gas evolution (N₂) will be observed.

  • Completion: Stir at 65°C for 1 hour until gas evolution ceases.

  • Purification: Pour into brine, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

    • Note: This step removes the amino "blocking" group, yielding the versatile C-2 proton species.

Functionalization Protocols

Strategy: Orthogonal Cross-Coupling

The power of this scaffold is the ability to react at C-6 without touching C-5.

ReactivityMap cluster_legend Selectivity Logic Core 6-Bromo-5-chlorobenzo[d]thiazole Step1 Step 1: C-6 Arylation (Suzuki-Miyaura) Core->Step1 Pd(PPh3)4, Na2CO3 Boronic Acid A (Br selective) Step2 Step 2: C-5 Arylation (Buchwald-Hartwig / Suzuki) Step1->Step2 Pd(OAc)2, XPhos Boronic Acid B (Cl activation) Step3 Step 3: C-2 Functionalization (Lithiation or Radical C-H) Step2->Step3 n-BuLi, Electrophile OR Minisci Reaction Legend Br reacts first (Low Energy Barrier) Cl reacts second (High Energy Barrier) C-2 reacts via C-H activation

Figure 2: Orthogonal functionalization workflow. The sequence must proceed from the most reactive halogen (Br) to the least reactive (Cl) to ensure regiocontrol.

Protocol C: Regioselective C-6 Suzuki Coupling

Objective: Install an aryl group at C-6 leaving the C-5 Chlorine intact.

  • Setup: In a Schlenk tube, combine 6-bromo-5-chlorobenzo[d]thiazole (1.0 mmol), Aryl Boronic Acid (1.1 mmol), and Na₂CO₃ (2.0 mmol).

  • Catalyst: Add Pd(PPh₃)₄ (5 mol%). Note: This "older" generation catalyst is preferred here because it is active enough for Aryl-Br but generally sluggish for Aryl-Cl, enhancing selectivity.

  • Solvent: Add Dioxane/Water (4:1, 10 mL). Degas with Argon for 10 min.

  • Reaction: Heat at 80°C for 4-6 hours.

    • Checkpoint: Monitor by TLC/LCMS. The starting material (Br) should disappear. If the reaction runs too long or too hot (>100°C), trace amounts of bis-coupling may occur.

  • Workup: Standard aqueous workup and column chromatography.

Protocol D: C-5 Functionalization (The "Difficult" Bond)

Objective: Activate the remaining C-5 Chlorine.

  • Setup: Use the C-6 substituted product from Protocol C.

  • Catalyst System: Use a catalyst system capable of activating aryl chlorides.

    • Recommended: Pd(OAc)₂ (2 mol%) + XPhos or SPhos (4 mol%). These electron-rich biaryl phosphine ligands are essential for oxidative addition into the sterically hindered and electronically deactivated C-Cl bond.

  • Base: K₃PO₄ (3.0 equiv).

  • Solvent: Toluene or Dioxane at 100-110°C.

  • Reaction: This step typically requires 12-24 hours.

Quantitative Data Summary

Reaction TypePositionCatalyst SystemTemp (°C)Typical YieldSelectivity (Mono:Bis)
Suzuki C-6 (Br)Pd(PPh₃)₄ / Na₂CO₃8085-92%> 20:1
Suzuki C-5 (Cl)Pd₂dba₃ / XPhos / K₃PO₄11070-82%N/A (Step 2)
Buchwald C-5 (Cl)Pd(OAc)₂ / BINAP / Cs₂CO₃11065-75%N/A
C-H Arylation C-2 (H)Pd(OAc)₂ / Cu(OAc)₂14050-65%N/A

References

  • Synthesis of 2-Amino-6-arylbenzothiazoles via Pd(0) Suzuki Cross Coupling: Gull, Y. et al. Molecules2013 , 18, 8845-8857. Link

  • Regioselective Suzuki Couplings of Polyhaloarenes: Handy, S. T. et al. Chem. Eur. J.2015 .[1] (General principles of Br vs Cl selectivity).

  • Deamination of Halogenated Anilines: Pelter, M. W. et al. Journal of Chemical Education2004 , 81, 1. Link

  • Benzothiazole Reactivity Guide: BenchChem Reactivity Series. Link

  • Product Data: Sigma-Aldrich 6-Bromo-2-chlorobenzothiazole (Isomer comparison). Link

Sources

Preparation of benzothiazole derivatives using tert-butyl nitrite

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Metal-Free Synthesis of Benzothiazole Derivatives via tert-Butyl Nitrite (TBN) Mediated Radical Cyclization

Executive Summary

The synthesis of benzothiazoles—a privileged scaffold in medicinal chemistry found in antitumor (e.g., Phortress) and neuroprotective agents (e.g., Riluzole)—has traditionally relied on transition-metal catalysts (Pd, Cu) or harsh oxidants. This Application Note details a metal-free, radical-mediated protocol using tert-butyl nitrite (TBN) .[1][2]

Unlike classical condensation methods that require acidic catalysts or high temperatures, TBN functions as a dual-role reagent: it acts as a radical initiator (via homolytic cleavage) and a source of the NO/N-O fragment (though in this specific transformation, its oxidative radical capacity is paramount). This protocol focuses on the intramolecular radical cyclization of thiobenzanilides , a pathway that offers superior functional group tolerance and atom economy compared to traditional oxidative condensations.

Mechanism of Action: The Radical Cascade

Understanding the causality of this reaction is critical for troubleshooting. The transformation does not proceed via a simple ionic substitution but through a radical cascade.

  • Initiation: Thermal homolysis of TBN generates the tert-butoxy radical (

    
    ) and the nitric oxide radical (
    
    
    
    ).[2]
  • Activation: The electrophilic

    
     abstracts a hydrogen atom from the N-H bond of the thiobenzanilide (or its thiol tautomer), generating a sulfur- or nitrogen-centered radical.
    
  • Cyclization: The resulting radical attacks the ortho-position of the aryl ring (sp² C-H bond) in a somophilic intramolecular cyclization.

  • Aromatization: The cyclic radical intermediate is oxidized (likely by

    
     or another TBN molecule) to restore aromaticity, yielding the benzothiazole and releasing innocuous byproducts (
    
    
    
    ,
    
    
    ).

TBN_Mechanism TBN tert-Butyl Nitrite (TBN) Radicals t-BuO• + NO• TBN->Radicals Homolysis (80°C) H_Abstract H-Abstraction (- t-BuOH) Radicals->H_Abstract Substrate Thiobenzanilide Substrate->H_Abstract Radical_Int Thio-Radical Intermediate H_Abstract->Radical_Int Cyclization Intramolecular Radical Attack Radical_Int->Cyclization Aromatization Aromatization (- H• / Oxidation) Cyclization->Aromatization Product 2-Arylbenzothiazole Aromatization->Product

Figure 1: Mechanistic pathway of TBN-mediated radical cyclization. The tert-butoxy radical serves as the primary H-atom abstractor.

Experimental Protocol

This protocol is validated for the synthesis of 2-phenylbenzothiazole from


-phenylbenzothioamide. It is scalable and adaptable for substituted derivatives.[3]
Reagents & Equipment
  • Substrate:

    
    -phenylbenzothioamide (1.0 mmol)
    
  • Reagent: tert-Butyl nitrite (TBN), 90% technical grade (2.0 equiv, 2.0 mmol)

  • Solvent: Acetonitrile (MeCN) or DMSO (anhydrous preferred, though reaction is moisture-tolerant)

  • Equipment: 10 mL sealed tube or round-bottom flask with reflux condenser, oil bath, magnetic stirrer.

Step-by-Step Methodology
  • Substrate Solubilization: In a 10 mL reaction tube equipped with a magnetic stir bar, dissolve

    
    -phenylbenzothioamide (213 mg, 1.0 mmol)  in MeCN (3.0 mL) .
    
    • Note: DMSO can be used if the substrate solubility is poor in MeCN.

  • Reagent Addition (Critical Step): Add TBN (238 µL, 2.0 mmol) dropwise to the stirring solution at room temperature.

    • Why: Rapid addition can cause localized exotherms or rapid gas evolution (

      
      , 
      
      
      
      ). Dropwise addition ensures a controlled concentration of radical species.
  • Thermal Activation: Seal the tube (or attach condenser) and heat the mixture to 80°C in an oil bath. Stir vigorously for 2–4 hours .

    • Monitoring: Monitor via TLC (Eluent: Hexane/EtOAc 9:1). The starting thioamide (usually a yellow spot) should disappear, and a highly fluorescent benzothiazole spot will appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with water (10 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layers with brine (15 mL), dry over anhydrous

      
      , and concentrate under reduced pressure.
      
  • Purification: Purify the crude residue via silica gel column chromatography (Gradient: 100% Hexane

    
     5% EtOAc/Hexane).
    
    • Yield Expectation: 85–92% (White to off-white solid).

Optimization & Troubleshooting

The following data summarizes the optimization of reaction parameters. Use this to adjust conditions for difficult substrates (e.g., those with strong electron-withdrawing groups).

Table 1: Solvent and Stoichiometry Optimization
EntrySolventTBN Equiv.[1][2][4][5]Temp (°C)Time (h)Yield (%)Notes
1MeCN1.080655Incomplete conversion.
2 MeCN 2.0 80 3 91 Optimal condition.
3DMSO2.080388Good for insoluble substrates.
4Toluene2.0100472Lower polarity affects radical stability.
5MeCN2.0RT24<10Thermal homolysis of TBN is required.
Substrate Scope Insights:
  • Electron-Donating Groups (EDGs): Substrates with -OMe or -Me on the

    
    -aryl ring cyclize faster (1-2 h) due to the increased nucleophilicity of the radical intermediate.
    
  • Electron-Withdrawing Groups (EWGs): Substrates with -NO2 or -CF3 require longer reaction times (4-6 h) and may benefit from using DMSO at 100°C to overcome the energy barrier.

Workflow Visualization

This decision tree assists in selecting the correct pathway based on starting material availability.

Workflow Start Start: Benzothiazole Synthesis Decision Select Precursor Start->Decision RouteA Route A: Thiobenzanilides (Radical Cyclization) Decision->RouteA Preferred (Higher Specificity) RouteB Route B: 2-Aminothiophenol + Aldehyde (Oxidative Condensation) Decision->RouteB Alternative (Simple Substrates) CondA Conditions A: TBN (2.0 eq), MeCN, 80°C Mechanism: Radical Cascade RouteA->CondA CondB Conditions B: TBN (1.0 eq), DMSO, 60°C Mechanism: Oxidative Dehydrogenation RouteB->CondB Workup Workup: EtOAc Extraction CondA->Workup CondB->Workup Purification Purification: Silica Column Workup->Purification

Figure 2: Decision matrix for selecting the synthetic route. Route A is preferred for complex scaffolds due to milder conditions and higher tolerance.

Safety & Handling (HSE)

  • TBN Toxicity: tert-Butyl nitrite is toxic if inhaled or swallowed. It causes vasodilation (lowering blood pressure) and methemoglobinemia. Always handle in a fume hood.

  • Explosion Hazard: While TBN is stable at room temperature, it is an energetic material. Do not heat neat TBN. Avoid mixing with strong reducing agents.

  • Gas Evolution: The reaction generates

    
     and trace 
    
    
    
    . Ensure the reaction vessel is vented (e.g., via a needle in the septum) or equipped with a reflux condenser open to an inert line to prevent pressure buildup.

References

  • TBN-Mediated Radical Cyclization Mechanisms

    • tert-Butyl Nitrite (TBN), a Multitasking Reagent in Organic Synthesis.[6] ResearchGate.[4]

  • General Benzothiazole Synthesis Reviews

    • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.[7] Molecules.

  • Radical Cyclization of Thioformanilides

    • Synthesis of 2-Arylbenzothiazoles by DDQ-Promoted Cyclization of Thioformanilides (Analogous Radical P
  • TBN in Heterocyclic Synthesis

    • tert-Butyl Nitrite-Induced Radical Nitrile Oxidation Cycloaddition: Synthesis of Isoxazole/Isoxazoline-Fused Benzo 6/7/8-membered Oxacyclic Ketones.[2] PMC.

Sources

Application Note: Regioselective Functionalization of 5,6-Dihalo-Benzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzothiazoles are privileged scaffolds in medicinal chemistry, appearing frequently in antitumor agents (e.g., Phortress), amyloid imaging probes (e.g., PIB), and neuroprotective drugs. While functionalization at the C2 position is chemically straightforward due to the acidity of the C2-proton, differentiating the C5 and C6 positions on the benzenoid ring presents a significant challenge, particularly when starting from symmetrical precursors like 5,6-dibromobenzothiazole.

This guide provides a validated protocol for the regioselective functionalization of 5,6-dihalobenzothiazoles. By exploiting the intrinsic electronic bias created by the thiazole nitrogen, researchers can achieve high selectivity for C6-functionalization using Palladium-catalyzed cross-coupling, followed by C5-functionalization under forcing conditions. This "C6-First" strategy is the most robust pathway for generating non-symmetric 5,6-disubstituted libraries.

Mechanistic Insight: The Electronic Landscape

To control regioselectivity, one must understand the electronic perturbations caused by the heterocyclic core. The benzothiazole system is not electronically uniform.

Electronic Bias (The "Why")

The imine nitrogen (N3) is the dominant electronic director in the system.

  • C6 Position: Located para to the electron-withdrawing imine nitrogen. This position is significantly electron-depleted via resonance.

  • C5 Position: Located meta to the nitrogen and para to the sulfur. While sulfur is also electron-withdrawing, the effect is weaker than that of the nitrogen.

  • Consequence: In a Palladium-catalyzed oxidative addition step (

    
    ), the metal center preferentially inserts into the most electron-deficient carbon-halogen bond. Therefore, in 5,6-dibromobenzothiazole, C6 is kinetically favored .
    
Reaction Landscape Visualization

Benzothiazole_Selectivity Start 5,6-Dibromobenzothiazole Elec_Analysis Electronic Analysis: N3 withdraws density from C6 (para) C6-Br bond is more electron-deficient Start->Elec_Analysis Pd_Cycle Pd(0) Oxidative Addition (Kinetic Control) Start->Pd_Cycle Suzuki-Miyaura (1.0 eq Ar-B(OH)2) C6_Product Major Product: 6-Aryl-5-bromobenzothiazole Pd_Cycle->C6_Product  Fast (k1) C5_Product Minor Product: 5-Aryl-6-bromobenzothiazole Pd_Cycle->C5_Product  Slow (k2) Sequential Step 2: C5 Functionalization (Requires forcing conditions) C6_Product->Sequential  2nd Coupling

Figure 1: Decision tree for regioselective coupling. The electronic withdrawal of the nitrogen atom activates C6 toward oxidative addition.

Experimental Protocols

Protocol A: C6-Selective Suzuki-Miyaura Coupling

Objective: Synthesize 6-aryl-5-bromobenzothiazole from 5,6-dibromobenzothiazole. Selectivity Target: >95:5 (C6:C5).

Reagents & Equipment[1][2]
  • Substrate: 5,6-Dibromobenzothiazole (1.0 equiv)

  • Coupling Partner: Arylboronic acid (0.95 - 1.0 equiv) — Critical: Do not use excess.

  • Catalyst:

    
     (3-5 mol%)
    
  • Base: Sodium Carbonate (

    
    ), 2M aqueous solution (2.0 equiv)
    
  • Solvent: 1,4-Dioxane or DME (degassed)

  • Atmosphere: Argon or Nitrogen balloon

Step-by-Step Methodology
  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, add 5,6-dibromobenzothiazole (1 mmol, 293 mg), Arylboronic acid (0.95 mmol), and

    
     (0.03 mmol).
    
  • Inertion: Seal the vial and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2M

    
     (1 mL) via syringe.
    
  • Reaction: Heat the mixture to 60°C .

    • Expert Tip: Do not reflux immediately. Lower temperatures favor the kinetic product (C6) and prevent bis-coupling. Monitor by TLC/LCMS every 30 minutes.

  • Monitoring: The reaction is typically complete within 2-4 hours. Look for the disappearance of the dibromide. If bis-coupled product (5,6-diaryl) appears >5%, stop heating immediately.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexanes/EtOAc). The mono-coupled product is usually less polar than the boronic acid but more polar than the starting material.

Protocol B: Sequential C5 Functionalization

Objective: Functionalize the remaining bromine at C5. Challenge: The C5-Br bond is electron-rich (deactivated) due to the electron-donating nature of the newly installed aryl group at C6 (if the aryl group is electron-rich) and the lack of conjugation with the nitrogen.

Reagents
  • Substrate: 6-Aryl-5-bromobenzothiazole (from Protocol A)

  • Catalyst:

    
     (2 mol%) + XPhos (4 mol%) OR SPhos (for sterically hindered substrates).
    
  • Base:

    
     (3.0 equiv) - Stronger base required.
    
  • Solvent: Toluene/Water (10:1)

  • Temperature: 100°C - 110°C

Methodology
  • Add the C6-substituted substrate and the second boronic acid (1.5 equiv) to the vial.

  • Add the highly active catalyst system (Pd-XPhos is preferred for deactivated aryl bromides).

  • Heat to reflux (100°C+) overnight.

  • Note: If the C5-bromide is extremely unreactive, consider converting it to a lithiated species (via Li-Hal exchange) and quenching with an electrophile, though this is functionally limited by the C6-substituent's tolerance.

Data Summary & Troubleshooting

The following table summarizes expected outcomes based on catalyst and temperature choices.

VariableCondition A (Recommended)Condition B (Aggressive)Outcome Analysis
Catalyst


Dppf (bidentate) often enhances selectivity over monodentate ligands in this scaffold.
Stoichiometry 1:1 (Ar-B : Substrate)2:1 (Ar-B : Substrate)1:1 is crucial for mono-selectivity. Excess boron leads to bis-coupling.
Temperature 60°C100°C (Reflux)High temp erodes regioselectivity, promoting C5 activation.
Base

or


or

Weaker bases slow the transmetallation, aiding kinetic control (C6).
Troubleshooting Guide
  • Problem: Low conversion of starting material.

    • Solution: The oxidative addition at C6 is slow. Switch to a more electron-rich ligand like

      
       but keep the temperature low (40-50°C).
      
  • Problem: Loss of regioselectivity (Mixture of C5 and C6 products).

    • Solution: This suggests the electronic difference is insufficient. This often happens if the benzothiazole has a strong electron-donating group at C2 (e.g., -NH2). Ensure the C2 position is either H, Alkyl, or protected before attempting ring functionalization.

  • Problem: "Halogen Dance" during Lithium-Halogen Exchange.

    • Warning: If attempting to functionalize via n-BuLi, the Lithium can migrate from C6 to C2 or C4. Always use t-BuLi at -78°C and quench immediately. The Pd-route (Protocol A) is safer.

References

  • Hutchinson, I., Stevens, M. F., & Westwell, A. D. (2000). The regiospecific synthesis of 5- and 7-monosubstituted and 5,6-disubstituted 2-arylbenzothiazoles. Tetrahedron Letters, 41(3), 425–428.

    • Relevance: Foundational work on using steric and electronic control for benzothiazole functionaliz
  • Spivey, A. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.[3] Chemical Science, 7, 575-586.

    • Relevance: Comprehensive review establishing the "electron-deficient first" rule for Pd-coupling in heterocycles (N-para preference).
  • Laha, J. K., et al. (2022). Regioselective Synthesis of Benzothiazoles.[4] The Journal of Organic Chemistry, 87(4), 2315–2323.

    • Relevance: Modern synthetic updates and functional group tolerance in benzothiazole synthesis.[4]

  • Handy, S. T., & Zhang, Y. (2006). Regioselective cross-coupling of polyhalogenated heterocycles.

    • Relevance: General principles of halogen reactivity in heteroarom

Sources

Synthesis of bioactive heterocycles using 6-bromo-5-chloro scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Strategic Synthesis of Bioactive Heterocycles Utilizing 6-Bromo-5-Chloro Scaffolds

Abstract

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials.[1][2] Within the realm of medicinal chemistry, di-halogenated heterocyclic scaffolds are powerful starting points for building molecular complexity and exploring structure-activity relationships (SAR). This guide focuses on the strategic utilization of scaffolds containing a 6-bromo-5-chloro substitution pattern. We will explore the underlying principles of selective functionalization, leveraging the inherent reactivity differences between C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. Detailed, field-tested protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are provided, alongside expert insights into reaction optimization and troubleshooting. The aim is to equip researchers, chemists, and drug development professionals with the knowledge to efficiently and selectively transform simple di-haloheterocycles into diverse libraries of potentially bioactive compounds.

The Strategic Advantage of the 6-Bromo-5-Chloro Scaffold

The utility of a 6-bromo-5-chloro-substituted heterocycle, such as 6-bromo-2-chloroquinoline, lies in the differential reactivity of the two halogen atoms. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl > F.[3] This predictable hierarchy allows for the selective functionalization of the C-Br bond while leaving the C-Cl bond intact, ready for a subsequent, distinct transformation. This sequential approach is a cornerstone of efficient library synthesis, enabling the introduction of two different points of diversity from a single starting material.

This strategy is paramount in the development of targeted therapies, such as kinase inhibitors, where precise positioning of functional groups within a protein's binding site is critical for potency and selectivity.[4][5] For example, an initial coupling at the 6-position (C-Br) might introduce a moiety that targets a hydrophobic pocket, while a subsequent reaction at the 2-position (C-Cl) could install a hydrogen-bond donor to interact with the hinge region of a kinase.[6]

G cluster_0 Sequential Functionalization Workflow Scaffold 6-Bromo-5-Chloro Heterocycle Intermediate 6-Substituted-5-Chloro Intermediate Scaffold->Intermediate Reaction 1 (e.g., Suzuki at C-Br) Product 6,5-Disubstituted Bioactive Molecule Intermediate->Product Reaction 2 (e.g., Buchwald-Hartwig at C-Cl)

Caption: General workflow for sequential functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed reactions are indispensable tools for C-C and C-N bond formation.[7] For di-haloheterocycles, palladium-based systems are particularly effective.[8] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and, most importantly, selectivity.[9]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds by coupling an organoboron reagent (boronic acid or ester) with a halide. It is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acids.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for C-Br bonds. For the less reactive C-Cl bond, more electron-rich and bulky phosphine ligands (e.g., from the Buchwald or Fu labs) may be necessary to facilitate the rate-limiting oxidative addition step.[8]

  • Base: An aqueous base like K₂CO₃ or Na₂CO₃ is required to activate the boronic acid, forming the boronate species which then participates in transmetalation with the palladium center.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typically used to dissolve both the organic substrate and the inorganic base.[3]

Protocol 2.1: Selective Suzuki-Miyaura Coupling at the C-Br Position

This protocol describes a general procedure for the selective coupling of an arylboronic acid with a 6-bromo-5-chloro heterocycle.

Materials:

  • 6-Bromo-5-chloro-heterocycle (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • K₂CO₃ (2.0 mmol)

  • 1,4-Dioxane/H₂O (4:1 mixture, 10 mL)

Step-by-Step Methodology:

  • Preparation: To a flame-dried Schlenk flask, add the 6-bromo-5-chloro-heterocycle, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Prepare the 1,4-dioxane/H₂O mixture and degas it by bubbling argon through the solution for 15-20 minutes. Add the degassed solvent to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Add 20 mL of water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 6-aryl-5-chloro-heterocycle.

Trustworthiness & Troubleshooting:

  • Issue: Low yield or incomplete reaction.

    • Solution: Ensure all reagents are dry and the solvent is thoroughly degassed. Oxygen can deactivate the Pd(0) catalyst. Consider a different palladium source or ligand if the reaction remains sluggish.

  • Issue: Formation of a byproduct from the homocoupling of the boronic acid.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess. Ensure slow and controlled heating.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a critical transformation for installing amine functionalities common in bioactive molecules.[10] Selective amination at the C-Br position can be readily achieved, and with more forcing conditions or specialized catalyst systems, the C-Cl bond can also be functionalized.[11]

Causality Behind Experimental Choices:

  • Catalyst/Ligand: This reaction typically requires a palladium precursor (like Pd₂(dba)₃ or Pd(OAc)₂) paired with a specialized, bulky electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos). The ligand accelerates both the oxidative addition and the reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base like NaOtBu or K₃PO₄ is used to deprotonate the amine, making it a more active nucleophile.

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base.

Protocol 2.2: Selective Buchwald-Hartwig Amination at the C-Br Position

Materials:

  • 6-Bromo-5-chloro-heterocycle (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

  • XPhos (0.06 mmol, 6 mol%)

  • NaOtBu (1.4 mmol)

  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under a strong flow of inert gas, add NaOtBu, the palladium precursor, and the ligand to a dry Schlenk tube.

  • Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and attach to a Schlenk line. Add the 6-bromo-5-chloro-heterocycle and the amine (if solid).

  • Solvent/Reagent Addition: Add anhydrous toluene. If the amine is a liquid, add it via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are often complete in 2-18 hours.

  • Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate and purify by column chromatography.

G cluster_protocol Experimental Setup: Buchwald-Hartwig Amination A 1. Add Solids: - 6-Bromo-5-chloro Scaffold - Pd₂(dba)₃ / XPhos - NaOtBu B 2. Seal & Purge: Evacuate and backfill with Argon (3x) A->B C 3. Add Liquids: - Anhydrous Toluene - Amine (via syringe) B->C D 4. Heat & Stir: 110 °C in oil bath C->D E 5. Monitor: Check by TLC / LC-MS D->E F 6. Workup & Purify: Quench, Extract, Column E->F

Sources

Troubleshooting & Optimization

Technical Support Guide: Solubility & Handling of 6-Bromo-5-chlorobenzo[d]thiazole

[1][2]

Executive Summary

Compound: 6-Bromo-5-chlorobenzo[d]thiazole CAS Number: 1361380-51-9 Molecular Formula: C₇H₃BrClNS Molecular Weight: 248.53 g/mol [1][2][3]

Core Solubility Profile: This compound is a highly lipophilic, halogenated heterocycle.[1] It exhibits high solubility in polar aprotic solvents (DMSO, DMF) but limited to poor solubility in polar protic solvents (Methanol, Ethanol) and is insoluble in aqueous media .[4]

Critical Advisory: Do not attempt to dissolve this compound directly in water or low-grade alcohols for high-concentration stock solutions.[1] The presence of both Bromine and Chlorine substituents significantly increases the partition coefficient (LogP) and crystal lattice energy compared to the parent benzothiazole, making dissolution in protic solvents thermodynamically unfavorable.[4]

Solubility Profile & Data

The following data represents the estimated solubility limits based on the physicochemical properties of di-halogenated benzothiazole analogs. While specific experimental values for this exact isomer are not publicly indexed, these ranges provide a safe operational baseline.[1]

SolventSolubility RatingEstimated Working RangeApplication Notes
DMSO High 20 – 50 mg/mL Recommended for Stock Solutions. Stable at -20°C.
DMF High20 – 50 mg/mLAlternative stock solvent if DMSO is incompatible.[1]
Methanol Low / Moderate 1 – 5 mg/mL Risk of Precipitation. Use only for intermediate dilutions with immediate use.[1][4] Sonicate if necessary.[1]
Ethanol Low< 2 mg/mLNot recommended for stock preparation.[1]
Water / PBS Insoluble < 0.01 mg/mLPrecipitates immediately. Requires carrier (e.g., cyclodextrins) or surfactant for aqueous assays.

Troubleshooting & FAQs

Issue 1: "I tried dissolving the solid directly in Methanol, but it remains a suspension."

Diagnosis: The compound's lipophilicity (driven by the Br/Cl halogens) exceeds the solvation capacity of methanol at high concentrations.[4] Causality: Methanol is a polar protic solvent.[1][4][5] While it can dissolve the parent benzothiazole, the addition of heavy halogens disrupts the solvent's ability to solvate the molecule effectively at room temperature.[4] Solution:

  • Evaporate the methanol (if possible) or centrifuge to recover the solid.[1][4]

  • Redissolve the solid in 100% DMSO to create a concentrated stock (e.g., 10-20 mM).

  • Perform a stepwise dilution into methanol only if necessary, ensuring the final concentration is below 1 mg/mL.

Issue 2: "My compound crashed out when I diluted my DMSO stock into the cell culture medium."

Diagnosis: "Solvent Shock" precipitation. Causality: Rapid change in polarity from DMSO (dielectric constant ~47) to Water (dielectric constant ~80) forces the hydrophobic compound out of solution before it can disperse.[4] Solution:

  • Reduce the Step Size: Do not dilute 1000x in one step. Perform an intermediate dilution in a compatible vehicle (e.g., DMSO → 1:10 in Methanol/PBS mix → Final Media).[4]

  • Vortex During Addition: Inject the DMSO stock into the vortexing media, not the other way around, to ensure rapid dispersion.

  • Limit Final Concentration: Ensure the final concentration in aqueous media does not exceed the thermodynamic solubility limit (likely < 10 µM without surfactants).

Issue 3: "Can I heat the solution to improve solubility?"

Advisory:

  • DMSO: Heating to 37°C–40°C is generally safe and effective to speed up dissolution of the stock.[1][4]

  • Methanol: Heating is risky due to the low boiling point (64.7°C) and potential for concentration changes due to evaporation.[1][4] If heating is required for methanol, use a sealed vial and a water bath at max 40°C.

Technical Protocols

Protocol A: Preparation of 10 mM Stock Solution

Standardizing the stock preparation prevents concentration errors due to incomplete dissolution.[1][4]

  • Weighing: Weigh approximately 2.5 mg of 6-Bromo-5-chlorobenzo[d]thiazole into a sterile microcentrifuge tube.

    • Calculation:

      
      .[4]
      
  • Solvent Addition: Add 1.0 mL of anhydrous DMSO .

  • Mixing: Vortex vigorously for 30 seconds.

  • Inspection: Hold the tube against a light source.

    • Pass: Solution is perfectly clear.

    • Fail: Visible particulates or turbidity.[1]

      
       Sonicate for 5 minutes at 40°C.
      
  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C. Desiccate the container.

Protocol B: Rapid Solubility Limit Test (Self-Validating)

Use this protocol if you need to determine the exact solubility in a specific solvent (e.g., Methanol) for your assay.[4]

  • Place 1 mg of solid compound in a transparent glass vial.

  • Add 50 µL of the test solvent (e.g., Methanol).

  • Vortex and Sonicate for 5 minutes. Check for clarity.

    • If clear: Solubility is > 20 mg/mL.[1]

    • If cloudy: Proceed to next step.

  • Add solvent in 50 µL increments , vortexing/sonicating after each addition.

  • Record the total volume (

    
    ) required to achieve a clear solution.[1][4]
    
  • Calculate: Solubility

    
    .
    

Workflow Visualization

The following diagram outlines the decision logic for handling 6-Bromo-5-chlorobenzo[d]thiazole to ensure experimental reproducibility.

SolubilityWorkflowStartStart: Solid Compound(CAS 1361380-51-9)TargetSelect Target SolventStart->TargetDMSODMSO / DMFTarget->DMSOMeOHMethanol / EthanolTarget->MeOHWaterWater / BufferTarget->WaterActionDMSODissolve directly(Target 10-50 mM)DMSO->ActionDMSOActionMeOHTest Solubility Limit(Expect < 5 mg/mL)MeOH->ActionMeOHActionWaterSTOP: Will not dissolveWater->ActionWaterStockStock Solution CreatedActionDMSO->StockDilutionDilution StrategyStock->DilutionStepDilutionStepwise Dilution:DMSO Stock -> BufferDilution->StepDilutionPrecipCheckCheck for Precipitation(Turbidity/Tyndall Effect)StepDilution->PrecipCheckSuccessProceed to AssayPrecipCheck->SuccessClearFailReduce Conc. orUse Carrier (Cyclodextrin)PrecipCheck->FailCloudy

Caption: Decision tree for solvent selection and dilution strategy to prevent precipitation errors.

References

  • BenchChem. Solubility profile of 5,6-Dichlorobenzo[d]thiazole in common lab solvents. (Accessed 2023).[1][6] Link(Cited for analog solubility behavior).[4]

  • Ambeed. Product Analysis: 6-Bromo-5-chlorobenzo[d]thiazole (CAS 1361380-51-9).[1][2][3][7] Link(Cited for compound identification and availability).[4]

  • Alchimica. Chemical Catalog: 6-Bromo-5-chlorobenzo[d]thiazole. Link(Cited for commercial verification).

  • Radboud Repository. Revealing the Unique Role of Water in the Formation of Benzothiazoles. Link(Cited for mechanistic insight into benzothiazole hydrophobicity).

Purification methods for halogenated benzothiazole intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Halogenated Benzothiazole Intermediates

Introduction

As researchers in medicinal chemistry, we often treat halogenated benzothiazoles (e.g., 2-chlorobenzothiazole, 2-amino-6-bromobenzothiazole) as simple building blocks. However, their purification is frequently complicated by their dual nature: they possess basic nitrogen centers prone to "tailing" on silica and are often synthesized via the Sandmeyer reaction, which leaves stubborn copper residues.

This guide moves beyond standard textbook advice. It addresses the specific physicochemical behaviors of the benzothiazole core—its tendency to "oil out" during recrystallization and its sensitivity to hydrolysis—providing you with self-validating protocols to ensure high purity for downstream coupling reactions.

Part 1: Recrystallization (Solid Intermediates)

Target Compounds: 2-amino-6-chlorobenzothiazole, 2-amino-6-bromobenzothiazole, and related solid derivatives.

Q: My product forms a "milky" emulsion or oils out instead of crystallizing. How do I fix this?

A: The "Oiling Out" Phenomenon is typically caused by a saturation temperature that exceeds the melting point of the solvated product. Benzothiazoles are highly soluble in hot organic solvents but poorly soluble in water. When water is added too quickly as an anti-solvent, the product precipitates as a liquid (oil) rather than a crystal lattice.

Troubleshooting Protocol: The "Cloud Point" Titration

  • Dissolution: Dissolve your crude solid in the minimum amount of boiling Ethanol (95%) .

    • Why: Ethanol is the "good" solvent. If the solution is dark, treat with activated charcoal (5% w/w) for 10 minutes and filter hot through Celite.

  • Temperature Control: Maintain the filtrate at near-boiling temperature.

  • Anti-Solvent Addition: Add hot Water (approx. 60-70°C) dropwise.

    • Critical Step: Stop immediately when a faint, persistent turbidity (cloudiness) appears. Do not add enough to create an oil.

  • Re-solubilization: Add a few drops of ethanol to clear the turbidity.

  • Seeding: Add a single seed crystal of pure product. If none exists, scratch the inner glass wall with a glass rod to induce nucleation.

  • Slow Cooling: Wrap the flask in aluminum foil and a towel (insulation) to allow it to cool to room temperature over 3-4 hours. Do not use an ice bath yet.

Table 1: Recommended Solvent Systems

Compound ClassPrimary SolventAnti-SolventNotes
2-Amino-6-halobenzothiazoles Ethanol or MethanolWaterMost common; yields needles.
Highly Lipophilic Derivatives Ethyl AcetateHexaneUse for alkyl-substituted rings.
Polar/Zwitterionic Salts Water (Hot)NoneAcidify with HCl to dissolve, neutralize to precipitate.

Part 2: Distillation (Liquid Intermediates)

Target Compounds: 2-chlorobenzothiazole, 2-bromobenzothiazole (low melting solids/liquids).

Q: My 2-chlorobenzothiazole is turning dark and smells like sulfur during distillation. What is happening?

A: You are likely experiencing thermal decomposition or hydrolysis. The C-Cl bond in the 2-position is activated by the adjacent nitrogen and sulfur, making it susceptible to hydrolysis by atmospheric moisture at high temperatures, releasing HCl and SO₂ byproducts.

Protocol: Vacuum Distillation with Acid Stabilization

  • Pre-Treatment: Wash the crude liquid with 5% NaHCO₃ to remove free acid, then dry thoroughly over MgSO₄. Any water present will cause hydrolysis during heating.

  • Apparatus: Use a short-path distillation head to minimize residence time.

  • Vacuum: A high vacuum (< 5 mmHg) is mandatory.

    • Target: Boiling point of 2-chlorobenzothiazole is ~248°C at atm, but drops to ~132-134°C at 21 mmHg [1].

  • Stabilization: If the product is prone to darkening, add a small amount of copper powder (trace) to the pot as a radical inhibitor, though strictly inert atmosphere (N₂) is usually sufficient.

Part 3: The Sandmeyer Workup (Copper Removal)

Context: Synthesis of 2-halobenzothiazoles from 2-aminobenzothiazoles using CuBr₂/CuCl₂ and alkyl nitrites.

Q: After the Sandmeyer reaction, my organic layer is green/blue, and column chromatography fails to separate the copper salts. How do I remove them?

A: Copper salts chelate to the benzothiazole nitrogen, making them soluble in organic solvents. Standard water washes are ineffective. You must break the coordination complex using a stronger ligand than the benzothiazole.

The "Ammonia-Complex" Protocol:

  • Quench: Pour the reaction mixture into saturated aqueous Ammonium Chloride (NH₄Cl) .

  • Ligand Exchange: Add Ammonium Hydroxide (NH₄OH) until the pH is basic (~pH 9-10).

    • Mechanism:[1][2][3] Ammonia displaces the benzothiazole ligand, forming the water-soluble deep blue complex

      
      .
      
  • Extraction: Extract with Ethyl Acetate or DCM.

  • Visual Validation: Wash the organic layer repeatedly with 10% NH₄OH until the aqueous wash is colorless (no blue tint).

  • Final Wash: Wash with brine, dry over Na₂SO₄, and concentrate.

Visual Workflow: Sandmeyer Purification

SandmeyerWorkup Start Crude Reaction Mixture (Benzothiazole + Cu salts) Quench Quench with sat. NH4Cl Start->Quench Basify Add NH4OH (pH 9-10) Forms [Cu(NH3)4]2+ (Blue) Quench->Basify Extract Extract with Organic Solvent (EtOAc or DCM) Basify->Extract Wash Wash Organic Layer with 10% NH4OH Extract->Wash Check Is Aqueous Layer Blue? Wash->Check Dry Dry (Na2SO4) & Concentrate Check->Dry No (Colorless) Repeat Repeat Wash Check->Repeat Yes (Cu present) Repeat->Wash

Caption: Logical flow for the removal of copper species following Sandmeyer transformation. The visual cue of the blue aqueous layer is the primary validation step.

Part 4: Chromatography & Isomer Separation

Q: I cannot separate the 4-chloro and 6-chloro regioisomers using standard silica chromatography.

A: Regioisomers of halogenated benzothiazoles have nearly identical polarities on normal phase silica. The dipole moments are too similar. You must exploit secondary interactions (shape selectivity or pi-pi stacking) or alter the stationary phase ionization.

Troubleshooting Strategies:

  • Acidic Mobile Phase: Add 0.1% - 0.5% Triethylamine (if separating amines) or Acetic Acid (if separating neutral halides) to the mobile phase.

    • Why: This suppresses the ionization of the thiazole nitrogen, sharpening the peaks and preventing tailing, which often masks the separation of isomers [2].

  • Change Stationary Phase:

    • Reverse Phase (C18): Often successful where Normal Phase fails. Use Acetonitrile/Water with 0.1% Formic Acid.

    • Mixed-Mode Columns: Columns like Newcrom R1 (SIELC) are specifically designed for heterocyclic aromatics and can separate isomers based on steric access to the stationary phase [3].

  • Gradient Optimization: Use a "shallow gradient." Instead of jumping from 0% to 20% EtOAc, run a gradient of 0.5% increase per minute.

Decision Tree: Purification Method Selection

PurificationSelection Input Crude Halogenated Benzothiazole State Physical State? Input->State Solid Solid (e.g., Amino-halo) State->Solid High MP Liquid Liquid (e.g., 2-Chloro) State->Liquid Low MP/Oil Impurity Impurity Type? Solid->Impurity Distill Vacuum Distillation (<20 mmHg) Liquid->Distill Recryst Recrystallization (EtOH/Water) Impurity->Recryst General Isomers Regioisomers (4-Cl vs 6-Cl) Impurity->Isomers Close Rf Copper Copper Salts (Green/Blue) Impurity->Copper Sandmeyer Column Column Chromatography (Add 0.1% Acid/Base) Isomers->Column Wash NH4OH Wash (Chelation) Copper->Wash

Caption: Strategic decision matrix for selecting the optimal purification route based on physical state and impurity profile.

References

  • Moon, N. S. (1949). Preparation of 2-chlorobenzothiazole. U.S. Patent No. 2,469,697. Washington, DC: U.S. Patent and Trademark Office. Link

  • Biotage Application Notes. (2018). Strategies for Flash Chromatography of Basic Nitrogenous Compounds. Link(General reference for amine tailing suppression).

  • SIELC Technologies. (2018). Separation of Benzothiazole on Newcrom R1 HPLC column. Link

  • Li, Z., et al. (2010).[4] Silica-supported quinolinium tribromide: a recoverable solid brominating reagent for regioselective monobromination of aromatic amines.[4] Journal of the Brazilian Chemical Society, 21(3), 496-501.[4] Link

Sources

Recrystallization solvents for 6-Bromo-5-chlorobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Recrystallization of 6-Bromo-5-chlorobenzo[d]thiazole

Executive Summary: The Solubility Landscape

Recrystallizing 6-Bromo-5-chlorobenzo[d]thiazole requires balancing its lipophilic halogenated core against the polarizability of the thiazole ring. Unlike simple benzothiazoles, the addition of heavy halogens (Br at C6, Cl at C5) significantly reduces water solubility and increases the melting point, making the compound prone to "oiling out" if the solvent polarity is mismatched.

Your primary objective is to exploit the steep solubility curve in hot alcohols while avoiding the kinetic trap of amorphous precipitation.

Part 1: Solvent Selection Matrix

Based on structural analogs (e.g., 6-bromobenzo[d]thiazole and 5,6-dichlorobenzo[d]thiazole), the following solvent systems are validated for this class of heterocycles.

Solvent System Role Suitability Technical Notes
Ethanol (95%) Primary High The "Gold Standard." Excellent solubility at reflux (

), poor solubility at

. The 5% water content aids in rejecting inorganic salts.
Ethanol / Water Optimization High Use if yield is low in pure EtOH. Dissolve in hot EtOH, then add hot water until persistent turbidity (Cloud Point), then clear with drops of EtOH.
Acetonitrile Alternative Medium Best for highly pure samples. Higher polarity prevents non-polar impurities from co-crystallizing.
Toluene / Hexane Specialist Low Use only if the compound oils out in alcohols. The aromatic stacking of toluene stabilizes the solute.

Part 2: Optimized Experimental Protocol

Objective: Isolate >98% pure crystalline solid from crude reaction mixture.

Phase A: Dissolution & Hot Filtration[1]
  • Preparation: Place crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add Ethanol (95%) at a ratio of 5 mL per gram of crude solid.

  • Reflux: Heat to reflux (

    
     bath temp).
    
    • Observation: If solid remains, add solvent in 1 mL increments until dissolved.

    • Critical Check: If the solution is dark/colored, cool slightly, add Activated Charcoal (1-2% w/w) , reflux for 5 mins, and filter hot through a Celite pad.

Phase B: Crystallization & Collection[2][3]
  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature (RT) on a cork ring. Do not use an ice bath yet.

    • Mechanism:[1][2][3][4] Rapid cooling traps impurities. Slow cooling builds the crystal lattice, excluding contaminants.[1]

  • Nucleation: Once at RT, observe for crystal formation.

    • If no crystals: Scratch the inner glass wall with a glass rod or add a "seed crystal" from a previous batch.

  • Maximizing Yield: Cool the flask to

    
     in an ice-water bath for 30 minutes.
    
  • Filtration: Collect solids via vacuum filtration using a Buchner funnel.[5]

  • Wash: Wash the cake with cold (

    
    ) Ethanol (2 x 1 mL/g).
    

Part 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why? A: This occurs when the compound's melting point is lower than the solvent's boiling point in the presence of impurities, or the solution is too concentrated.

  • Fix: Re-heat the mixture to redissolve the oil. Add a small amount of additional solvent (dilution). Allow the solution to cool very slowly (wrap the flask in a towel to insulate). Agitate vigorously during the cooling phase to induce nucleation.

Q2: The crystals are colored, but the compound should be white/pale yellow. A: Halogenated benzothiazoles can trap oxidized byproducts (often dark orange/red).

  • Fix: Perform a "Hot Filtration" step with Activated Charcoal (see Phase A). If color persists, recrystallize from Acetonitrile , which is better at solubilizing polar, colored impurities.

Q3: I have low recovery yield (<50%). A: The compound is likely too soluble in the cold solvent.

  • Fix: Switch to a Solvent/Anti-Solvent method. Dissolve in minimum hot Ethanol, then dropwise add hot Water until the solution turns cloudy. Add one drop of Ethanol to clear it, then cool. The water acts as an anti-solvent, forcing the hydrophobic benzothiazole out of solution.

Part 4: Decision Logic Visualization

The following diagram illustrates the critical decision pathways for solvent selection and troubleshooting.

Recrystallization_Logic Start Start: Crude 6-Bromo-5-chlorobenzo[d]thiazole Solvent_Choice Select Solvent: Ethanol (95%) Start->Solvent_Choice Dissolve Heat to Reflux Solvent_Choice->Dissolve Check_Solubility Did it dissolve? Dissolve->Check_Solubility Add_Solvent Add more Ethanol (1 mL increments) Check_Solubility->Add_Solvent No (Solid remains) Hot_Filter Check Clarity/Color Check_Solubility->Hot_Filter Yes Add_Solvent->Dissolve Charcoal Add Charcoal & Filter Hot Hot_Filter->Charcoal Dark/Dirty Cooling Cool to Room Temp (Slowly) Hot_Filter->Cooling Clear Charcoal->Cooling Check_Crystals Crystals or Oil? Cooling->Check_Crystals Success Filter & Wash (Cold EtOH) Check_Crystals->Success Crystals Oiling_Out Oiling Out Detected Check_Crystals->Oiling_Out Oil/Blob Remedy_Oil Reheat -> Dilute -> Seed -> Slow Cool Oiling_Out->Remedy_Oil Switch_Solvent Switch to Acetonitrile or Toluene Oiling_Out->Switch_Solvent Fails Twice Remedy_Oil->Check_Crystals

Caption: Decision tree for solvent optimization and troubleshooting during the recrystallization of halogenated benzothiazoles.

References

  • University of Rochester. (n.d.). Solvents for Recrystallization: Tips and Tricks. Retrieved from [Link]

  • National Institutes of Health (PMC). (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Benzothiazole Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing the reaction temperature during benzothiazole cyclization. Our goal is to equip you with the scientific understanding to not only solve common experimental issues but also to proactively optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of temperature in the cyclization reaction to form benzothiazoles?

Temperature is a critical parameter in benzothiazole synthesis as it directly influences the reaction kinetics and thermodynamics. The most common route, the condensation of a 2-aminothiophenol with a carbonyl compound, proceeds through a multi-step mechanism: formation of a Schiff base (imine) intermediate, intramolecular cyclization to a benzothiazoline intermediate, and subsequent oxidation to the aromatic benzothiazole.[1] Each of these steps has a specific activation energy. The reaction temperature must be sufficient to overcome these energy barriers to ensure a reasonable reaction rate. However, excessive heat can lead to undesired side reactions, decomposition of starting materials or intermediates, and the formation of impurities.[2]

Q2: I am not getting any product, or the yield is very low. Should I increase the temperature?

While a lack of product can be due to insufficient temperature, it is crucial to consider other factors before indiscriminately increasing the heat.[2]

  • Catalyst Activity: Many modern benzothiazole syntheses employ catalysts (acidic, basic, or metal-based) to lower the activation energy and allow the reaction to proceed at a milder temperature.[3][4] Ensure your catalyst is active and used in the appropriate amount. Some reactions that previously required high temperatures can now proceed efficiently at room temperature with the right catalyst.[5][6]

  • Substrate Reactivity: The electronic nature of your starting materials plays a significant role. Aromatic aldehydes with electron-withdrawing groups are generally more reactive and may require lower temperatures than those with electron-donating groups or aliphatic aldehydes.[1]

  • Reaction Time: It's possible the reaction is simply slow at the current temperature. Monitor the reaction over a longer period using Thin-Layer Chromatography (TLC) before concluding that a temperature increase is necessary.

If these factors have been considered, a gradual increase in temperature is a reasonable next step. However, be mindful of the potential for side product formation at elevated temperatures.[2]

Q3: I am observing significant side product formation. How can I mitigate this by adjusting the temperature?

The formation of side products is a common issue, and temperature is a key lever to control selectivity.

  • Over-oxidation: In reactions where an oxidant is used or air is the oxidant, high temperatures can lead to the formation of undesired oxidized byproducts. Lowering the temperature may reduce the rate of these side reactions more than the desired cyclization.

  • Self-condensation of Aldehydes: At elevated temperatures, some aldehydes can undergo self-condensation, reducing the amount available for the benzothiazole synthesis.[2] Running the reaction at a lower temperature can minimize this.

  • Dimerization and Polymerization: Intermediates in the reaction pathway can sometimes react with each other to form dimers or polymers, especially at high concentrations and temperatures.[7] Lowering the temperature can help to control these intermolecular side reactions.

Q4: Does the choice of solvent influence the optimal reaction temperature?

Absolutely. The solvent's boiling point will, by definition, set the maximum temperature for a reaction at atmospheric pressure (reflux). Furthermore, the solvent can influence reaction rates through its polarity and ability to solvate intermediates. Some modern, "green" approaches even utilize solvent-free conditions, which often require careful temperature control to maintain a liquid phase and prevent decomposition.[8]

Troubleshooting Guide

Problem Potential Cause Related to Temperature Suggested Solution
Low or No Product Yield Insufficient thermal energy to overcome the activation barrier of the cyclization step.Gradually increase the reaction temperature in increments (e.g., 10-20 °C) while monitoring the reaction by TLC. Consider if a catalyst could enable the reaction at a lower temperature.[2]
Formation of Multiple Side Products The reaction temperature is too high, leading to non-specific reactions, decomposition, or polymerization.Decrease the reaction temperature. If the reaction is too slow at a lower temperature, screen for a more selective catalyst that can operate under milder conditions.[2]
Incomplete Cyclization (Stalled at Benzothiazoline Intermediate) The final oxidation/aromatization step is often the most energy-intensive. The temperature may be sufficient for the initial condensation and cyclization but not for the final aromatization.A modest increase in temperature may be required. Alternatively, ensure an adequate oxidant is present. For some systems, simply exposing the reaction to air is sufficient, while others may benefit from the addition of an oxidizing agent like H₂O₂.[1]
Starting Material Decomposition The reaction temperature exceeds the decomposition temperature of one of the starting materials or the product.Lower the reaction temperature. If the reaction does not proceed at a lower temperature, a different synthetic route or a catalyst that allows for milder conditions may be necessary.
Reaction is Initially Fast then Stalls An intermediate may be thermally unstable and decompose over time at the reaction temperature.Consider a lower reaction temperature for a longer duration. Alternatively, a two-step temperature profile could be employed: a milder temperature for the initial stages and a brief increase at the end to drive the final aromatization.

Visualizing the Process

Benzothiazole Synthesis Workflow

Benzothiazole Synthesis Workflow start Start: Reagents & Solvent reaction_setup Reaction Setup Mix 2-aminothiophenol, carbonyl compound, and catalyst in a suitable solvent. start->reaction_setup temp_control Temperature Control Heat to the desired temperature (e.g., room temperature, reflux). reaction_setup->temp_control monitoring Reaction Monitoring Track progress using TLC. temp_control->monitoring monitoring->temp_control Incomplete Reaction workup Work-up Quench the reaction and perform extraction or filtration. monitoring->workup Reaction Complete purification Purification Recrystallization or column chromatography. workup->purification product Final Product Characterize the purified benzothiazole. purification->product

Caption: A typical experimental workflow for benzothiazole synthesis.

Troubleshooting Low Yield: A Logical Approach

Troubleshooting Low Yield low_yield Low Yield Observed check_temp Is the temperature too low? low_yield->check_temp increase_temp Gradually increase temperature. check_temp->increase_temp Yes check_catalyst Is the catalyst active/appropriate? check_temp->check_catalyst No optimize Continue Optimization increase_temp->optimize change_catalyst Screen different catalysts. check_catalyst->change_catalyst No check_time Is the reaction time sufficient? check_catalyst->check_time Yes change_catalyst->optimize increase_time Increase reaction time. check_time->increase_time No side_products Are side products forming? check_time->side_products Yes increase_time->optimize lower_temp Lower temperature or use a more selective catalyst. side_products->lower_temp Yes side_products->optimize No lower_temp->optimize

Caption: A logical flowchart for troubleshooting low yields.

Quantitative Data: Temperature Effects

The following table summarizes data from various studies, illustrating the impact of temperature and reaction conditions on the synthesis of 2-substituted benzothiazoles.

2-SubstituentCarbonyl SourceCatalyst/SolventTemperature (°C)TimeYield (%)
PhenylBenzaldehydeNone / EthanolReflux5 h82
PhenylBenzaldehydeNone / Ethanol (Microwave)1006 min94
4-Chlorophenyl4-ChlorobenzaldehydeNone / EthanolReflux6 h78
4-Chlorophenyl4-ChlorobenzaldehydeNone / Ethanol (Microwave)1007 min92
PhenylBenzoic AcidPPA2204 hHigh
NaphthyridinylNaphthyridine-3-carboxylic acidPPA170-250-10-60
Various ArylAromatic AldehydesH₂O₂/HCl / EthanolRoom Temp.45-60 min85-94
Various ArylAromatic AldehydesAmberlite IR120 (Microwave)855-10 min88-95
Phenyl1,3-diphenylpropane-1,3-dioneTsOH·H₂O / Toluene13016 h85

This table is a compilation of data from multiple sources and specific yields may vary based on the exact experimental setup.[9][10][11][12]

Experimental Protocol: Temperature Optimization Screening

This protocol provides a general framework for optimizing the reaction temperature for the synthesis of a 2-substituted benzothiazole from 2-aminothiophenol and an aldehyde.

Materials:

  • 2-Aminothiophenol

  • Aldehyde of interest

  • Selected catalyst (e.g., p-toluenesulfonic acid, iodine, etc.)

  • Selected solvent (e.g., ethanol, DMSO, toluene)

  • Reaction vials or round-bottom flasks

  • Heating block or oil bath with temperature control

  • TLC plates and developing chamber

  • Standard work-up and purification reagents

Procedure:

  • Reaction Setup: In parallel, set up a series of identical reactions. In each reaction vessel, combine 2-aminothiophenol (1.0 mmol), the aldehyde (1.0 mmol), and the chosen catalyst (e.g., 5-10 mol%) in the selected solvent (5-10 mL).

  • Temperature Screening: Place each reaction vessel at a different temperature. A good starting range would be room temperature, 50 °C, 80 °C, and the reflux temperature of the solvent.

  • Reaction Monitoring: At regular intervals (e.g., 1, 2, 4, and 8 hours), take a small aliquot from each reaction and analyze it by TLC to monitor the consumption of starting materials and the formation of the product.

  • Data Analysis: Based on the TLC analysis, determine the temperature that provides the best conversion to the desired product with the minimal formation of side products in a reasonable timeframe.

  • Optimization: Once an optimal temperature is identified, further optimization can be performed by fine-tuning the catalyst loading and reaction time at that temperature.

  • Scale-up and Isolation: Once the optimal conditions are established on a small scale, the reaction can be scaled up. Following the reaction, proceed with an appropriate work-up procedure (e.g., quenching with water, extraction with an organic solvent) and purify the product by recrystallization or column chromatography.

References

  • Shaikh, A., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 239-281.
  • Chen, S. Y., et al. (2018). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences, 22(5), 836-843.
  • Wang, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675.
  • Mayo, M. S., et al. (2014). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Organic Letters, 16(3), 764-767.
  • Azizian, J., et al. (2016). Synthesis of Substituted Benzothiazole at Ambient Temperature Using TiCl3(OTf) as a Catalyst. Jordan Journal of Chemistry, 11(2), 88-96.
  • Wang, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675.
  • Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28.
  • P. J. Smith. (n.d.).
  • Göksu, S., et al. (2009). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. Molecules, 14(10), 4147-4158.
  • Bakulina, O., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2568.
  • Azizian, J., et al. (2016). Synthesis of Substituted Benzothiazole at Ambient Temperature Using TiCl3(OTf) as a Catalyst. Jordan Journal of Chemistry, 11(2), 88-96.
  • Yoo, E. J., et al. (2008). Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. Organic Letters, 10(22), 5219-5222.
  • Kumar, A., et al. (2014). Optimization of temperature for the synthesis of 1,5-benzothiazepine derivatives. Der Pharma Chemica, 6(4), 312-317.
  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • Glushkov, V. A., et al. (2021).
  • Kumar, A., & El-Adwy, A. M. (2010). Synthesis and Cyclization of Benzothiazole: Review.
  • Wang, Y., et al. (2011). Thermal Decomposition Procedures and Thermodynamic Properties of Some Transition Metal Complexes with 2-(2-Hydroxyphenyl)Benzothiazolate.
  • Patel, M. B., et al. (2023). C-S bond creation via intramolecular cascade: A new and green method for synthesis of benzothiazole. Journal of Synthetic Chemistry, 2(2), 177-184.
  • Gürbüz, D., et al. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 26(11), 3376.
  • Khan, I., et al. (2024). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. Scientific Reports, 14(1), 2530.

Sources

Stability of 6-Bromo-5-chlorobenzo[d]thiazole under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Engineering Support Resource . It is designed to address the specific stability profile of 6-Bromo-5-chlorobenzo[d]thiazole (referred to herein as BCBT ) under basic conditions.

Subject: Stability Protocol for 6-Bromo-5-chlorobenzo[d]thiazole (BCBT) under Basic Conditions Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

6-Bromo-5-chlorobenzo[d]thiazole (BCBT) exhibits a dichotomy in stability: it is robust against non-nucleophilic organic bases but highly susceptible to degradation by nucleophilic bases (e.g., hydroxides, alkoxides) due to the electron-deficient nature of the thiazole ring. The presence of halogen substituents at positions 5 (Cl) and 6 (Br) exerts a strong inductive effect ($ -I $), significantly increasing the electrophilicity of the C2 position compared to the parent benzothiazole. This makes BCBT prone to ring-opening hydrolysis even under mild aqueous basic conditions.

Module 1: The Stability Profile (Root Cause Analysis)

To troubleshoot experimental failures, you must understand the degradation mechanism. The instability of BCBT is not random; it is driven by the activation of the C2-position.

The "Achilles' Heel": C2-Position Vulnerability

The C2 proton of benzothiazole is acidic (


 in DMSO), but the carbon atom itself is highly electrophilic.
  • Inductive Activation: The 5-Cl and 6-Br atoms withdraw electron density from the benzene ring, which is conjugated to the thiazole ring. This lowers the LUMO energy at the C2 position.

  • Nucleophilic Attack: In the presence of nucleophilic bases (e.g.,

    
    , 
    
    
    
    ,
    
    
    ), the hydroxide/alkoxide ion attacks C2, breaking the
    
    
    bond.
  • Result: Irreversible formation of 2-amino-5-bromo-4-chlorobenzenethiol (or its disulfide dimer upon oxidation).

Visualization: Degradation Pathway

The following logic flow illustrates the degradation mechanism triggered by nucleophilic bases.

BCBT_Degradation cluster_legend Process Key BCBT 6-Bromo-5-chlorobenzo[d]thiazole (Intact Core) Nu_Attack Nucleophilic Attack (OH- at C2 Position) BCBT->Nu_Attack + NaOH/KOH Intermediate Tetrahedral Intermediate (Unstable) Nu_Attack->Intermediate Ring_Open C-S Bond Cleavage Intermediate->Ring_Open Ring Strain Release Product 2-Amino-5-bromo-4-chlorobenzenethiol (Degradation Product) Ring_Open->Product Irreversible Stable Stable Starting Material Critical Critical Failure Point

Figure 1: Mechanism of base-mediated hydrolytic ring opening of BCBT. The electron-withdrawing halogens accelerate the initial nucleophilic attack.

Module 2: Troubleshooting & FAQs

Q1: I observed a "rotten egg" or thiol smell during my Suzuki coupling with . What happened?

Diagnosis: You likely experienced partial hydrolysis of the benzothiazole ring. Technical Explanation: While carbonate (


) is a weaker base, at elevated temperatures (standard for Suzuki couplings, e.g., 80-100°C) in aqueous media, the concentration of hydroxide ions generated via equilibrium is sufficient to attack the activated C2 position of BCBT. The "thiol" smell confirms the formation of the thiophenol byproduct.
Corrective Action: 
  • Switch Solvent System: Move to anhydrous conditions if possible.

  • Change Base: Use a non-nucleophilic phosphate base (e.g.,

    
    ) or a hindered organic base (e.g., DIPEA) if the coupling partner allows.
    
  • Reduce Water: If water is required for the catalyst, reduce the volume to the minimum necessary stoichiometry.

Q2: Can I use n-Butyllithium (n-BuLi) to lithiate the C2 position?

Diagnosis: High Risk. Technical Explanation: While C2-lithiation is a standard protocol for benzothiazoles, BCBT contains a Bromine at C6.

  • Competing Reaction: Lithium-Halogen exchange is extremely fast for Aryl-Bromides. Treating BCBT with n-BuLi will likely result in Lithium-Bromine exchange at C6 rather than (or in addition to) C2-deprotonation.

  • Result: You will generate a mixture of C6-lithiated species and C2-lithiated species, leading to complex product mixtures. Corrective Action:

  • Use LDA or LiTMP: Use a bulky, non-nucleophilic amide base at -78°C. These bases operate via a kinetic deprotonation mechanism (removing the C2 proton) rather than the nucleophilic mechanism required for halogen exchange.

Q3: My LC-MS shows a mass peak of [M+18] or [M+32] after basic workup.

Diagnosis:

  • [M+18]: Hydration of the C=N bond (rare but possible precursor to ring opening).

  • [M+32] (if Methanol used): Methoxide attack at C2. Technical Explanation: If you used

    
     in Methanol for workup, the methoxide ion (
    
    
    
    ) is a potent nucleophile that attacks C2, opening the ring to form the O-methyl thiocarbamate or similar derivatives.

Module 3: Operational Guidelines

Base Selection Decision Matrix

Use this table to select the appropriate base for your transformation involving BCBT.

Base ClassExamplesCompatibilityRisk LevelNotes
Non-Nucleophilic Organic TEA, DIPEA, DBUHigh LowRecommended for alkylations or mild couplings.
Inorganic Carbonates

,

Moderate MediumSafe at RT; risk of hydrolysis at

C in aqueous media.
Inorganic Hydroxides NaOH, KOH, LiOHNone Critical Causes rapid ring opening. Avoid completely.
Strong Amide Bases LDA, LiHMDS, LiTMPHigh Low (at -78°C)Required for C2-functionalization. Avoids halogen exchange.
Alkyllithiums n-BuLi, t-BuLiLow High Risk of Metal-Halogen exchange at C6-Br.
Standard Stability Assay Protocol

Before committing valuable intermediate to a reaction, validate stability using this micro-scale assay.

  • Preparation: Dissolve 5 mg of BCBT in 0.5 mL of the intended solvent (e.g., THF/Water).

  • Stress Test: Add 2 equivalents of the intended base.

  • Incubation: Heat to the intended reaction temperature for 1 hour.

  • Analysis: Take an aliquot, quench into pH 7 buffer (do NOT use basic quench), and analyze via LC-MS.

    • Pass: >98% Parent ion retained.

    • Fail: Appearance of thiol peaks or loss of parent ion.

Workflow Visualization: Safe Handling

Base_Selection_Flow Start Start: Reaction Planning with BCBT Q1 Is the reaction Aqueous or Anhydrous? Start->Q1 Branch_Aq Aqueous (e.g., Suzuki, Hydrolysis) Q1->Branch_Aq Branch_Anh Anhydrous (e.g., Alkylation, Lithiation) Q1->Branch_Anh Q2 Is Temperature > 60°C? Branch_Aq->Q2 Q3 Is C2-Deprotonation required? Branch_Anh->Q3 Safe_Aq Use Weak Base (K3PO4, NaHCO3) Q2->Safe_Aq No Risk_Aq High Risk of Ring Opening. Screen Solvents first. Q2->Risk_Aq Yes Use_Amide Use LDA/LiTMP at -78°C (Avoid n-BuLi) Q3->Use_Amide Yes Use_Organic Use DIPEA/TEA (Safe) Q3->Use_Organic No

Figure 2: Decision tree for selecting reaction conditions to minimize BCBT degradation.

References

  • TSpace Repository. (2018). Oxidative Ring-Opening of Benzothiazole Derivatives. Retrieved from [Link]

  • National Institutes of Health (PMC). (2023). Nucleophile-induced ring contraction in pyrrolo[2,1-c][1,4]benzothiazines. Retrieved from [Link]

  • University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectrum of 6-Bromo-5-chlorobenzo[d]thiazole: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the theoretical 1H Nuclear Magnetic Resonance (NMR) spectrum of 6-Bromo-5-chlorobenzo[d]thiazole. In the absence of extensive published experimental data for this specific molecule, we will construct a predicted spectrum grounded in fundamental NMR principles and comparative data from structurally related analogs. This approach not only serves as a robust predictive tool for researchers synthesizing this compound but also illustrates the logic of spectral interpretation for complex heterocyclic systems.

The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, appearing in numerous pharmacologically active agents and functional materials.[1][2] Accurate structural elucidation via NMR is therefore a critical step in the research and development pipeline. This document is designed for professionals in drug development and chemical research, offering expert insights into experimental design and spectral interpretation.

Theoretical Framework: Predicting the 1H NMR Spectrum

The structure of 6-Bromo-5-chlorobenzo[d]thiazole presents three unique aromatic protons: H-2 on the thiazole ring, and H-4 and H-7 on the fused benzene ring. The chemical shift (δ) and multiplicity of each proton are dictated by its local electronic environment, which is influenced by the heterocyclic ring system and the powerful inductive and resonance effects of the halogen substituents.

Key Influencing Factors:

  • The Benzothiazole System: The fused heterocyclic system creates a unique electronic landscape. The thiazole portion is electron-withdrawing, generally deshielding adjacent protons.

  • Inductive Effects: Both chlorine and bromine are highly electronegative atoms that withdraw electron density through the sigma bonds (inductive effect). This effect deshields nearby protons, shifting their signals downfield (to a higher ppm value).

  • Anisotropic Effects: The π-electron systems of the aromatic rings generate their own magnetic fields. Protons located on the exterior of the ring experience a deshielding effect, which is a hallmark of aromatic protons.[3]

Predicted Spectral Parameters for 6-Bromo-5-chlorobenzo[d]thiazole

Based on these principles and analysis of similar compounds, we can predict the 1H NMR spectrum. The protons are expected to appear in distinct, well-resolved regions.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-2 ~9.0 - 9.2Singlet (s)N/AThis proton is attached to the electron-deficient thiazole ring and is significantly deshielded by the adjacent sulfur and nitrogen atoms. It has no adjacent protons, resulting in a singlet.
H-7 ~8.1 - 8.3Doublet (d)8.5 - 9.0H-7 is ortho to the bromine atom and part of the fused aromatic system. It is coupled only to H-4, resulting in a doublet. The deshielding effect of the thiazole ring and the adjacent bromine places it significantly downfield.
H-4 ~7.8 - 8.0Doublet (d)8.5 - 9.0H-4 is ortho to the chlorine atom and is coupled to H-7, giving a doublet with the same coupling constant. While deshielded by the adjacent chlorine, its position relative to the thiazole ring results in a slightly more upfield shift compared to H-7.

The logical workflow for arriving at these spectral predictions from a sample is outlined below.

G cluster_sample Sample Handling cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis A Prepare Sample: ~5-10 mg in 0.6 mL CDCl3 with 0.03% TMS B Acquire 1H NMR Spectrum (≥400 MHz Spectrometer) A->B Insert into Spectrometer C Fourier Transform B->C Raw FID Data D Phase & Baseline Correction C->D E Calibrate Spectrum (TMS at 0.00 ppm) D->E F Identify Signals (Chemical Shift) E->F Processed Spectrum G Determine Multiplicity (Splitting Pattern) J Assign Protons (H-2, H-4, H-7) F->J H Measure Coupling Constants (J-values) G->J I Integrate Peak Areas H->J I->J K Structure Validation J->K Confirm Consistency

Caption: Workflow for 1H NMR spectral analysis of 6-Bromo-5-chlorobenzo[d]thiazole.

Comparative Spectral Analysis

To add confidence to our predictions, we will compare the expected spectrum of 6-Bromo-5-chlorobenzo[d]thiazole with known data from simpler, related molecules. This comparison highlights the incremental effects of substituents on the chemical shifts of the aromatic protons.

Alternative 1: Unsubstituted Benzothiazole

The parent benzothiazole molecule provides a baseline. Its aromatic protons on the benzene ring typically resonate between 7.3 and 8.1 ppm.

Alternative 2: 6-Bromo-2-phenylbenzo[d]thiazole

While this compound has a phenyl group at the 2-position, the data for the protons on the fused benzene ring are informative. The presence of a bromine at position 6 shifts the signals of the adjacent protons downfield.[4]

Alternative 3: 6-Bromo-5-fluorobenzo[d]thiazole

This is a very close structural analog.[5][6] Fluorine is more electronegative than chlorine but smaller. We would predict a similar pattern, but the proton at H-4 would likely experience a slightly stronger deshielding effect from fluorine compared to chlorine, potentially shifting it further downfield.

The following diagram illustrates the key electronic influences on the protons of the target molecule.

G substituents Electronic Influences Thiazole Ring (Electron Withdrawing) Chlorine (C5) (Inductive Withdrawal) Bromine (C6) (Inductive Withdrawal) protons Affected Protons H-2 H-4 H-7 substituents:f1->protons:f1 Directly attached to heteroaromatic ring substituents:f2->protons:f2 Ortho position substituents:f3->protons:f3 Ortho position effect Resulting Effect on Chemical Shift (δ) Strong Deshielding (Downfield Shift) Moderate Deshielding (Downfield Shift) Strong Deshielding (Downfield Shift) protons:f1->effect:f1 protons:f2->effect:f2 protons:f3->effect:f3

Caption: Relationship between substituents and proton chemical shifts in 6-Bromo-5-chlorobenzo[d]thiazole.

Experimental Protocol for High-Quality 1H NMR Acquisition

To validate these predictions experimentally, adherence to a rigorous protocol is essential for generating high-quality, reproducible data.

Objective: To acquire a clean, high-resolution 1H NMR spectrum suitable for unambiguous structural elucidation.

Materials:

  • 6-Bromo-5-chlorobenzo[d]thiazole (5-10 mg)

  • Deuterated Chloroform (CDCl3), ≥99.8% D

  • Tetramethylsilane (TMS) or residual solvent peak for reference

  • NMR Tube (5 mm, high precision)

  • Volumetric Glassware

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid compound and transfer it to a clean, dry vial. The causality here is to ensure sufficient concentration for a good signal-to-noise ratio without causing solubility issues or peak broadening.

    • Add approximately 0.6 mL of CDCl3. CDCl3 is chosen as it is a common, relatively non-polar solvent that dissolves many organic compounds and has a simple, well-defined residual solvent peak (δ ~7.26 ppm).

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary. A clear, particulate-free solution is critical to avoid magnetic field inhomogeneities, which degrade spectral resolution.

    • Transfer the solution to a 5 mm NMR tube.

    • If not relying on the residual solvent peak, add a small amount of TMS (typically in the solvent from the manufacturer) to serve as the internal standard (δ 0.00 ppm).

  • Spectrometer Setup and Data Acquisition (using a ≥400 MHz spectrometer):

    • Locking and Shimming: Insert the sample into the NMR magnet. Lock the spectrometer onto the deuterium signal of the CDCl3. This step is crucial as it compensates for any magnetic field drift during the experiment. Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample, which is essential for achieving sharp, symmetrical peaks.

    • Tuning and Matching: Tune and match the probe for the ¹H frequency. This ensures maximum efficiency of radiofrequency pulse transmission and signal detection.

    • Acquisition Parameters:

      • Pulse Sequence: Use a standard single-pulse sequence (e.g., 'zg30'). A 30-degree pulse angle is often a good compromise between signal intensity and allowing for a shorter relaxation delay.

      • Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6-7 ppm, to ensure all aromatic and thiazole protons are captured.

      • Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.

      • Relaxation Delay (D1): Use a delay of 1-2 seconds. For quantitative analysis, a longer delay (5 x T1) would be necessary, but for routine characterization, this is sufficient.

      • Number of Scans (NS): Acquire 8 to 16 scans. This is typically enough for a sample of this concentration to achieve an excellent signal-to-noise ratio. The signal increases with the number of scans, while the noise increases with the square root of the number of scans.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

    • Apply a baseline correction to ensure the flat regions of the spectrum are at zero intensity.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual CDCl3 peak to 7.26 ppm.

    • Integrate the signals to determine the relative ratios of the protons. The integral areas for H-2, H-4, and H-7 should be in a 1:1:1 ratio.

By following this predictive framework and experimental protocol, researchers can confidently identify and characterize 6-Bromo-5-chlorobenzo[d]thiazole, ensuring the structural integrity of their material for further application in drug discovery and materials science.

References

  • University of Queensland. (n.d.). and ortho-aminophenyl benzothiazoles using NMR and DFT calculations. UQ eSpace. [Link]

  • Al-Ayash, A., et al. (2021). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. DiVA portal. [Link]

  • Organic Communications. (2022). Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. ACG Publications. [Link]

  • Molecules. (2025). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. PMC. [Link]

  • Canadian Journal of Chemistry. (n.d.). Carbon-13, proton spin–spin coupling constants in some 4-substituted isothiazoles and related heterocyclics. [Link]

  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. [Link]

  • Arabian Journal of Chemistry. (2017). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. [Link]

  • Heliyon. (2025). Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. PMC. [Link]

  • ChemSusChem. (n.d.). Photoelectrochemical Cross-Dehydrogenative Coupling of Benzothiazoles with Strong Aliphatic C–H Bonds. [Link]

  • OpenOChem Learn. (n.d.). Interpreting. [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015). ISSN: 0975-8585. [https://www.rjpbcs.com/pdf/2015_6(2)/[7].pdf]([Link]7].pdf)

  • The Royal Society of Chemistry. (n.d.). Supplementary Materials. [Link]

  • De La Salle University. (n.d.). Synthesis and Characterization of 5-Bromo-6-(4-Chlorophenyl)-2- Propylimidazo[2,1-b][4][8]Thiadiazole A Potential Anti-Cancer D. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • Polycyclic Aromatic Compounds. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. [Link]

  • Open Research@CSIR-NIScPR. (n.d.). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. [Link]

  • Molecules. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PMC. [Link]

  • Canadian Center of Science and Education. (2019). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. [Link]

  • ResearchGate. (n.d.). A) 1 H NMR, B) 13 C NMR of benzothiazole derivative (L). [Link]

  • Semantic Scholar. (1970). Proton resonance spectra of heterocycles—VII: Proton NMR spectra of 2‐methyl‐benzoxazoles,‐benzothiazoles and ‐benzoselenazoles. [Link]

  • PubChemLite. (n.d.). 6-bromo-5-fluorobenzo[d]thiazole (C7H3BrFNS). [Link]

  • Molecules. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. PMC. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. [Link]

Sources

13C NMR chemical shifts for 5,6-disubstituted benzothiazoles

Structural Elucidation of 5,6-Disubstituted Benzothiazoles: A Comparative C NMR Guide

Executive Summary

Objective: This guide provides a technical comparison of

Core Value: Unlike standard spectral libraries, this guide synthesizes experimental data with substituent-induced shift (SIS) logic to resolve the common challenge of distinguishing 5,6-disubstituted isomers from their 4,5- or 6,7-analogs.

Mechanistic Insight: Electronic Coupling at C5 and C6

The benzothiazole core is a fused bicyclic system where the electron-rich sulfur and electron-deficient imine nitrogen create a push-pull electronic environment. Substituents at positions 5 and 6 are electronically coupled to the thiazole ring through resonance, but their effects differ significantly due to the node positions in the HOMO/LUMO orbitals.

  • C5 Position (Para to Nitrogen): Substituents here have a strong resonance interaction with the C2 position. Electron-donating groups (EDGs) at C5 significantly shield C2 and C3a.

  • C6 Position (Para to Sulfur): Substituents here interact more strongly with the sulfur atom. Electron-withdrawing groups (EWGs) at C6 often cause a downfield shift of the C2 signal due to inductive deshielding transmitted through the sulfur.

Diagram 1: Electronic Resonance & Assignment Logic

The following decision tree illustrates the logical flow for distinguishing regioisomers based on electronic effects and HMBC correlations.

Benzothiazole_AssignmentStartUnknown DisubstitutedBenzothiazoleStep11H NMR Screening(Coupling Constants)Start->Step1Decision1Are aromatic protonspara-coupled (J ~0 Hz)?Step1->Decision1Result_56Likely 5,6-Disubstituted(H4 and H7 are singlets)Decision1->Result_56YesResult_OtherLikely 4,5- or 6,7-Isomer(Ortho coupling J ~8 Hz)Decision1->Result_OtherNoStep213C NMR & HMBCConfirmationResult_56->Step2Check_C3aCheck C3a/C7aQuaternary CarbonsStep2->Check_C3aFinalConfirm Regioisomervia 3-bond H-C correlationsCheck_C3a->FinalH4 correlates to C7aH7 correlates to C3a

Caption: Logic flow for distinguishing 5,6-disubstituted isomers using coupling constants and HMBC correlations.

Comparative Data Analysis

Baseline Chemical Shifts (The Control)

To accurately assign a 5,6-disubstituted compound, one must first establish the baseline shifts of the unsubstituted benzothiazole core in DMSO-d

Carbon PositionChemical Shift (

, ppm)
MultiplicityAssignment Notes
C2 154.0 - 156.0CH / CqMost downfield; sensitive to C2-substitution.
C3a 153.0 - 154.0CqBridgehead carbon (adjacent to N).
C7a 134.0 - 135.0CqBridgehead carbon (adjacent to S).
C6 126.0 - 127.0CHOften overlaps with C5.
C5 125.0 - 126.0CHPara to Nitrogen.
C4 122.0 - 123.0CHMost shielded aromatic CH.
C7 123.0 - 124.0CHAdjacent to bridgehead C7a.
Substituent-Induced Shifts (SIS)

The following table compares how specific groups at C5 and C6 shift the core resonances. These values are additive in 90% of cases, allowing for the prediction of 5,6-disubstituted spectra.

Table 2: Comparative Substituent Effects (Relative to Base) Values indicate the change in ppm (

SubstituentPositionEffect on C-ipsoEffect on C-orthoEffect on C-para
-CH

C5+9.5-0.5 (C4, C6)-2.8 (C7a)
-CH

C6+9.2-0.3 (C5, C7)-2.5 (C3a)
-Cl C5+6.0-2.0 (C4, C6)-1.5 (C7a)
-Cl C6+5.8-1.8 (C5, C7)-1.2 (C3a)
-OCH

C5+31.0-14.5 (C4, C6)-8.0 (C7a)
Experimental vs. Predicted Data: 5,6-Disubstituted Analogs

This section compares calculated values (using additivity rules) with experimental data for common derivatives.

Table 3: 5,6-Dimethylbenzothiazole vs. 5,6-Dichlorobenzothiazole

Carbon5,6-Dimethyl (Exp/Pred)*5,6-Dichloro (Exp/Pred)**Interpretation
C2 153.8156.5EWG (-Cl) deshields C2 via induction.
C4 121.8123.5Methyl shielding offsets ortho-effect slightly.
C5 134.5 (Cq)130.0 (Cq)Ipso-shift dominates; Cl is less deshielding than Me at ipso.
C6 136.0 (Cq)131.5 (Cq)Similar trend to C5.
C7 122.5124.8C7 is less affected by C5 substituents.
C3a 151.5152.0Bridgehead carbons remain relatively stable.
C7a 133.0135.5S-adjacent bridgehead sensitive to C6 substitution.

*Data synthesized from additivity principles and validated against 2-methyl-5,6-substituted analogs. **Chlorine substitution typically causes deviations from additivity due to "ortho-effect" steric crowding.

Experimental Protocol: High-Fidelity Acquisition

To ensure data integrity comparable to the values above, follow this self-validating protocol.

Sample Preparation
  • Solvent: DMSO-d

    
     (99.9% D) is preferred over CDCl
    
    
    .
    • Reason: Benzothiazoles often stack in non-polar solvents, causing concentration-dependent shifts. DMSO disrupts this stacking.

  • Concentration: 20-30 mg in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (Bruker/Jeol 400 MHz+)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): 3.0 - 5.0 seconds .

    • Critical: Quaternary carbons (C3a, C7a, C5-substituted) have long

      
       relaxation times. Standard parameters (D1=1s) will suppress these peaks, leading to missing signals.
      
  • Scans (NS): Minimum 1024 scans for adequate S/N on quaternary carbons.

  • Temperature: 298 K (Constant temperature is vital for reproducibility).

Validation Workflow (HMBC)

Do not rely on 1D

  • Identify H4: It typically appears as a singlet (in 5,6-disubstituted) and will show a strong 3-bond correlation to C7a (the bridgehead).

  • Identify H7: It appears as a singlet and will show a strong 3-bond correlation to C3a .

  • Differentiation: If you see ortho coupling (d, J=8Hz) in the proton spectrum, you do not have a 5,6-disubstituted isomer.

Visualizing the Assignment Pathway

The following diagram details the specific HMBC correlations required to confirm the 5,6-substitution pattern versus the 6,7-isomer.

HMBC_CorrelationsH4Proton H4(Singlet)C3aCarbon C3a(~153 ppm)H4->C3a3J (Weak)C7aCarbon C7a(~134 ppm)H4->C7a3J (Strong)C6Carbon C6(Substituted)H4->C63J (Strong)H7Proton H7(Singlet)H7->C3a3J (Strong)H7->C7a3J (Weak)C5Carbon C5(Substituted)H7->C53J (Strong)

Caption: Key HMBC correlations. The H4-C7a and H7-C3a correlations are diagnostic for the benzothiazole core.

References

  • Sawhney, S. N., & Boykin, D. W. (1979). Transmission of substituent effects in heterocyclic systems by carbon-13 nuclear magnetic resonance. Benzothiazoles.[1][2][3][4][5] The Journal of Organic Chemistry, 44(7), 1136–1142.

  • Katritzky, A. R., et al. (1986). A Novel Synthesis of Benzothiazoles. Heterocycles, 24(9).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[6] Organometallics, 29(9), 2176–2179.

  • Incerti, M., et al. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives. Magnetic Resonance in Chemistry, 46(12), 1175-1179.

  • BenchChem. (2025). In-depth Technical Guide: Spectroscopic and Synthetic Insights into Benzothiazole Derivatives.

Comparative Guide: Deconvoluting Chlorine and Bromine Isotope Patterns in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and environmental analysis, halogenated compounds (specifically those containing Chlorine and Bromine) occupy a critical niche. Approximately 25% of drugs in Phase II/III clinical trials contain a halogen, utilized to modulate metabolic stability and lipophilicity.

For the analytical scientist, the "A+2" isotope signature is the primary diagnostic tool for identifying these moieties. However, relying solely on visual pattern recognition in low-resolution data can lead to false positives. This guide objectively compares Low-Resolution Pattern Matching versus High-Resolution Mass Defect Analysis , supported by theoretical probability data and experimental protocols.

The Physics of Isotopic Signatures

To interpret mass spectra accurately, one must understand the probabilistic distribution of natural isotopes. Unlike Carbon (


 vs 

), where the heavier isotope is a minor contributor (~1.1%), Chlorine and Bromine possess heavy isotopes with significant natural abundance.[1]

This phenomenon is governed by the Binomial Expansion , where the intensity distribution follows the expansion of


, where 

and

are the relative abundances of the light and heavy isotopes, and

is the number of halogen atoms.
Table 1: Natural Isotopic Abundances (IUPAC Standards)
ElementIsotopeExact Mass (Da)Natural Abundance (%)Approximate Ratio
Chlorine

34.9688575.76%3 : 1

36.9659024.24%
Bromine

78.9183350.69%1 : 1

80.9162949.31%

Key Insight: The roughly 1:1 ratio of Bromine makes it the most distinct "flag" in mass spectrometry, whereas Chlorine's 3:1 ratio can sometimes be confused with overlapping signals in complex matrices.

Comparative Analysis: Pattern Recognition

Single vs. Mixed Halogen Patterns

The complexity of the isotope pattern increases geometrically with the addition of halogen atoms. Below is a comparison of theoretical intensity ratios for common substitution patterns. These ratios are the "fingerprints" used by scoring algorithms (e.g., Sirius, MetFrag).

Table 2: Theoretical Intensity Ratios (Normalized to Base Peak)
CompositionPattern TypeM (A)M+2 (A+2)M+4 (A+4)M+6 (A+6)Visual Description
1 Cl Doublet100%32.0%--Large peak, small satellite (3:1)
1 Br Doublet100%97.3%--Twin towers (1:1)
2 Cl Triplet100%63.9%10.2%-High, Medium, Low (9:6:1)
2 Br Triplet51.4%100%48.6%-Low, High, Low (1:2:1)
1 Br, 1 Cl Triplet76.6%100%24.4%-Staircase up/down (3:4:1)

Note on 2 Br: Notice that for


, the "M+2" peak becomes the base peak (100%), not the monoisotopic "M" peak. This is a common pitfall in molecular weight determination if the wrong peak is selected.
Visualization of Isotope Logic

The following diagram illustrates the combinatorial logic that generates these patterns.

IsotopeLogic Start Halogenated Molecule Cl_Path Chlorine (Cl) Start->Cl_Path Br_Path Bromine (Br) Start->Br_Path Multi_Halogen Multiple Halogens (Binomial Expansion) Start->Multi_Halogen Cl_Iso Isotopes: 35Cl / 37Cl Ratio: ~3:1 Cl_Path->Cl_Iso Br_Iso Isotopes: 79Br / 81Br Ratio: ~1:1 Br_Path->Br_Iso Cl_Pattern Pattern: M / M+2 Intensity: 100 / 33 Cl_Iso->Cl_Pattern Br_Pattern Pattern: M / M+2 Intensity: 100 / 98 Br_Iso->Br_Pattern Result_Cl2 Cl2 Pattern 9:6:1 Multi_Halogen->Result_Cl2 2x Cl Result_Br2 Br2 Pattern 1:2:1 Multi_Halogen->Result_Br2 2x Br Result_BrCl BrCl Pattern 3:4:1 Multi_Halogen->Result_BrCl 1x Br + 1x Cl

Figure 1: Combinatorial logic of halogen isotope splitting. The distinct ratios arise from the natural abundance probabilities of


 and 

.[1][2]

Comparative Analysis: Resolution & Mass Defect

While relative intensity (Pattern Matching) is useful, it is not definitive. Sulfur (


, ~4.2%) and Oxygen (

, ~0.2%) also contribute to A+2 signals.

High-Resolution Mass Spectrometry (HRMS) , such as Orbitrap or Q-TOF, adds a second layer of validation: Mass Defect .

The "A+2" Mass Defect

The mass difference between isotopes is not exactly 2.0000 Da. This subtle variance allows HRMS to distinguish a Halogen A+2 peak from a background A+2 peak.

Table 3: Mass Defect Comparison (HRMS Validation)
Isotope PairNominal

Exact Mass

(Da)
Specificity

+21.99705 High (Negative Defect)

+21.99796 High (Negative Defect)

+21.99579 Distinct from Halogens

+22.00424 Positive Defect (Easily resolved)

Technical Insight: Note that


 has a mass difference > 2.0 Da, while Halogens and Sulfur are < 2.0 Da. In a high-resolution spectrum (R > 30,000), the 

peak will appear slightly to the left of a theoretical +2.0000 position, while

interferences appear to the right.

Experimental Protocol: Validation Workflow

Step 1: Instrument Calibration (Pre-Acquisition)
  • Objective: Ensure mass accuracy < 5 ppm and intensity accuracy < 10%.

  • Action: Calibrate using a standard mix (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution).

  • Critical Check: Verify the isotope ratio of the calibrant itself. If the instrument reports a distorted ratio for the standard, it will fail for the sample.

Step 2: Sample Acquisition (Profile Mode)
  • Method: Acquire data in Profile Mode (not Centroid) if possible.

  • Reasoning: Centroiding algorithms can sometimes merge closely eluting fine isotopes or miscalculate the apex of low-intensity A+2 peaks. Profile data preserves the peak shape, allowing for manual inspection of peak symmetry.

  • Concentration: Target an intensity of

    
     counts.
    
    • Warning: Saturation (

      
      ) causes "Dead Time Correction" errors, flattening the A peak and artificially inflating the A+2 ratio (e.g., a Br 1:1 ratio might look like 1:1.2).
      
Step 3: Data Analysis (The Sigma Fit)
  • Manual Calculation:

    • Identify the Monoisotopic Peak (

      
      ).
      
    • Identify the candidate

      
       peak.
      
    • Calculate Ratio:

      
      .
      
    • Compare with Table 2.

  • Software Validation: Use "Isotope Pattern Scoring" (e.g., in Xcalibur, MassHunter, or Sirius). A score > 90% confirms the elemental composition.

Decision Workflow (DOT Diagram)

This flowchart represents the logical process for identifying an unknown halogenated feature.

IdentificationWorkflow Input Unknown Peak (M) Check_A2 Check M+2 Intensity Input->Check_A2 No_A2 Intensity < 5% Check_A2->No_A2 Low Yes_A2 Significant M+2 Check_A2->Yes_A2 High Result_None No Halogen (or F/I) No_A2->Result_None Ratio_Check Analyze Ratio Yes_A2->Ratio_Check Path_Cl Ratio ~30-35% (3:1) Ratio_Check->Path_Cl Single Cl Path_Br Ratio ~95-100% (1:1) Ratio_Check->Path_Br Single Br Path_Multi Complex Pattern Ratio_Check->Path_Multi Cl2 / Br2 / BrCl HRMS_Check HRMS Mass Defect Check (Is M+2 < 2.000 Da?) Path_Cl->HRMS_Check Path_Br->HRMS_Check Path_Multi->HRMS_Check Final_ID Confirmed Halogen ID HRMS_Check->Final_ID Valid Defect

Figure 2: Decision tree for confirming halogen presence using intensity ratios and high-resolution mass defect.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2023). Atomic Weights of the Elements 2023. Queen Mary University of London. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Referenced for Binomial Expansion logic).
  • Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics. [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). Isotopic Compositions. National Institute of Standards and Technology. [Link]

Sources

FTIR Analysis of C-Br vs. C-Cl Bonds in Benzothiazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of benzothiazole-based therapeutics (e.g., Riluzole, antitumor agents), halogenation is a critical strategy for modulating lipophilicity and metabolic stability. However, distinguishing Carbon-Chlorine (C-Cl) from Carbon-Bromine (C-Br) substitutions using FTIR is notoriously difficult due to the "Fingerprint Region" congestion (1500–400 cm⁻¹) and the intrinsic vibrational overlap with the benzothiazole C-S-C skeleton.

This guide moves beyond generic textbook ranges to provide a field-validated approach for identifying these moieties. We compare the spectral signatures of C-Cl and C-Br in the specific context of the benzothiazole heteroaromatic system and define a self-validating experimental protocol to overcome the limitations of standard ATR (Attenuated Total Reflectance) sampling.

Theoretical Framework: The Mass Effect

To interpret these spectra accurately, one must apply Hooke’s Law to the diatomic oscillator model. The vibrational frequency (


) is inversely proportional to the reduced mass (

) of the atoms involved.


Where


 is the force constant (bond strength) and 

is the reduced mass (

).
  • C-Cl (lighter): Chlorine (35.5 amu) creates a lighter reduced mass system than bromine, resulting in higher frequency vibrations (typically 850–600 cm⁻¹ ).

  • C-Br (heavier): Bromine (79.9 amu) significantly increases

    
    , shifting the absorption to lower energy (690–515 cm⁻¹ ).
    
Visualization: Vibrational Logic Flow

The following diagram illustrates the causality between atomic mass and spectral shift, guiding the analyst's expectation.

G Halogen Halogen Substitution Mass Atomic Mass Increase (Cl: 35.5 → Br: 79.9) Halogen->Mass Force Force Constant (k) (C-Cl > C-Br) Halogen->Force Freq Vibrational Frequency (ν) Mass->Freq Increases μ (Denominator) Force->Freq Decreases k (Numerator) Shift Spectral Shift Freq->Shift Lower Wavenumber

Figure 1: Mechanistic flow showing why C-Br bands appear at lower wavenumbers than C-Cl.

Comparative Analysis: C-Cl vs. C-Br in Benzothiazoles

In aromatic systems like benzothiazole, the "pure" C-X stretch is often coupled with ring vibrations. Therefore, identification requires a dual-band approach : looking for the primary stretch (low frequency) and the halogen-sensitive ring mode (medium frequency).

Table 1: Diagnostic Absorption Bands
FeatureC-Cl (Chlorobenzothiazole) C-Br (Bromobenzothiazole) Interference / Notes
Primary Stretch (

)
800 – 600 cm⁻¹ 650 – 500 cm⁻¹ Critical: C-Br often falls below the cutoff of Diamond/ZnSe ATR crystals.
Sensitized Ring Mode 1096 – 1035 cm⁻¹ 1075 – 1030 cm⁻¹ Strong, sharp band. Arises from in-plane bending coupled with stretching.
Benzothiazole C-S Stretch ~700 – 600 cm⁻¹~700 – 600 cm⁻¹Major Overlap. The C-S-C ring breathing mode can mask the C-Cl stretch.
Intensity Strong / ModerateModerate / WeakC-Cl is generally more polar (larger dipole change) than C-Br, yielding stronger peaks.
The "Benzothiazole Masking" Effect

The benzothiazole skeleton itself exhibits a strong C-S stretching vibration in the 700–600 cm⁻¹ range [1].

  • For C-Cl: The C-Cl stretch often appears as a shoulder or a doublet alongside the C-S band.

  • For C-Br: The C-Br stretch shifts below the C-S envelope (< 600 cm⁻¹), making it distinct but harder to detect with standard optics.

Experimental Protocol: The "Self-Validating" Workflow

A common failure mode in drug development labs is using a standard Diamond ATR for C-Br identification. Diamond ATR crystals absorb strongly between 2300–1900 cm⁻¹ and, crucially, have a low-energy cutoff around 525 cm⁻¹ [2]. This often clips the C-Br peak.

Validated Method: KBr Pellet vs. ATR

To ensure data integrity, follow this decision matrix.

Step 1: Instrument Setup
  • Resolution: 2 cm⁻¹ (essential for resolving C-X form ring modes).

  • Scans: 32 (ATR) or 16 (Transmission).

  • Apodization: Blackman-Harris 3-Term.

Step 2: Sample Preparation (The Decision Tree)

If the molecule is suspected to be brominated, Transmission Mode (KBr) is mandatory.

Workflow Start Start: Sample Analysis Halogen Suspected Halogen? Start->Halogen Chlorine Chlorine (Cl) Halogen->Chlorine Bromine Bromine (Br) Halogen->Bromine ATR Method: Diamond ATR (Range > 525 cm⁻¹) Chlorine->ATR Primary Path KBr Method: KBr Pellet (Range > 400 cm⁻¹) Bromine->KBr Required for <600 cm⁻¹ Result1 Valid C-Cl Spectrum ATR->Result1 Result2 Valid C-Br Spectrum KBr->Result2

Figure 2: Decision matrix for selecting the sampling technique based on the suspected halogen.

Step 3: Detailed Procedure
  • KBr Pellet (Gold Standard for C-Br):

    • Mix 1–2 mg of sample with 200 mg of dry spectroscopic-grade KBr.

    • Grind to a fine powder (particle size < 2 µm) to minimize scattering (Christiansen effect).

    • Press at 8–10 tons for 2 minutes to form a transparent disc.

    • Validation: Ensure the baseline at 4000 cm⁻¹ is > 80% T.

  • ATR (Acceptable for C-Cl):

    • Ensure the crystal (Diamond or ZnSe) is clean.

    • Apply high pressure to ensure contact (benzothiazoles are often crystalline solids).

    • Warning: If using Ge crystal, the cutoff is ~800 cm⁻¹, rendering it useless for C-X detection [3].

Data Interpretation & Troubleshooting

Distinguishing C-X from Ring Vibrations

When analyzing the spectrum, use the "Subtraction Logic" :

  • Reference Spectrum: Obtain the spectrum of the non-halogenated parent (e.g., unsubstituted benzothiazole).

  • Overlay: Superimpose the halogenated sample.

  • Identify New Bands:

    • C-Cl: Look for a new, sharp peak around 1050 cm⁻¹ and a strong band between 800–700 cm⁻¹ .

    • C-Br: Look for a new peak around 1040 cm⁻¹ and a band in the far-IR region 600–500 cm⁻¹ .

Common Pitfalls
  • The "False Negative" C-Br: Analyst uses Diamond ATR, sees no peak at 550 cm⁻¹, and concludes "No Bromine." Reality: The ATR crystal absorbed the signal.[1] Always check the crystal cutoff.

  • Solvent Residue: Chlorinated solvents (DCM, Chloroform) have intense C-Cl bands at 750 cm⁻¹. Ensure samples are fully dried.

References

  • NIST Chemistry WebBook. IR Spectrum of 2-Mercaptobenzothiazole. National Institute of Standards and Technology. [Link]

  • Pike Technologies. Crystal Selection for ATR: Spectral Ranges and Cutoffs.[Link]

  • Specac Application Notes. Choosing the Right ATR Crystal for FTIR Analysis.[Link]

  • Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts.[2][3][4] 3rd Edition, Wiley, 2004.[3] (Standard reference for aryl-halide "sensitized" modes).

Sources

HPLC Method Development Guide: 6-Bromo-5-chlorobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of HPLC methodologies for the analysis of 6-Bromo-5-chlorobenzo[d]thiazole , a critical halogenated heterocyclic scaffold used in medicinal chemistry (e.g., kinase inhibitors).[1][2]

As exact retention times (


) are system-dependent (varying with dead volume, flow rate, and column aging), this guide focuses on Relative Retention Times (RRT)  and Selectivity (

)
against critical impurities (regioisomers and de-halogenated precursors).
Executive Summary
  • Target Molecule: 6-Bromo-5-chlorobenzo[d]thiazole[1][2][3][4]

  • Primary Challenge: Separating the target from its regioisomer (5-Bromo-6-chlorobenzo[d]thiazole) and mono-halogenated precursors .

  • Recommended Method: Phenyl-Hexyl Stationary Phase offers superior selectivity for halogenated positional isomers compared to standard C18 due to

    
    -
    
    
    
    and halogen-specific interactions.[1][2]
  • Expected Elution Order (C18): 5-Chlorobenzo[d]thiazole

    
     6-Bromobenzo[d]thiazole 
    
    
    
    Target (Most Lipophilic).
Physicochemical Profile & Chromatographic Behavior

Understanding the molecule's properties is essential for method design.

PropertyValue (Approx.)Chromatographic Implication
LogP ~3.8 - 4.2Highly lipophilic; requires high organic content (>50% MeCN) for elution.[1][2]
pKa ~1-2 (N-basic)Weakly basic.[1][2] At neutral pH, it is unionized. Acidic modifiers (Formic Acid) improve peak shape by suppressing silanol interactions.[2]
UV Max 254 nm, 290 nmStrong absorbance at 254 nm due to the benzothiazole core.
Critical Pair 5-Br-6-Cl IsomerAlmost identical hydrophobicity.[1][2] Separation requires shape/electronic selectivity (Phenyl phases).[2]
Comparative Guide: C18 vs. Phenyl-Hexyl

This section compares the two most effective stationary phases for this separation.

Option A: C18 (Octadecyl) – The Generalist
  • Mechanism: Hydrophobic interaction.[1][2][5]

  • Pros: Robust, predictable elution based on LogP.

  • Cons: Poor resolution of positional isomers (e.g., 5-Cl vs 6-Cl).

  • Verdict: Good for purity checks against gross impurities, poor for isomeric purity.

Option B: Phenyl-Hexyl – The Specialist (Recommended) [1][2]
  • Mechanism: Hydrophobic +

    
    -
    
    
    
    stacking + Halogen-
    
    
    interactions.[1][2]
  • Pros: The electron-withdrawing halogens (Br, Cl) interact differently with the phenyl ring depending on their position, often resolving isomers that co-elute on C18.

  • Verdict: Essential for confirming the regiochemistry of the 5,6-substitution pattern.

Experimental Protocols
Protocol A: High-Resolution Isomer Separation (Phenyl-Hexyl)
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or equivalent).[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Methanol (MeOH provides better

    
    -selectivity than MeCN).[1][2]
    
  • Flow Rate: 1.0 mL/min.[1][2]

  • Temp: 30°C.

  • Detection: UV @ 254 nm.[1][2]

Gradient Table:

Time (min) % Mobile Phase B Note
0.0 50 Equilibration
10.0 90 Linear Gradient
12.0 90 Wash highly lipophilic dimers

| 12.1 | 50 | Re-equilibration |[1][2]

Predicted Performance Data: | Compound | Predicted


 (min) | RRT (vs Target) |
| :--- | :--- | :--- |
| 5-Chlorobenzo[d]thiazole | 4.2 | 0.65 |
| 6-Bromobenzo[d]thiazole | 5.1 | 0.78 |
| 6-Bromo-5-chlorobenzo[d]thiazole  | 6.5  | 1.00  |
| Impurity (Dimers/Byproducts) | >9.0 | >1.4 |[1][2]

Note: Actual


 will vary. Use RRT for identification.
Protocol B: Rapid IPC (In-Process Control) - C18
  • Column: Waters XBridge C18, 4.6 x 50 mm, 2.5 µm.

  • Mobile Phase: Acetonitrile / Water (0.1% H3PO4).[2]

  • Gradient: 50-95% MeCN in 3 minutes.

  • Use Case: Quick check for reaction completion (disappearance of starting material).

Visualization: Method Selection Workflow

The following diagram illustrates the decision logic for selecting the appropriate HPLC method based on the analytical goal (Purity vs. Regio-control).

HPLC_Workflow Start Start: 6-Bromo-5-chlorobenzo[d]thiazole Analysis Goal Define Analytical Goal Start->Goal IPC In-Process Control (Reaction Monitoring) Goal->IPC Speed needed Purity Final Purity / CoA (Isomer Check) Goal->Purity Specificity needed Method_C18 Method A: C18 Column Fast, Hydrophobic Separation IPC->Method_C18 Method_Ph Method B: Phenyl-Hexyl Pi-Pi Selective Separation Purity->Method_Ph Result_C18 Result: Separates SM from Product (Co-elutes isomers) Method_C18->Result_C18 Result_Ph Result: Separates Regioisomers (5-Cl,6-Br vs 5-Br,6-Cl) Method_Ph->Result_Ph

Caption: Decision tree for selecting C18 vs. Phenyl-Hexyl stationary phases based on analytical requirements.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Peak Tailing Interaction between basic Nitrogen (thiazole) and silanols.[1][2]Ensure mobile phase pH is acidic (pH 2-3) using Formic Acid or Phosphate buffer.[1][2]
Co-elution of Isomers Insufficient selectivity on C18.[2]Switch to Phenyl-Hexyl or PFP (Pentafluorophenyl) column.[1][2] Lower temperature to 20°C to enhance steric selectivity.
Retention Drift Mobile phase evaporation (MeCN).[2]Use a closed solvent reservoir or switch to online mixing.[1][2]
References
  • Separation of Halogenated Benzothiazoles: Journal of Chromatography A, "Retention behavior of halogenated benzothiazoles on phenyl-hexyl stationary phases.
  • Synthesis & Characterization : Journal of Heterocyclic Chemistry, "Synthesis of 2,5,6-trisubstituted benzothiazoles."

  • Physicochemical Properties : PubChem Compound Summary, "6-Bromo-5-chlorobenzo[d]thiazole" (CID 57910993).[1][2]

  • Column Selection Guide : Agilent Technologies, "Strategies for the Separation of Positional Isomers."

  • Method Validation : FDA Guidance for Industry, "Bioanalytical Method Validation."[2]

Sources

Structural Characterization Guide: 6-Bromo-5-chlorobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous framework for the structural characterization of 6-Bromo-5-chlorobenzo[d]thiazole , a critical scaffold in fragment-based drug discovery (FBDD) and crystal engineering.

Given the specific substitution pattern (mixed halogenation at the 5,6-positions), this guide focuses on benchmarking its crystallographic "performance"—defined by packing efficiency, halogen bonding capability, and solid-state stability—against established mono-halogenated alternatives.

Strategic Rationale: The "Mixed-Halogen" Advantage

In medicinal chemistry, the benzothiazole core is a privileged scaffold (e.g., Riluzole ). However, the 6-Bromo-5-chloro- substitution pattern offers a unique "performance" profile compared to mono-halogenated analogs:

  • Sigma-Hole Tuning: The electron-withdrawing chlorine at C5 enhances the sigma-hole potential (

    
    -hole) of the bromine at C6, potentially strengthening C-Br···N/O/S halogen bonds relative to 6-bromobenzothiazole.
    
  • Steric Locking: The ortho-dihalogen clash forces specific torsional constraints, reducing conformational entropy in the solid state and potentially increasing melting point and lattice energy.

Comparative Benchmark Analysis

Use the following framework to objectively compare the crystal structure data of the target molecule against its primary alternatives.

Table 1: Structural Performance Benchmarks (Analog Comparison)

Note: Values for the target (6-Br-5-Cl) are predicted based on isostructural trends and must be experimentally verified using the protocol in Section 3.

FeatureTarget: 6-Bromo-5-chlorobenzo[d]thiazole Alt 1: 6-Bromobenzothiazole Alt 2: 5-Chlorobenzothiazole Significance
Space Group Predicted:[1]

or


(Typical for planar heterocycles)

Centrosymmetric packing is favored by dipole cancellation.
Density (

)
High (>1.85 g/cm³) Medium (~1.70 g/cm³)Low (~1.55 g/cm³)Higher density correlates with better packing efficiency and potentially lower solubility.
Halogen Bonding Dual Donor (Type II) Single Donor (Br···N)Weak Donor (Cl···N)The 5-Cl activates the 6-Br, likely forming a cooperative network.

-

Stacking
Offset-Stacked (Slipped) HerringboneHerringboneOrtho-substitution disrupts edge-to-face interactions, favoring slipped stacking.
Melting Point High (>120°C) Medium (80-100°C)Low (<80°C)Indicator of lattice stability and cohesive energy.

Critical Insight: If your experimental unit cell volume (


) for the target is 

larger than the sum of the volumes of Alt 1 and Alt 2 (normalized), suspect disorder or solvent inclusion .
Experimental Protocols
Phase A: Synthesis & Purification (Pre-Crystallization)

Objective: Obtain >99% purity to prevent impurity-driven nucleation.

  • Precursor: Start with 2-amino-6-bromo-5-chlorobenzothiazole .

  • Deamination (Sandmeyer): Treat with tert-butyl nitrite (tBuONO) in THF/DMF at 60°C.

    • Mechanism: Radical deamination removes the 2-amino group, yielding the target core.

  • Purification: Silica gel chromatography (Hexane:EtOAc 9:1).

    • Checkpoint: Verify purity via

      
      H-NMR (Look for loss of -NH
      
      
      
      broad singlet at ~7.8 ppm).
Phase B: Crystallization Strategy (The "3-Solvent" Rule)

Objective: Grow single crystals suitable for SC-XRD (>0.1 mm).

Method 1: Slow Evaporation (Preferred for Polymorph Screening)

  • Dissolve 20 mg of target in 2 mL of Dichloromethane (DCM) (Good solubility).

  • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

  • Cover with parafilm, poke 3 small holes, and leave at 20°C in a vibration-free zone.

Method 2: Vapor Diffusion (Preferred for X-ray Quality)

  • Inner Vial: 15 mg target in 1 mL THF .

  • Outer Vial: 5 mL Pentane (Anti-solvent).

  • Seal outer vial tightly. Pentane vapors will slowly diffuse into the THF, lowering solubility gradually.

Phase C: Data Collection & Refinement
  • Instrument: Single Crystal X-ray Diffractometer (Mo K

    
     radiation, 
    
    
    
    Å).
  • Temperature: 100 K (Critical to reduce thermal motion of the heavy halogens).

  • Refinement Strategy (SHELXL):

    • Watch for Cl/Br disorder : The 5-Cl and 6-Br atoms have similar electron densities to a quick scan. If

      
       stalls at ~10%, attempt a disorder model where the molecule is flipped 180° in the lattice.
      
Visualization of Structural Logic
Diagram 1: Crystallographic Workflow

This flowchart defines the decision matrix for solving the structure, specifically addressing the "Halogen Disorder" risk common in this scaffold.

G Start Purified 6-Br-5-Cl-BTZ Screen Polymorph Screen (DCM, THF, Acetone) Start->Screen Crystal Single Crystal Selection (Polarized Light) Screen->Crystal Diffraction SC-XRD Data Collection (100 K, Mo Source) Crystal->Diffraction Solve Structure Solution (Direct Methods/Dual Space) Diffraction->Solve Check Check R-factor & Residuals Solve->Check Disorder Model Cl/Br Disorder (Occupancy Refinement) Check->Disorder High Residual Peaks near Halogens Final Publish CIF (Compare Packing Coeff.) Check->Final R1 < 5% Disorder->Final

Caption: Decision tree for crystallizing and solving the structure of 6-Bromo-5-chlorobenzo[d]thiazole, highlighting the critical refinement step for halogen disorder.

Diagram 2: Interaction Map (The "Halogen Dance")

Visualizing the competing intermolecular forces that define the "Performance" of this crystal.

Interactions MolA Molecule A (Reference) Sigma Sigma Hole (Br) MolA->Sigma C6-Br Pi Pi-System MolA->Pi Aromatic Core MolB Molecule B (Neighbor) N_Lone N-Lone Pair MolB->N_Lone Thiazole N MolB->Pi Aromatic Core Sigma->N_Lone Type II Halogen Bond (Strong Directional) Pi->Pi Offset Stacking (Dispersive)

Caption: Schematic of the dominant Type II Halogen Bond (Br···N) expected to drive the crystal packing, reinforced by the electron-withdrawing effect of the 5-Cl substituent.

References
  • Synthesis of Halogenated Benzothiazoles

    • Patent US20040176418A1: "Preparation of 6-bromo-5-chlorobenzothiazole via Sandmeyer reaction." Link

  • Crystallographic Benchmarks (Halogen Bonding)

    • Thekkeppat, N. P., et al. "Structure-property correlation of halogen substituted benzothiazole crystals."[2][3] Journal of Molecular Structure, 2021.[2][3] Link[3]

    • CrystEngComm, 2020.[3] "Combining Optical Properties with Flexibility in Halogen-Substituted Benzothiazole Crystals." Link

  • Theoretical Grounding (Sigma Holes)

    • Politzer, P., et al. "The halogen bond: an interim perspective." Phys.[4] Chem. Chem. Phys., 2012. Link

  • Commercial Availability & Properties

    • PubChem Entry: 6-Bromo-5-fluorobenzo[d]thiazole (Analog). Link

Sources

Difference between 6-bromo-5-chloro and 5-bromo-6-chloro isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 6-bromo-5-chloro and 5-bromo-6-chloro isomers, specifically focusing on their utility as heterocyclic building blocks (indoles) and chromogenic substrates.

Context: Heterocyclic Chemistry, Drug Discovery, and Diagnostic Reagents

Executive Summary: The Regioisomeric Imperative

In drug development and molecular diagnostics, the distinction between 6-bromo-5-chloro and 5-bromo-6-chloro isomers is not merely structural—it is functional. These isomers serve as orthogonal tools for regioselective functionalization .[1]

  • For Medicinal Chemists: The position of the bromine atom dictates the site of the first metal-mediated coupling (e.g., Suzuki-Miyaura), allowing for the precise installation of pharmacophores at either the C5 or C6 position while retaining the chlorine handle for subsequent elaboration.

  • For Diagnostic Scientists: The 5-bromo-6-chloro-3-indolyl scaffold is the chromophore responsible for Magenta-Gal , a high-contrast alternative to the traditional blue X-Gal. The specific electronic push-pull of the 5-Br/6-Cl arrangement tunes the absorbance to ~560 nm (red/magenta), whereas other isomers yield different or less distinct hues.

Structural Identity & Physicochemical Profile[2][3]

The core difference lies in the placement of the halogen atoms on the benzenoid ring of the indole scaffold.[1] While their molecular weights are identical, their electronic environments differ significantly, influencing both NMR shifts and crystal packing.[1]

Feature5-Bromo-6-Chloroindole 6-Bromo-5-Chloroindole
CAS Number 122531-09-3192799-05-6 (Isatin precursor)
Primary Utility C5-Functionalization / Magenta-GalC6-Functionalization
Electronic Effect Br at C5 (para to N) is more electron-rich than C6.[1]Br at C6 (meta to N) is less electron-rich.[1]
¹H NMR (C4-H) Deshielded (due to ortho-Br)Distinct shift (due to ortho-Cl)
Reactivity (Pd) Oxidative addition occurs at C5-Br Oxidative addition occurs at C6-Br
Electronic Influence on Chromogenesis

In the context of 3-indolyl galactosides (used in blue/white screening):

  • 5-Bromo-4-chloro (X-Gal): Produces a Blue/Teal precipitate (615 nm).[1]

  • 5-Bromo-6-chloro (Magenta-Gal): Produces a Red/Magenta precipitate (560 nm).[1]

  • Mechanism: The shift is caused by the steric and electronic interaction of the C6-chlorine, which alters the planarity and conjugation length of the final indigo-dye dimer formed after enzymatic cleavage.

Functional Reactivity: The "Bromine-First" Protocol

For drug discovery, these isomers are defined by the differential reactivity of the C-Br bond versus the C-Cl bond. The C-Br bond is significantly weaker (Bond Dissociation Energy: ~68 kcal/mol) than the C-Cl bond (~81 kcal/mol), making it the exclusive site of reaction under controlled conditions.

Strategic Application: Divergent Synthesis

By selecting the correct isomer, you pre-program the synthesis to install a substituent at a specific vector.[1]

  • Protocol A (C5-Targeting): Use 5-bromo-6-chloroindole .[1]

    • Step 1: Pd-catalyzed coupling reacts exclusively at C5-Br .[1]

    • Result: A 5-aryl-6-chloroindole intermediate.[1]

  • Protocol B (C6-Targeting): Use 6-bromo-5-chloroindole .[1]

    • Step 1: Pd-catalyzed coupling reacts exclusively at C6-Br .[1]

    • Result: A 6-aryl-5-chloroindole intermediate.[1]

Visualization: Regioselective Logic Flow

The following diagram illustrates how isomer selection dictates the final molecular architecture.

ReactivityLogic Start Target Design: Where is the Aryl Group needed? Isomer5 Select Isomer: 5-Bromo-6-Chloroindole Start->Isomer5 At C5 Position Isomer6 Select Isomer: 6-Bromo-5-Chloroindole Start->Isomer6 At C6 Position Reaction Reaction Condition: Pd(PPh3)4, Ar-B(OH)2 (Suzuki Coupling) Isomer5->Reaction Isomer6->Reaction Product5 Product A: 5-Aryl-6-Chloroindole (C5 Functionalized) Reaction->Product5 Br reacts > Cl Product6 Product B: 6-Aryl-5-Chloroindole (C6 Functionalized) Reaction->Product6 Br reacts > Cl NextStep Subsequent Step: Functionalize C-Cl handle Product5->NextStep Product6->NextStep

Figure 1: Decision tree for isomer selection based on desired substitution pattern. The weaker C-Br bond ensures site-selectivity.

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling

Objective: Selective arylation at the C5 position using 5-bromo-6-chloroindole.[1] This protocol validates the "Bromine-First" principle.[1]

Reagents:

  • Substrate: 5-Bromo-6-chloroindole (1.0 equiv)[1]

  • Boronic Acid: Phenylboronic acid (1.1 equiv)[1]

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous)

  • Solvent: 1,4-Dioxane / Water (4:1)[2]

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine the indole, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen inhibits the Pd(0) cycle.[1]

  • Solvent Addition: Add degassed Dioxane/Water mixture via syringe.

  • Activation: Heat the mixture to 80°C . Note: Do not exceed 100°C to prevent activation of the C-Cl bond.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.[1]6) should disappear, replaced by a fluorescent spot (Rf ~0.5).[1]

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, and dry over MgSO₄.

  • Validation: ¹H NMR should show the disappearance of the C5-H signal and retention of the C6-Cl functionality (confirmed by MS isotopic pattern).

Protocol 2: Chromogenic Detection (Magenta-Gal)

Objective: Utilization of the 5-bromo-6-chloro isomer derivative for dual-color screening.[1][3]

  • Preparation: Dissolve 5-Bromo-6-chloro-3-indolyl-β-D-galactoside (Magenta-Gal) in DMSO to 50 mg/mL.

  • Plate Coating: Spread 40 µL of stock solution onto LB/Ampicillin agar plates. Allow to dry.[1]

  • Co-Culture: Can be used simultaneously with X-Gluc (Blue) or other substrates.[1]

  • Result: Colonies expressing β-galactosidase appear Red/Magenta , easily distinguishable from blue or white colonies.[1][3]

Synthesis of the Isomers (Retrosynthetic Analysis)

The synthesis of these isomers typically diverges from the choice of the aniline precursor.[1]

  • Route to 5-Bromo-6-Chloroindole:

    • Precursor:4-Bromo-3-chloroaniline .[1]

    • Method: Bartoli Indole Synthesis (using vinyl magnesium bromide) or Iodination/Sonogashira cyclization.[1]

  • Route to 6-Bromo-5-Chloroindole:

    • Precursor:3-Bromo-4-chloroaniline .[1]

    • Method: Same cyclization strategies.[1]

The availability of the specific aniline precursor often dictates the cost and accessibility of the indole isomer.[1]

References

  • BenchChem. (2025).[1][4][5][6] Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Retrieved from 6[1]

  • G-Biosciences. 5-Bromo-6-chloro-3-indoxyl-beta-D-galactopyranoside (Magenta-Gal) Technical Data. Retrieved from 7

  • PubChem. Compound Summary: 5-Bromo-6-chloro-1H-indole. National Library of Medicine.[1] Retrieved from 1[1]

  • Santa Cruz Biotechnology. 6-Bromo-5-chloro-1H-indole-2,3-dione (Isatin precursor). Retrieved from 8[1]

  • BenchChem. (2025).[1][4][5][6] Comparative study of 5-chloro-indole and 5-bromo-indole derivatives. Retrieved from 4[1]

Sources

A Senior Application Scientist's Guide to the UV-Vis Absorption Maxima of Halogenated Benzothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive technical guide on the UV-Vis absorption characteristics of halogenated benzothiazoles. As a senior application scientist, my goal is to provide you with not just data, but a deeper understanding of the structure-property relationships that govern the light absorption of these important heterocyclic compounds. This guide is designed to be a practical resource, blending theoretical principles with actionable experimental protocols.

The Significance of Halogenated Benzothiazoles

Benzothiazoles are a class of heterocyclic compounds that form the backbone of numerous pharmaceuticals, dyes, and materials.[1][2] Halogenation of the benzothiazole core is a common strategy in medicinal chemistry and materials science to modulate properties such as lipophilicity, metabolic stability, and photophysical characteristics. Understanding how the introduction of different halogens at various positions on the benzothiazole ring affects its interaction with light is crucial for the rational design of new molecules with desired properties.

Principles of UV-Vis Absorption in Halogenated Benzothiazoles

The UV-Vis absorption of benzothiazole and its derivatives arises from the promotion of electrons from lower energy molecular orbitals (typically π orbitals) to higher energy molecular orbitals (typically π* orbitals).[3] The wavelength of maximum absorption (λmax) is determined by the energy gap between these orbitals.

The introduction of a halogen atom can influence the λmax through a combination of inductive and resonance effects:

  • Inductive Effect (-I): Halogens are more electronegative than carbon and thus withdraw electron density through the sigma bond network. This can stabilize the ground state more than the excited state, leading to a hypsochromic (blue) shift, or a shift to shorter wavelengths.

  • Resonance Effect (+M): Halogens possess lone pairs of electrons that can be delocalized into the aromatic π-system. This delocalization can stabilize the excited state, resulting in a bathochromic (red) shift, or a shift to longer wavelengths.[4]

The net effect of a halogen substituent on the λmax depends on the interplay of these two opposing effects, which in turn is influenced by the nature of the halogen and its position on the benzothiazole ring. Generally, the resonance effect is more pronounced for halogens higher up the group (F > Cl > Br > I), while the inductive effect is stronger for more electronegative halogens.

Diagram illustrating the competing electronic effects of halogen substituents on the UV-Vis absorption of benzothiazoles.

Comparative Analysis of UV-Vis Absorption Maxima

HalogenPosition on Benzothiazole RingTypical λmax Range (nm)Predominant EffectNotes
Fluoro (F) 2-, 6-~280 - 300InductiveThe high electronegativity of fluorine leads to a dominant electron-withdrawing inductive effect, often resulting in a hypsochromic shift compared to the parent benzothiazole.
Chloro (Cl) 2-, 5-, 6-~290 - 310Inductive/ResonanceThe competing inductive and resonance effects are more balanced than in fluoro derivatives. The position of substitution significantly impacts the λmax. For instance, the electronic spectrum of a ligand of 2-amino acetic acid-6-chloro benzothiazole showed a band at 273 nm.[6]
Bromo (Br) 2-, 6-~295 - 315Inductive/ResonanceSimilar to chloro derivatives, with the resonance effect being slightly more pronounced. A study on 1,3-bis(6-bromobenzothiazoleamino)squaraine reported a maximum absorption of about 345 nm, though this is a more complex system.[7]
Iodo (I) 2-, 6-~300 - 320ResonanceThe lower electronegativity and higher polarizability of iodine lead to a more dominant resonance effect, generally causing a bathochromic shift compared to other halogens.

Key Observations:

  • Effect of Halogen: For a given position, the λmax generally follows the trend: F < Cl ≈ Br < I. This suggests that the resonance effect becomes more influential as we move down the halogen group.

  • Effect of Position: The position of the halogen has a significant impact on the λmax. Substitution at the 2-position directly influences the thiazole ring, while substitution on the benzene ring (positions 4, 5, 6, and 7) has a more complex effect on the overall π-system.

Experimental Protocol for Determining UV-Vis Absorption Maxima

To obtain reliable and comparable data, a standardized experimental protocol is essential. The following is a robust, self-validating protocol for determining the UV-Vis absorption maxima of halogenated benzothiazoles.

Materials and Instrumentation
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm and a resolution of 1 nm or better.[8]

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

  • Solvents: Spectroscopic grade solvents are crucial to avoid interference from impurities. Common choices for benzothiazole derivatives include ethanol, methanol, acetonitrile, and cyclohexane.[9] The choice of solvent can influence the λmax, so it should be reported with the data.

  • Analytes: Halogenated benzothiazole compounds of high purity.

  • Volumetric Glassware: Calibrated volumetric flasks and pipettes for accurate solution preparation.

  • Analytical Balance: A balance with a readability of at least 0.1 mg.

Experimental Workflow

A streamlined workflow for the accurate determination of UV-Vis absorption maxima.

Step-by-Step Methodology
  • Solvent Selection: Choose a solvent in which the analyte is soluble and that is transparent in the expected absorption range of the benzothiazole derivative (typically above 250 nm). Ethanol or methanol are good starting points.[9]

  • Instrument Warm-up and Blanking: Allow the spectrophotometer to warm up for at least 30 minutes. Fill a clean quartz cuvette with the chosen solvent and use it to blank the instrument over the desired wavelength range (e.g., 200-500 nm).

  • Stock Solution Preparation: Accurately weigh a small amount of the halogenated benzothiazole (e.g., 1-2 mg) and dissolve it in a known volume of the solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mM).

  • Working Solution Preparation: Prepare a dilute working solution from the stock solution. The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the instrument (typically 0.3-0.8).[10] A concentration of around 10 µM is often suitable.

  • Sample Measurement: Rinse a clean quartz cuvette with the working solution, then fill it and place it in the sample holder of the spectrophotometer.

  • Data Acquisition: Scan the sample over the selected wavelength range and record the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the spectrum.

  • Validation and Repeatability: To ensure the reliability of the results, prepare and measure at least three independent samples. The λmax values should be within a narrow range (e.g., ± 1 nm).

Conclusion and Future Perspectives

This guide provides a foundational understanding of the UV-Vis absorption properties of halogenated benzothiazoles. While a complete comparative dataset is not yet available, the principles outlined here, along with the provided experimental protocol, empower researchers to systematically investigate these compounds. The interplay of inductive and resonance effects of the halogen substituents, modulated by their position on the benzothiazole core, offers a rich landscape for tuning the photophysical properties of these versatile molecules.

Future work should focus on the systematic synthesis and spectroscopic characterization of a comprehensive series of monohalogenated benzothiazoles to create a definitive dataset. This would be an invaluable resource for the scientific community, accelerating the development of new drugs and materials based on the benzothiazole scaffold.

References

  • Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. PubMed. [Link]

  • Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships. Ignited Minds Journals. [Link]

  • Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships. Elibrary. [Link]

  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Scientific Research Publishing. [Link]

  • Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal. [Link]

  • Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. PMC. [Link]

  • UV-Vis Spectroscopy of Organic Compounds | PDF. Scribd. [Link]

  • Synthesis, Spectral Characterization and Biological Studies of Cd(II) complexes of 2-Substituted Benzothiazole Derivatives and A. JOCPR. [Link]

  • Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. PMC. [Link]

  • Which solvent is best for the UV vis spectrum, and why? Quora. [Link]

  • Synthesis, Spectral Study, Theoretical Treatment and Biological Activity of Some Transition Metal Complexes with 2-Amino Acetic Acid-6-Chloro Benzothiazole. ResearchGate. [Link]

  • Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate. [Link]

  • Full-color Emission of Fluorinated Benzothiadiazole-based D-A-D Fluorophores and Bioimaging Application. ResearchGate. [Link]

  • Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. KoreaScience. [Link]

  • BF2-Functionalized Benzothiazole Amyloid Markers: Effect of Donor Substituents on One- and Two-Photon Properties. ACS Applied Bio Materials. [Link]

  • UV Choice of Solvent and Solvent Effect | PDF. Scribd. [Link]

  • UV Vis Absorption Experiment 1: Beer- Lambert Law and Identification of an Unknown Mixture. Sim4t. [Link]

  • Effect of Fluorination of 2,1,3-Benzothiadiazole. The Journal of Organic Chemistry. [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]

  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. MDPI. [Link]

  • 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. [Link]

  • UV/Vis spectra of 6 a, 6 d, 7 a and 8 a at c=2×10⁻⁵ M; pH=7, sodium.... ResearchGate. [Link]

  • Applications of UV spectroscopy. e-PG Pathshala. [Link]

  • UV/Vis absorption spectra of 4a in chloroform, c = 5 × 10 − 5 mol L − 1 , irradiation at.... ResearchGate. [Link]

  • UV–vis absorption spectra of (a) compounds 4a, 4d–4h, 5a, and 5d–5h in.... ResearchGate. [Link]

  • Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold. Semantic Scholar. [Link]

  • Enhanced Visible Light Absorption and Photophysical Features of Novel Isomeric Magnesium Phthalocyaninates with Cyanophenoxy Substitution. MDPI. [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]

  • UV-Visible Spectroscopy. Michigan State University. [Link]

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. [Link]

  • A benzothiazole-based new fluorogenic chemosensor for the detection of CN− and its real-time application in environmental water samples and living cells. PMC. [Link]

  • Scheme 1 Synthesis of 4-bromo-2-iodobenzothiazole. a, BzCl, NH4SCN,.... ResearchGate. [Link]

  • 2-bromobenzothiazole (C7H4BrNS). PubChem. [Link]

  • High-Performance UV-Vis Light Induces Radical Photopolymerization Using Novel 2-Aminobenzothiazole-Based Photosensitizers. MDPI. [Link]

  • Yields, UV-visible absorption and emission data for benzothiazoles 1 and 2.. ResearchGate. [Link]

  • Synthesis, Computational, and UV-Vis Absorption Studies of Novel Benzothiazole Azo Derivatives and Their Biological Potentials. ResearchGate. [Link]

  • Solvent Effects on the UV/ Visible Absorption Spectra of two azobenzothiazole dyes. ResearchGate. [Link]

  • Design, Synthesis and Evaluation of New Multifunctional Benzothiazoles as Photoprotective, Antioxidant and Antiproliferative Agents. PMC. [Link]

  • Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole. PMC. [Link]

  • 13.19: The Effect of Conjugation on λmax. Chemistry LibreTexts. [Link]

  • Visible light-mediated synthesis of 1,3-benzothiazoles: A comprehensive review. ChemRxiv. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 6-Bromo-5-chlorobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Hazard Identification

Immediate Action Required: Treat 6-Bromo-5-chlorobenzo[d]thiazole as a Hazardous Substance Not Fully Tested . While specific toxicological data for this exact isomer may be sparse, its structural analogs (halogenated benzothiazoles) are potent pharmacophores with documented acute toxicity and sensitization potential.

Core Hazard Profile (Inferred from Structure & Analogs):

  • Acute Toxicity (Oral/Dermal): High probability of harmful effects if swallowed or absorbed through skin (H302/H312).[1][2]

  • Irritation: Severe eye (H319) and skin (H315) irritant.[1][3]

  • Sensitization: The benzothiazole ring is a known structural alert for skin sensitization (allergic contact dermatitis).

  • Target Organs: Respiratory system (mucous membranes), Liver (hepatotoxicity potential in benzothiazoles).[1]

Risk Assessment & Hierarchy of Controls

Before donning PPE, you must implement engineering controls. PPE is the last line of defense, not the first.[1]

Control LevelRequirement for 6-Bromo-5-chlorobenzo[d]thiazole
Elimination/Substitution Not applicable for specific synthesis/assay requirements.
Engineering Mandatory: All open handling (weighing, solubilizing) must occur inside a certified Chemical Fume Hood or Powder Weighing Station.
Administrative Designate a "No-Glove Touch" zone for door handles/keyboards to prevent cross-contamination.

Personal Protective Equipment (PPE) Technical Specifications

A. Hand Protection: The "Solvent Context" Rule

Crucial Distinction: The chemical resistance of your gloves depends heavily on the state of the compound (Solid vs. Solution).[1]

  • Scenario A: Handling Pure Solid (Powder) [1]

    • Recommendation: Nitrile (Minimum 5 mil thickness). [1][4]

    • Logic: Nitrile provides excellent physical barrier protection against organic solids.

    • Protocol: Change gloves immediately if visible contamination occurs.[4]

  • Scenario B: Handling Solutions (e.g., in DCM, Chloroform, or DMSO) [1][5]

    • Recommendation: Silver Shield® (Laminate) or Double-Gloving (Nitrile over Laminate). [1]

    • Logic: Benzothiazoles are often dissolved in halogenated solvents (DCM). Standard nitrile degrades rapidly (<5 mins) in DCM. The dissolved 6-Bromo-5-chlorobenzo[d]thiazole can then permeate the skin, utilizing the solvent as a vehicle.[1]

B. Respiratory Protection[6]
  • Primary: Chemical Fume Hood (Face velocity: 100 fpm).

  • Secondary (If hood is unavailable or for spill cleanup):

    • Minimum: N95 (for solid particulate only).

    • Preferred: Half-face respirator with P100/OV (Organic Vapor) cartridges.

    • Reasoning: Halogens on the benzene ring increase lipophilicity, potentially increasing bioavailability via inhalation.

C. Ocular & Body Protection[3][7]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient for fine powders that can drift around side shields.

  • Body: Lab coat (100% cotton or Nomex; avoid synthetic blends that melt). For scale-up (>5g), use Tyvek® sleeves.

PPE Decision Logic (Visualization)

PPE_Decision_Matrix Start Task: Handle 6-Bromo-5-chlorobenzo[d]thiazole State Physical State? Start->State Solid Solid / Powder State->Solid Dry Solution Solution / Liquid State->Solution Wet Standard_PPE PPE: Nitrile Gloves (5 mil) + Lab Coat + Goggles (Work in Fume Hood) Solid->Standard_PPE Solvent_Check Solvent Type? Solution->Solvent_Check Halo_Solvent Halogenated (DCM, CHCl3) Solvent_Check->Halo_Solvent Polar_Solvent Polar Aprotic (DMSO, DMF) Solvent_Check->Polar_Solvent High_Risk_PPE PPE: Silver Shield / Laminate Gloves (Permeation Risk High) Halo_Solvent->High_Risk_PPE Med_Risk_PPE PPE: Double Nitrile or Butyl Rubber Gloves Polar_Solvent->Med_Risk_PPE

Caption: Decision matrix for glove selection based on physical state and carrier solvent.

Operational Protocol: Safe Handling Lifecycle

Phase 1: Weighing & Transfer
  • Static Control: Halogenated heterocycles are often fluffy, electrostatic powders. Use an ionizing fan or anti-static gun before weighing to prevent "fly-away" particles.

  • Containment: Place the analytical balance inside the fume hood or use a powder containment enclosure.

  • Technique: Never spatula directly from the stock bottle. Pour a small amount into a secondary container (weigh boat) first.

Phase 2: Solubilization
  • Vessel Selection: Use borosilicate glass (scintillation vials). Avoid plastics (polystyrene) which may leach or degrade if halogenated solvents are used.

  • Pressure Release: If heating is required to dissolve, use a pressure-relief cap or open-top system with a reflux condenser. Do not heat in a closed vial.

Phase 3: Disposal (Critical)

Do not pour down the drain. This compound is an organohalogen and likely toxic to aquatic life.

Waste StreamClassificationProtocol
Solid Waste Hazardous Chemical SolidCollect in a dedicated solid waste drum labeled "Halogenated Organics".
Liquid Waste Halogenated Solvent WasteSegregate from non-halogenated solvents. High-temperature incineration is required to prevent dioxin formation.
Contaminated PPE Hazardous DebrisGloves and weigh boats must be disposed of as solid hazardous waste, not regular trash.

Emergency Response: Spill & Exposure

Spill Cleanup Workflow

If a spill occurs (>50 mg), evacuate the immediate area and allow aerosols to settle for 10 minutes.[1]

Spill_Response Spill Spill Detected Assess Assess Size & State Spill->Assess Powder Powder Spill Assess->Powder Liquid Liquid Spill Assess->Liquid Action_Powder 1. Dampen paper towel (Water/EtOH) 2. Place over powder (Do not sweep) 3. Wipe inward Powder->Action_Powder Action_Liquid 1. Cover with absorbent pads 2. Do not use combustible sawdust 3. Double bag waste Liquid->Action_Liquid Disposal Label: 'Hazardous Waste - Toxic' Action_Powder->Disposal Action_Liquid->Disposal

Caption: Step-by-step spill remediation for solid vs. liquid contamination.

First Aid Measures
  • Eye Contact: Rinse immediately with water for 15 minutes . Hold eyelids apart.

  • Skin Contact: Wash with soap and water.[2][3][6][7] Do not use alcohol (this may increase absorption of the halogenated compound).[1]

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

References

  • PubChem. (n.d.). Benzothiazole Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Benzothiazole derivatives. Retrieved October 26, 2023, from [Link][1]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.